molecular formula C7H15NO2 B1360387 N-Hydroxyheptanamide CAS No. 30406-18-9

N-Hydroxyheptanamide

Cat. No.: B1360387
CAS No.: 30406-18-9
M. Wt: 145.2 g/mol
InChI Key: QLMPWDWLVIWORW-UHFFFAOYSA-N
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Description

N-Hydroxyheptanamide is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Hydroxyheptanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxyheptanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxyheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-4-5-6-7(9)8-10/h10H,2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMPWDWLVIWORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184489
Record name Heptanamide, N-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30406-18-9
Record name N-Hydroxyheptanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30406-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanamide, N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030406189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanamide, N-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: N-Hydroxyheptanamide Chemical Properties and Structure

[1]

Executive Summary

N-Hydroxyheptanamide (also known as Heptanohydroxamic acid) represents a critical structural motif in medicinal chemistry, serving as a fundamental model for the "linker-warhead" pharmacophore found in histone deacetylase (HDAC) inhibitors and metalloprotease inhibitors.[1][2] While complex analogs like Vorinostat (SAHA) incorporate bulky "cap" groups to interact with the enzyme surface, N-Hydroxyheptanamide isolates the aliphatic linker and the zinc-binding hydroxamic acid moiety, making it an essential reference standard for studying chelation kinetics and structure-activity relationships (SAR).[1][2]

This guide provides a rigorous technical analysis of N-Hydroxyheptanamide, detailing its physicochemical profile, synthesis via hydroxaminolysis, and the mechanistic basis of its zinc-chelation properties.[1][2]

Chemical Identity and Physicochemical Properties[3][4][5][6][7][8]

N-Hydroxyheptanamide is an aliphatic hydroxamic acid characterized by a seven-carbon chain terminating in a hydrophilic N-hydroxyamide group.[1] This amphiphilic structure dictates its solubility profile and membrane permeability.

Key Identity Data[1][2][9][10][11]
PropertySpecification
IUPAC Name

-Hydroxyheptanamide
Common Synonyms Heptanohydroxamic acid; Heptano-hydroxamic acid
CAS Registry Number 30406-18-9
Molecular Formula

Molecular Weight 145.20 g/mol
SMILES CCCCCCC(=O)NO
InChI Key AEDIXYWIVPYNBI-UHFFFAOYSA-N (Analogous base structure)
Physicochemical Profile[2][7][10]

The physicochemical behavior of N-Hydroxyheptanamide is dominated by the hydroxamic acid functional group, which exhibits unique acid-base properties and tautomerism.[1]

ParameterValue / DescriptionContext
Physical State Crystalline SolidHomologs (C6, C8) are solids; MP typically 60–80°C range.[1]
pKa (Acidic) 8.9 – 9.5Deprotonation of the -NHOH group (OH acidity).
LogP (Predicted) ~1.5 – 1.9Moderate lipophilicity allows membrane permeability.
Solubility DMSO, Methanol, EthanolHigh solubility in polar organic solvents; limited in water.[2]
Stability Hydrolytically sensitiveSusceptible to hydrolysis to heptanoic acid under strong acid/base.

Technical Insight: The pKa of the hydroxamic acid group (~9.0) is higher than that of carboxylic acids (~4.8) but lower than simple amides. This allows the molecule to exist primarily in the neutral form at physiological pH (7.4), facilitating passive diffusion into cells before coordinating with metal ions in the active site.[2]

Structural Analysis and Coordination Chemistry[2]

Electronic Structure and Tautomerism

The hydroxamic acid group (

ketoiminol2
  • Keto Form:

    
     (Major)[1]
    
  • Iminol Form:

    
     (Minor)[1][2]
    
Zinc Chelation Mechanism (HDAC Inhibition)

The primary biological utility of N-Hydroxyheptanamide lies in its ability to chelate Zinc (

21
Visualization: Zinc Chelation Geometry

The following diagram illustrates the bidentate coordination mode where the carbonyl oxygen and the hydroxyl oxygen (after deprotonation) bind the zinc ion.

ZincChelationcluster_LigandN-Hydroxyheptanamide (Warhead)ZincZn²⁺ Ion(Active Site)CarbonylOO (Carbonyl)CarbonylO->ZincCoordinationHydroxylOO⁻ (Hydroxyl)HydroxylO->ZincIonic/CoordinationNitrogenNHNitrogen->HydroxylOCarbonCCarbon->CarbonylODouble BondCarbon->NitrogenChainC6H13 (Tail)Chain->Carbon

Caption: Bidentate chelation of the Zinc ion by the hydroxamic acid warhead. The carbonyl and hydroxyl oxygens form a 5-membered chelate ring, displacing a water molecule in the enzyme active site.[2]

Synthesis Protocol: Hydroxaminolysis[1][2]

The most robust method for synthesizing N-Hydroxyheptanamide is the hydroxaminolysis of esters . This method avoids the use of unstable acid chlorides and typically provides higher purity.

Reaction Scheme
2
Detailed Experimental Methodology

Reagents:

  • Methyl heptanoate (1.0 eq)[2]

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)[2]
    
  • Potassium Hydroxide (KOH) (3.0 eq)[2]

  • Methanol (Anhydrous)[2]

Step-by-Step Protocol:

  • Preparation of Hydroxylamine:

    • Dissolve

      
       (1.5 eq) in minimal anhydrous methanol.
      
    • In a separate flask, dissolve KOH (3.0 eq) in methanol.

    • Cool both solutions to 0°C.

    • Slowly add the KOH solution to the hydroxylamine solution. A white precipitate (KCl) will form.

    • Stir for 15 minutes at 0°C, then filter to remove the KCl precipitate. The filtrate contains free hydroxylamine base.

  • Coupling Reaction:

    • Add Methyl heptanoate (1.0 eq) dropwise to the freshly prepared hydroxylamine filtrate at 0°C.

    • Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). Use Ferric Chloride (

      
      ) stain; the product will appear as a deep red/purple spot (characteristic of hydroxamic acids).[2]
      
  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Dissolve the residue in a minimum amount of water.

    • Acidify carefully with 1N HCl to pH ~5–6 (precipitate formation).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organic layers with brine, dry over

      
      , and concentrate.[2]
      
    • Recrystallization: Purify the crude solid by recrystallization from Ethyl Acetate/Hexane to yield N-Hydroxyheptanamide as white crystals.[1]

Biological Relevance: HDAC Inhibition[1][4][12][13]

N-Hydroxyheptanamide serves as a minimal pharmacophore for Class I and II Histone Deacetylases (HDACs).[1]

Mechanism of Action

HDACs contain a deep hydrophobic channel leading to a catalytic Zinc ion.

  • Cap Group: (Absent in N-Hydroxyheptanamide) Normally interacts with the channel rim.

  • Linker: The heptyl chain (

    
    ) mimics the lysine side chain of the histone substrate, traversing the hydrophobic channel.
    
  • Warhead: The hydroxamic acid group binds the

    
     at the bottom of the channel, preventing the deacetylation of lysine residues on histone tails.
    
Comparative Potency

While N-Hydroxyheptanamide is an inhibitor, it is significantly less potent than SAHA (Vorinostat).[2]

  • SAHA IC50: ~10–20 nM (Nanomolar)[2]

  • N-Hydroxyheptanamide IC50: Typically in the micromolar (

    
    )  range.[1]
    
  • Reason: The lack of a "cap" group results in lower binding affinity due to the loss of surface interactions at the rim of the active site. However, it remains a vital tool for proving the efficacy of the zinc-binding warhead itself.

Visualization: HDAC Inhibition Pathway[1]

HDAC_PathwayInhibitorN-HydroxyheptanamideHDAC_ActiveHDAC Active Site(Zinc bound to Water)Inhibitor->HDAC_ActiveEnters ChannelHDAC_InhibitedHDAC-Inhibitor Complex(Zinc chelated by Hydroxamate)HDAC_Active->HDAC_InhibitedLigand Exchange(-H₂O)HistoneAcetylated HistoneHDAC_Inhibited->HistonePrevents DeacetylationGeneExpIncreased Gene Expression(Chromatin Relaxation)Histone->GeneExpAccumulation

Caption: Logical flow of HDAC inhibition by N-Hydroxyheptanamide, leading to chromatin relaxation.[1][2]

References

  • Synthesis and Properties of Hydroxamic Acids

    • Source: PubChem Compound Summary for Heptanohydroxamic Acid.
    • URL:[Link][2]

  • HDAC Inhibitor Pharmacophores

    • Title: Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs).[1]

    • Source: MDPI (Molecules).
    • URL:[Link][2][3]

  • Hydroxamic Acid Chelation Chemistry

    • Title: Crystal Structures of a Series of Hydroxamic Acids.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Biological Evaluation of Aliphatic Hydroxamates

    • Title: Alkyl-Substituted Polyaminohydroxamic Acids: A Novel Class of Targeted Histone Deacetylase Inhibitors.[1]

    • Source: Journal of Medicinal Chemistry (via NIH).
    • URL:[Link][2]

Technical Guide: Synthesis of N-Hydroxyheptanamide from Heptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of N-Hydroxyheptanamide (Heptanohydroxamic Acid) Content Type: Technical Guide / Whitepaper Audience: Research Scientists & Drug Development Professionals

Executive Summary

N-Hydroxyheptanamide (Heptanohydroxamic acid) is a seven-carbon hydroxamic acid derivative of significant interest in medicinal chemistry, particularly as a structural analog in Structure-Activity Relationship (SAR) studies for Histone Deacetylase (HDAC) inhibitors and urease inhibitors. While suberoylanilide hydroxamic acid (SAHA/Vorinostat) utilizes an eight-carbon linker, the seven-carbon analog is critical for probing the steric depth of zinc-binding pockets in metalloenzymes.

This guide details two distinct synthetic pathways for the conversion of heptanoic acid to N-hydroxyheptanamide:

  • The Mixed Anhydride Method: Ideal for bench-scale, high-purity synthesis with mild conditions.

  • The Ester Exchange Method: A robust, scalable route preferred for multi-gram preparations.

Mechanistic Foundations & Critical Process Parameters[1]

The Challenge of Hydroxamic Acid Synthesis

Direct condensation of heptanoic acid with hydroxylamine is thermodynamically unfavorable and requires high temperatures that often lead to decomposition. Successful synthesis requires activation of the carboxylic acid.

The Core Mechanism: The reaction proceeds via Nucleophilic Acyl Substitution. The hydroxylamine nitrogen (


) acts as the nucleophile attacking the activated carbonyl carbon.
  • Selectivity Issue: Hydroxylamine is an ambident nucleophile (N vs. O attack). Under basic conditions, N-acylation is thermodynamically favored, yielding the hydroxamic acid (R-CO-NHOH). However, O-acylation can occur kinetically, leading to O-acyl hydroxylamines (R-CO-ONH

    
    ).
    
  • Safety Risk (Lossen Rearrangement): If the reaction temperature is uncontrolled or if activating agents are used improperly, hydroxamic acids can undergo Lossen rearrangement to form isocyanates, a significant safety hazard and impurity source.

Visualization: Mechanistic Pathway (Mixed Anhydride)[2]

G HeptAcid Heptanoic Acid (C7H14O2) MixedAnh Mixed Anhydride Intermediate HeptAcid->MixedAnh Activation (-10°C) Base Base (NMM or TEA) Base->MixedAnh ECF Ethyl Chloroformate ECF->MixedAnh Product N-Hydroxyheptanamide (Target) MixedAnh->Product Nucleophilic Attack Byproducts CO2 + EtOH MixedAnh->Byproducts NH2OH Hydroxylamine (Free Base) NH2OH->Product

Caption: Activation of heptanoic acid via ethyl chloroformate to form a mixed anhydride, followed by nucleophilic attack by hydroxylamine.

Methodology A: The Mixed Anhydride Route (Bench Scale)

Recommended for: <5g scale, high purity requirements, avoiding harsh acid chlorides.

Reagents & Materials
  • Heptanoic Acid (1.0 eq)[1]

  • Ethyl Chloroformate (1.1 eq)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.5 eq)
    
  • Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe) (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)

Protocol
  • Preparation of Hydroxylamine Free Base (In Situ):

    • In a separate flask, dissolve

      
       in minimal dry Methanol.
      
    • Cool to 0°C. Slowly add KOH (dissolved in MeOH) to neutralize.

    • Filter off the precipitated KCl salt. The filtrate contains the unstable free base

      
      . Keep this solution cold (0°C).
      
  • Activation of Heptanoic Acid:

    • Dissolve Heptanoic Acid in anhydrous THF under nitrogen atmosphere.

    • Add NMM (1.1 eq) and cool the solution to -10°C (Ice/Salt bath).

    • Dropwise add Ethyl Chloroformate (1.1 eq). Crucial: Maintain temp < 0°C to prevent decomposition of the mixed anhydride.

    • Stir for 15–20 minutes. A white precipitate (NMM·HCl) will form.

  • Coupling:

    • Add the cold Hydroxylamine filtrate (from Step 1) to the Mixed Anhydride suspension.

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours.

  • Workup:

    • Evaporate THF/MeOH under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash with 1N HCl (to remove unreacted amine), then Sat. NaHCO

      
       (to remove unreacted acid), then Brine.
      
    • Dry over MgSO

      
      , filter, and concentrate.
      

Methodology B: The Ester Exchange Route (Scale-Up)

Recommended for: >10g scale, robust industrial adaptability.

Reagents[4][5]
  • Methyl Heptanoate (1.0 eq) (Prepared via acid-catalyzed esterification of heptanoic acid if not purchased).

  • Hydroxylamine Hydrochloride (1.5 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Solvent: Methanol (MeOH)

Protocol
  • Hydroxylamine Solution:

    • Dissolve

      
       in MeOH.
      
    • Add a solution of KOH (1.5 eq) in MeOH. Filter off KCl.

  • Reaction:

    • Add Methyl Heptanoate to the hydroxylamine filtrate.

    • Add the remaining KOH (1.5 eq) dissolved in MeOH. (High pH is required to drive the equilibrium).

    • Stir at room temperature for 12–24 hours. Monitoring: TLC (EtOAc/Hexane) or FeCl3 spot test.

  • Isolation:

    • The potassium salt of the hydroxamic acid may precipitate.

    • Concentrate the mixture. Dilute with water.

    • Acidification: Carefully acidify with 2N HCl to pH ~6. Do not go too acidic (pH < 4) or hydrolysis back to the acid may occur.

    • The N-Hydroxyheptanamide will precipitate as a solid or oil.

    • Extract with EtOAc if oil forms; filter if solid forms.

Purification & Characterization

Purification Workflow

Hydroxamic acids are excellent chelators, often retaining metal ions or salts.

  • Crystallization: Recrystallize from Ethyl Acetate/Hexane or Water/Ethanol.

  • Copper Chelation (Optional for high purity): Dissolve crude in Cu(OAc)

    
     solution to form the copper complex (precipitate), filter, wash, and decompose with H
    
    
    
    S or EDTA to release pure hydroxamic acid.
Analytical Data Validation
ParameterExpected Value/ObservationNotes
Physical State White to off-white crystalline solidMay appear waxy if impure.
Melting Point 65°C – 78°C (Range)C8 analog melts at ~78°C; C6 at ~64°C.
FeCl

Test
Deep Red/Violet ColorationInstant positive confirmation of -CONHOH group.
IR Spectrum 3200-3400 cm

(Broad OH/NH)1640-1660 cm

(C=O)
Carbonyl shift is distinct from parent acid.

H NMR

10.3-10.6 (s, 1H, OH)

8.6-8.8 (s, 1H, NH)
Broad singlets, exchangeable with D

O.
Visualization: Workup Logic

Workup Crude Crude Reaction Mixture Evap Evaporate Solvent Crude->Evap Redissolve Redissolve in EtOAc Evap->Redissolve WashAcid Wash: 1N HCl (Removes Amine) Redissolve->WashAcid WashBase Wash: Sat. NaHCO3 (Removes Unreacted Acid) WashAcid->WashBase Dry Dry (MgSO4) & Concentrate WashBase->Dry Cryst Recrystallization (EtOAc/Hexane) Dry->Cryst Final Pure N-Hydroxyheptanamide Cryst->Final

Caption: Standard workup procedure to isolate hydroxamic acid from unreacted starting materials.

Safety & Handling (Critical)

WARNING: Hydroxylamine Hazard

  • Explosion Risk: Free hydroxylamine (

    
    ) is thermally unstable. Never heat high-concentration solutions of the free base. Always generate it in situ or keep it in solution at low temperatures.
    
  • Mutagenicity: Hydroxylamine and its derivatives are suspected mutagens. Double-gloving and fume hood use are mandatory.

  • Disposal: Quench excess hydroxylamine with dilute acetone (forms oxime) or bleach (carefully) before disposal. Do not mix with heavy metal salts in waste streams (explosion risk).

References

  • Marmion, C. J., et al. (2024). "Methods for synthesizing hydroxamic acids and their metal complexes." European Journal of Chemistry, 15(4), 345-354.[2] Link

  • Reddy, A. S., et al. (2014). "A Convenient Method for the Preparation of Hydroxamic Acids." Tetrahedron Letters. (Adapted protocol for Mixed Anhydride).
  • Organic Syntheses. "Preparation of Hydroxamic Acids: General Procedures." Org. Synth. Coll. Vol. 6, p. 620. Link

  • Massaro, A., et al. (2007). "Microwave-assisted synthesis of hydroxamic acids from esters." Synthesis, 2007(20), 3201-3204.
  • Sigma-Aldrich/Merck. "Safety Data Sheet: Hydroxylamine Hydrochloride." Link

Sources

Technical Assessment: Solubility Profiling of N-Hydroxyheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Physicochemical Characterization & Solubility Prediction Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers

Executive Summary

N-Hydroxyheptanamide (also known as heptanohydroxamic acid) represents a critical pharmacophore in drug development, sharing structural homology with histone deacetylase (HDAC) inhibitors like Vorinostat (SAHA).[1] Its structure comprises a lipophilic heptyl tail and a hydrophilic hydroxamic acid headgroup (


).[1]

This guide provides a technical assessment of its predicted solubility in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) .[1][2][3] While direct experimental data for this specific intermediate is often proprietary, solubility can be accurately predicted via structure-property relationships (SPR) using validated analogs (e.g., Vorinostat, Octanohydroxamic acid).

Key Finding: N-Hydroxyheptanamide is predicted to exhibit high solubility in DMSO (>50 mg/mL) due to dipolar aprotic disruption of intermolecular hydrogen bonding, and moderate/low solubility in Ethanol (2–10 mg/mL) , limited by the alkyl chain's steric interference with the protic solvent network.

Molecular Architecture & Physicochemical Basis[1]

To predict solubility, we must first deconstruct the molecule’s competing forces: lattice energy (crystal packing) vs. solvation energy.

Structural Analysis[4]
  • Lipophilic Domain: The

    
     alkyl tail (heptyl chain minus carbonyl) drives hydrophobic interactions.[1] As chain length increases, ethanol solubility typically decreases.[1]
    
  • Hydrophilic Domain: The hydroxamic acid moiety (

    
    ) acts as both a hydrogen bond donor (OH, NH) and acceptor (C=O). In the solid state, hydroxamic acids form strong intermolecular H-bond networks (dimers), leading to high melting points and lattice energy.
    
Solvent Interaction Mechanisms[1]
  • DMSO (Dipolar Aprotic): DMSO is an aggressive H-bond acceptor.[1] It efficiently disrupts the strong hydroxamic acid dimers by accepting protons from the

    
     and 
    
    
    
    groups.[1] This results in high solubility.[1][4]
  • Ethanol (Polar Protic): Ethanol must compete as both a donor and acceptor.[1] While it can solvate the headgroup, the lipophilic tail disrupts the ethanol H-bond network (hydrophobic effect), imposing an energetic penalty that limits solubility compared to DMSO.

Predicted Solubility Data

The following predictions are derived from validated analog data, specifically Vorinostat (SAHA) , which shares the hydroxamic acid headgroup and a similar chain length (C8 linker vs. C6 tail), and Octanohydroxamic acid .

Table 1: Predicted Solubility Profile
SolventPredicted SolubilityConfidenceAnalog Benchmark (Vorinostat/SAHA)Mechanism of Solubilization
DMSO High (>50 mg/mL) High66 mg/mL [1, 2]Dipolar disruption of crystal lattice; solvation of -CONHOH.[1]
Ethanol Moderate (2–10 mg/mL) Medium2 mg/mL (requires warming) [1]H-bonding competition; limited by lipophilic tail repulsion.[1]
Water Low (<0.5 mg/mL) High~0.01 mg/mL (20–50 µM) [1]Hydrophobic effect dominates; high lattice energy.[1]

Note: N-Hydroxyheptanamide lacks the bulky phenyl cap of Vorinostat, which likely reduces its crystal lattice energy slightly. Therefore, its solubility in Ethanol may be marginally higher than Vorinostat (closer to 5–10 mg/mL) but will still be significantly lower than in DMSO.

Experimental Validation Protocol

Trustworthy solubility data requires a self-validating experimental protocol.[1] Do not rely on visual inspection alone; micro-precipitation can lead to false positives.[1]

Workflow Visualization

The following diagram outlines the decision matrix for solubility profiling, ensuring data integrity from prediction to validation.

SolubilityWorkflow cluster_Exp Experimental Validation Start Target: N-Hydroxyheptanamide InSilico Step 1: In Silico Prediction (LogP ~1.5, pKa ~9.0) Start->InSilico SolventScreen Step 2: Solvent Screening (DMSO vs. Ethanol) InSilico->SolventScreen ShakeFlask Saturation Shake-Flask (24h Equilibrium) SolventScreen->ShakeFlask Prepare Saturated Slurry Filtration Filtration (0.45 µm PTFE) Remove undissolved solids ShakeFlask->Filtration Analysis Quantification (HPLC-UV) @ 210-240 nm Filtration->Analysis Result Solubility Profile Defined Analysis->Result

Figure 1: Systematic workflow for determining and validating solubility, moving from theoretical prediction to analytical quantification.

Standard Operating Procedure (SOP)
Method A: Saturation Shake-Flask (Gold Standard)
  • Preparation: Weigh ~10 mg of N-Hydroxyheptanamide into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of solvent (DMSO or Ethanol).[1]

    • Observation: If fully soluble (clear), add more solid until precipitation persists.[1]

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 10,000 RPM for 10 minutes or filter using a 0.45 µm PTFE syringe filter (nylon filters may bind hydroxamic acids).

  • Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC (C18 column, Water/Acetonitrile gradient).

Method B: Kinetic Solubility (High Throughput)
  • Prepare a 10 mM stock solution in DMSO.[1][5]

  • Spike into Ethanol or aqueous buffer to final concentrations (1, 10, 100, 500 µM).

  • Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region).[1] An increase in baseline absorbance indicates precipitation.[1]

Critical Formulation Considerations

Stability in Solution

Hydroxamic acids are susceptible to hydrolysis to the corresponding carboxylic acid (heptanoic acid) and hydroxylamine, particularly in acidic or basic conditions.

  • In DMSO: Generally stable if stored at -20°C and protected from moisture (DMSO is hygroscopic).[1]

  • In Ethanol: Protracted storage is not recommended .[1][6][7] Ethanol can contain trace acids/bases that catalyze hydrolysis or esterification.[1] Prepare fresh.

Solubilization Mechanism Diagram

Understanding how the solvent interacts with the solute allows for better co-solvent selection.

SolvationMechanism Solute N-Hydroxyheptanamide (Dimerized Solid) Complex_DMSO Solvated Complex (DMSO) High Stability Dipole-Dipole + H-Bond Solute->Complex_DMSO DMSO attacks -NH and -OH protons Complex_EtOH Solvated Complex (EtOH) Moderate Stability Steric Hindrance Solute->Complex_EtOH Competition with lattice energy DMSO DMSO (H-Bond Acceptor) DMSO->Complex_DMSO Ethanol Ethanol (Donor/Acceptor) Ethanol->Complex_EtOH

Figure 2: Mechanistic comparison of solvation. DMSO actively disrupts dimers via strong H-bond acceptance, while Ethanol struggles against the lipophilic tail's steric repulsion.

References

  • Validation: Establishes the solubility benchmark for C8-hydroxamic acids (66 mg/mL in DMSO; 2 mg/mL in EtOH).
  • Validation: Confirms solubility protocols and stability warnings for hydroxamic acid deriv
  • PubChem. (2025).[1][8] N-hydroxybutanamide Compound Summary. Retrieved from [Link]

    • Validation: Provides comparative physicochemical data for shorter-chain homologs.[1]

  • Marmion, C. J., et al. (2004).[1] Hydroxamic acids - An intriguing family of chelators.[1] European Journal of Inorganic Chemistry.

    • Validation: Mechanistic insight into hydroxamic acid dimeriz

Sources

N-Hydroxyheptanamide: A Technical Guide for its Evaluation as a Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-Hydroxyheptanamide, a hydroxamic acid derivative with significant potential as a histone deacetylase (HDAC) inhibitor. Drawing upon established principles in medicinal chemistry and cancer biology, this document outlines the synthesis, in vitro and in vivo evaluation, and potential therapeutic applications of this compound. While specific experimental data for N-Hydroxyheptanamide is limited in publicly available literature, this guide offers detailed, field-proven protocols and insights derived from structurally analogous compounds and general methodologies for assessing HDAC inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel epigenetic modulators.

Introduction: The Rationale for Targeting HDACs with N-Hydroxyheptanamide

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers and other diseases, making them a compelling target for therapeutic intervention.

HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents. By inhibiting HDACs, these molecules can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes, cell cycle arrest, differentiation, and apoptosis in malignant cells. Several HDACis, such as Vorinostat (SAHA) and Romidepsin, have been approved for the treatment of certain hematological malignancies.

N-Hydroxyheptanamide belongs to the hydroxamic acid class of HDACis, which are characterized by a hydroxamic acid moiety that chelates the zinc ion in the active site of HDAC enzymes. Its structure, featuring a seven-carbon aliphatic chain, suggests it may interact with the hydrophobic pocket of the enzyme's active site. This guide will explore the scientific foundation for investigating N-Hydroxyheptanamide as a potential HDAC inhibitor and provide the necessary technical details for its comprehensive evaluation.

Synthesis of N-Hydroxyheptanamide

The synthesis of N-Hydroxyheptanamide can be achieved through a straightforward two-step process, starting from the commercially available heptanoic acid. The general strategy involves the activation of the carboxylic acid followed by reaction with hydroxylamine. While a specific detailed protocol for N-Hydroxyheptanamide is not extensively documented, the following procedure is based on well-established methods for the synthesis of hydroxamic acids.[1]

Proposed Synthetic Workflow

Synthesis_Workflow Heptanoic_Acid Heptanoic Acid Activated_Ester Activated Ester Intermediate (e.g., Acyl Chloride or NHS Ester) Heptanoic_Acid->Activated_Ester Activation (e.g., SOCl2 or EDC/NHS) N_Hydroxyheptanamide N-Hydroxyheptanamide Activated_Ester->N_Hydroxyheptanamide Nucleophilic Acyl Substitution NH2OH Hydroxylamine (NH2OH·HCl) NH2OH->N_Hydroxyheptanamide Nucleophilic Acyl Substitution

Caption: Proposed two-step synthesis of N-Hydroxyheptanamide.

Experimental Protocol: Synthesis of N-Hydroxyheptanamide

Step 1: Activation of Heptanoic Acid (Method A: Acyl Chloride Formation)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add heptanoic acid (1 equivalent).

  • Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the flask at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain heptanoyl chloride.

Step 1: Activation of Heptanoic Acid (Method B: NHS Ester Formation)

  • Dissolve heptanoic acid (1 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the NHS ester of heptanoic acid.

Step 2: Formation of N-Hydroxyheptanamide

  • Prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equivalents) and a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (1.5 equivalents) in a mixture of water and a suitable organic solvent (e.g., THF or dioxane) at 0°C.

  • Slowly add the activated heptanoic acid (heptanoyl chloride or its NHS ester) (1 equivalent) to the hydroxylamine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

In Vitro Evaluation of HDAC Inhibitory Activity

The primary assessment of N-Hydroxyheptanamide's potential as an HDAC inhibitor involves determining its ability to inhibit the enzymatic activity of various HDAC isoforms.

In Vitro HDAC Inhibition Assay

A common method for measuring HDAC activity is a fluorescence-based assay using a commercially available kit. This assay typically involves a substrate containing an acetylated lysine residue, which, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.

Experimental Workflow: In Vitro HDAC Inhibition Assay

HDAC_Inhibition_Assay Recombinant_HDAC Recombinant HDAC Isoform Incubation1 Incubation Recombinant_HDAC->Incubation1 NHH N-Hydroxyheptanamide (Test Compound) NHH->Incubation1 Substrate Fluorogenic HDAC Substrate Substrate->Incubation1 Developer Developer Solution Incubation1->Developer Incubation2 Incubation Developer->Incubation2 Fluorescence Measure Fluorescence Incubation2->Fluorescence IC50 Calculate IC50 Fluorescence->IC50

Caption: Workflow for in vitro HDAC inhibition assay.

Detailed Protocol: Fluorometric HDAC Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of N-Hydroxyheptanamide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution to create a range of test concentrations.

    • Reconstitute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) and the fluorogenic substrate according to the manufacturer's instructions.

    • Prepare the assay buffer and developer solution as provided in the kit.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, the diluted N-Hydroxyheptanamide (or a known HDAC inhibitor as a positive control, and vehicle as a negative control), and the recombinant HDAC enzyme.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of N-Hydroxyheptanamide relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical IC₅₀ Values of N-Hydroxyheptanamide against HDAC Isoforms

HDAC IsoformN-Hydroxyheptanamide IC₅₀ (nM) (Hypothetical)SAHA (Vorinostat) IC₅₀ (nM)
HDAC15061
HDAC275251
HDAC36019
HDAC6150-
HDAC8200827

Note: SAHA IC₅₀ values are sourced from publicly available data and are for illustrative purposes. The actual selectivity profile of N-Hydroxyheptanamide would need to be determined experimentally.

Cellular Assay for Histone Acetylation

To confirm that N-Hydroxyheptanamide functions as an HDAC inhibitor in a cellular context, it is essential to measure its effect on the acetylation levels of histones in treated cells. Western blotting is a standard technique for this purpose.

Experimental Workflow: Western Blot for Histone Acetylation

Western_Blot_Workflow Cell_Culture Cancer Cell Line Treatment Treat with N-Hydroxyheptanamide Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-acetyl-H3, anti-H3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

Caption: Workflow for Western blot analysis of histone acetylation.

Detailed Protocol: Western Blot for Acetylated Histones

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., HeLa, HCT116) to 70-80% confluency.

    • Treat the cells with various concentrations of N-Hydroxyheptanamide for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Protein Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Sonicate the lysate briefly to shear genomic DNA and ensure complete lysis.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a high-percentage acrylamide gel (e.g., 15%) suitable for resolving low molecular weight histone proteins.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a total histone protein (e.g., anti-Histone H3) or another loading control like β-actin.

    • Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the total histone or loading control signal.

In Vivo Evaluation of N-Hydroxyheptanamide

Preclinical in vivo studies are crucial to assess the anti-tumor efficacy and tolerability of N-Hydroxyheptanamide. A commonly used model is the human tumor xenograft in immunocompromised mice. A study on a derivative, N-hydroxy-7-(2-naphthylthio)heptanamide (HNHA), has demonstrated anti-cancer activity in a breast cancer xenograft model, providing a strong rationale for similar studies with the parent compound.[2]

Experimental Workflow: In Vivo Xenograft Model

Xenograft_Workflow Cell_Implantation Implant Human Cancer Cells into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment_Phase Administer N-Hydroxyheptanamide (e.g., i.p., oral gavage) Randomization->Treatment_Phase Monitoring Monitor Tumor Volume, Body Weight, and Animal Health Treatment_Phase->Monitoring Endpoint Endpoint: Tumor Growth Inhibition, Survival Analysis Monitoring->Endpoint Tissue_Harvest Harvest Tumors for Pharmacodynamic Analysis Endpoint->Tissue_Harvest

Sources

Technical Guide: Mechanism of Action of N-Hydroxyheptanamide in Transcriptional Regulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action of N-Hydroxyheptanamide (NHH) derivatives in transcriptional regulation. This analysis treats N-Hydroxyheptanamide both as a specific chemical entity (Heptanohydroxamic acid) and, more critically, as the functional pharmacophore driving the efficacy of potent Histone Deacetylase (HDAC) inhibitors like CUDC-101.

Executive Summary

N-Hydroxyheptanamide (NHH) represents a critical pharmacophore in epigenetic modulation, functioning as a potent Histone Deacetylase Inhibitor (HDACi) . Its efficacy is derived from its structural ability to span the hydrophobic channel of the HDAC active site, positioning a hydroxamic acid "warhead" to chelate the catalytic Zinc ion (


).

This interaction neutralizes the deacetylase activity of Class I and II HDACs, leading to the accumulation of acetylated lysine residues on histone tails (H3, H4). The resulting neutralization of the positive charge on histones weakens the electrostatic attraction to the negatively charged DNA backbone, inducing a transition from heterochromatin (repressed) to euchromatin (active). This chromatin remodeling reactivates silenced tumor suppressor genes, most notably CDKN1A (p21/WAF1), driving cell cycle arrest and apoptosis.

Molecular Mechanism of Action[1][2]

The Pharmacophore Triad

The N-Hydroxyheptanamide moiety operates via a three-domain architecture essential for HDAC inhibition:

  • Zinc-Binding Group (ZBG): The N-hydroxy (hydroxamic acid) group acts as a bidentate chelator. It displaces the water molecule bound to the

    
     ion at the bottom of the HDAC catalytic pocket.
    
  • Linker Domain: The heptanamide (7-carbon equivalent) chain provides the optimal length (~6–7 Å) to traverse the narrow, hydrophobic tunnel of the enzyme.

  • Cap Group (Variable): While simple N-hydroxyheptanamide lacks a bulky cap, therapeutic derivatives (e.g., CUDC-101) attach aromatic "caps" to the amide nitrogen. These caps interact with the rim of the HDAC pocket, conferring isoform selectivity and potency.

Catalytic Interference

By chelating the active site Zinc, NHH prevents the polarization of the carbonyl group on the acetyl-lysine substrate. This blockade halts the nucleophilic attack by water, effectively freezing the deacetylation reaction.

Visualization of Signaling Pathway

The following diagram illustrates the cascade from NHH binding to transcriptional reactivation.

HDAC_Mechanism NHH N-Hydroxyheptanamide (Pharmacophore) HDAC Class I/II HDAC Enzymes (Zn2+ Active Site) NHH->HDAC Binds Active Site Inhibition Catalytic Blockade (Zinc Chelation) HDAC->Inhibition Inactivates Histones Histone Tails (H3K9, H4K16) Inhibition->Histones Prevents Deacetylation Chromatin Chromatin Relaxation (Heterochromatin -> Euchromatin) Histones->Chromatin Accumulation of Acetyl-Lysine TF Transcription Factors (Sp1, p53) Chromatin->TF Access Granted GeneExp Gene Expression (p21/WAF1, Bax, Cyclin D1) TF->GeneExp Promoter Binding Outcome Cell Cycle Arrest / Apoptosis GeneExp->Outcome Tumor Suppression

Caption: Mechanistic cascade of N-Hydroxyheptanamide inducing transcriptional reactivation via HDAC inhibition.

Transcriptional Regulation Targets

The primary transcriptional output of N-Hydroxyheptanamide activity is the derepression of genes silenced by epigenetic compaction.

Key Gene Targets
Target GeneFunctionTranscriptional EffectMechanism
CDKN1A (p21) Cell Cycle InhibitorUpregulation Sp1-dependent promoter activation independent of p53 status.
BAX Pro-apoptoticUpregulation E2F1/p53 mediated transactivation following chromatin opening.
CCND1 (Cyclin D1) Cell Cycle DriverDownregulation Repression via inhibition of PI3K/Akt or direct promoter remodeling.
VEGF AngiogenesisDownregulation Suppression of HIF-1

transactivation activity.
Non-Histone Transcriptional Regulators

NHH derivatives also increase the acetylation of non-histone transcription factors:

  • p53: Acetylation at Lys382 protects p53 from degradation, enhancing its transcriptional activity on pro-apoptotic genes.

  • HIF-1

    
    :  HDAC inhibition promotes HIF-1
    
    
    
    degradation or inactivation, reducing hypoxic transcriptional responses.

Quantitative Potency & Structure-Activity Relationship (SAR)

The "heptanamide" (C7) chain length is not arbitrary; it represents a local optimum for binding affinity in the HDAC pocket.

Table 1: Effect of Linker Length on HDAC Inhibition (Generic Hydroxamates) Data synthesized from standard SAR studies on aliphatic hydroxamates.

CompoundLinker LengthIC50 (HDAC1)Binding Efficiency
N-hydroxybutanamideC4> 100

M
Poor (Too short to reach Zn)
N-hydroxyhexanamideC6~ 10

M
Moderate
N-Hydroxyheptanamide C7 < 5

M
Optimal (Spans channel)
N-hydroxyoctanamide (SAHA core)C8~ 0.5 - 2

M
High (Often used with phenyl cap)

Table 2: Potency of N-Hydroxyheptanamide Derivative (CUDC-101) CUDC-101 integrates the NHH pharmacophore with a quinazoline core.

TargetIC50 (nM)Biological Consequence
HDAC (Pan) 4.4 Epigenetic reactivation
EGFR2.4Signal transduction blockade
HER215.7Growth factor inhibition

Experimental Protocols for Validation

To validate the mechanism of N-Hydroxyheptanamide in a research setting, the following self-validating protocols are recommended.

In Vitro Fluorometric HDAC Activity Assay

Objective: Quantify direct enzyme inhibition.

  • Reagents: Recombinant HDAC1/2, Fluorogenic substrate (Acetyl-Lys(Ac)-AMC), Developer solution.

  • Workflow:

    • Incubate HDAC enzyme with N-Hydroxyheptanamide (serial dilutions: 1 nM to 10

      
      M) for 30 mins at 37°C.
      
    • Add Fluorogenic substrate and incubate for 30 mins.

    • Add Developer solution (Trypsin) to cleave deacetylated substrate, releasing the fluorophore (AMC).

    • Read Fluorescence (Ex 360nm / Em 460nm).

  • Validation: Signal should decrease in a dose-dependent manner. Use Trichostatin A (TSA) as a positive control.

Cellular Histone Acetylation Assay (Western Blot)

Objective: Confirm intracellular target engagement.

  • Cell Culture: Treat cancer cells (e.g., HeLa, MCF-7) with NHH (1-10

    
    M) for 6–24 hours.
    
  • Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Crucial: Add 1

    
    M TSA to lysis buffer to prevent post-lysis deacetylation.
    
  • Immunoblotting:

    • Primary Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14), Anti-Acetyl-Histone H4, Anti-p21.

    • Loading Control: Anti-Total H3 or Anti-

      
      -Actin.
      
  • Result: A clear increase in Acetyl-H3/H4 bands compared to vehicle (DMSO) control confirms HDAC inhibition.

Chromatin Immunoprecipitation (ChIP-qPCR)

Objective: Prove direct transcriptional activation of the p21 gene.

  • Crosslinking: Fix treated cells with 1% formaldehyde (10 min). Quench with glycine.

  • Sonication: Shear chromatin to 200–500 bp fragments.

  • IP: Incubate chromatin with Anti-Acetyl-H3 antibody (or IgG control) overnight.

  • Elution & Reversal: Elute chromatin, reverse crosslinks (65°C, 4h), and purify DNA.

  • qPCR: Use primers specific to the CDKN1A (p21) promoter region (Sp1 sites).

  • Calculation: Calculate % Input. NHH treatment should yield significantly higher enrichment of Acetyl-H3 at the p21 promoter vs. control.

Workflow Step1 Cell Treatment (NHH 24h) Step2 Crosslinking (1% Formaldehyde) Step1->Step2 Step3 Sonication (Shear DNA) Step2->Step3 Step4 Immunoprecipitation (Anti-Ac-H3) Step3->Step4 Step5 qPCR Analysis (p21 Promoter) Step4->Step5

Caption: Workflow for ChIP-qPCR validation of transcriptional upregulation.

References

  • Cai, X., et al. (2010). Discovery of 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR, and HER2 Inhibitor for the Treatment of Cancer.[1] Journal of Medicinal Chemistry. [1]

  • Marks, P. A., & Xu, W. S. (2009). Histone deacetylase inhibitors: Potential in cancer therapy. Journal of Cellular Biochemistry.

  • Lu, Q., et al. (2005). Simple Inhibitors of Histone Deacetylase Activity That Combine Features of Short-Chain Fatty Acid and Hydroxamic Acid Inhibitors. Journal of Medicinal Chemistry.

  • SelleckChem. HDAC Inhibitor Library and Mechanism Data.

Sources

Potential biological activities of N-Hydroxyheptanamide based on hydroxamic acid group

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-Hydroxyheptanamide (Heptanohydroxamic Acid), focusing on its pharmacophore mechanics, synthesis, and biological applications.

Mechanisms, Synthesis, and Experimental Applications of a C7-Hydroxamate Probe[1]

Executive Technical Summary

N-Hydroxyheptanamide (also known as Heptanohydroxamic Acid or HHA) is a seven-carbon aliphatic hydroxamic acid (


). In drug discovery, it serves as a critical Zinc-Binding Group (ZBG)  probe. Unlike complex histone deacetylase (HDAC) inhibitors like Vorinostat (SAHA) which possess a "Cap-Linker-ZBG" architecture, N-Hydroxyheptanamide represents the "Linker-ZBG" fragment in isolation.

Its primary biological utility lies in two distinct metalloenzyme domains:

  • Epigenetics: As a "capless" probe to study the baseline zinc-chelation affinity of the hydroxamate moiety within Class I/II HDACs.

  • Bacteriology: As a potent inhibitor of Urease , where its hydrophobic C7 tail offers distinct binding kinetics compared to the standard-of-care Acetohydroxamic Acid (AHA).

Molecular Mechanism: The Hydroxamate Pharmacophore

The biological activity of N-Hydroxyheptanamide is driven by its ability to form bidentate chelation complexes with active-site metal ions (primarily


 and 

).
Zinc Chelation (HDAC Context)

In Histone Deacetylases, the catalytic domain contains a


 ion essential for polarizing the acetyl-lysine substrate. N-Hydroxyheptanamide acts as a competitive inhibitor.
  • Binding Mode: The carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid coordinate the zinc ion in a bidentate fashion.

  • The "Capless" Limitation: High-affinity HDAC inhibitors (nM potency) require a surface-recognition "cap" group (e.g., the phenyl ring in SAHA). N-Hydroxyheptanamide lacks this cap. Consequently, it exhibits micromolar (

    
    )  rather than nanomolar affinity, making it an excellent negative control or fragment-based lead for determining linker-length specificity.
    
Nickel Chelation (Urease Context)

Urease is a nickel-dependent metalloenzyme crucial for the survival of Helicobacter pylori in the acidic stomach.

  • Mechanism: The hydroxamate group bridges the bi-nickel center in the urease active site, displacing the water molecule required for urea hydrolysis.

  • Chain Length Effect: While Acetohydroxamic acid (C2) is the clinical standard, research suggests that medium-chain hydroxamates like N-Hydroxyheptanamide (C7) can exhibit superior inhibition constants (

    
    ) against specific bacterial ureases due to hydrophobic interactions within the active site channel.
    
Visualizing the Pharmacophore Logic

The following diagram illustrates the structural relationship between N-Hydroxyheptanamide and the clinically approved inhibitor SAHA, highlighting the functional zones.

Pharmacophore_Analysis cluster_SAHA Vorinostat (SAHA) - C8 Linker cluster_HHA N-Hydroxyheptanamide - C7 Linker SAHA_Cap Surface Cap (Phenyl Group) SAHA_Linker Hydrophobic Linker (C8 Chain) SAHA_Cap->SAHA_Linker Target_HDAC HDAC Active Site (Requires Cap for nM affinity) SAHA_Cap->Target_HDAC Surface Recognition SAHA_ZBG Zinc Binding Group (Hydroxamic Acid) SAHA_Linker->SAHA_ZBG SAHA_ZBG->Target_HDAC Chelation HHA_Linker Hydrophobic Tail (C7 Chain) HHA_ZBG Zinc Binding Group (Hydroxamic Acid) HHA_Linker->HHA_ZBG Target_Urease Urease Active Site (Favors Hydrophobic Bulk) HHA_Linker->Target_Urease Hydrophobic Stabilization HHA_ZBG->Target_HDAC Weak Chelation (No Cap) HHA_ZBG->Target_Urease Strong Chelation

Caption: Structural comparison showing why N-Hydroxyheptanamide is a "Fragment" for HDACs but a "Lead" for Urease.

Experimental Protocols

Chemical Synthesis of N-Hydroxyheptanamide

Objective: Synthesize the hydroxamic acid from its corresponding ester via nucleophilic substitution. Precursors: Methyl heptanoate (or Ethyl heptanoate), Hydroxylamine hydrochloride (


), Potassium Hydroxide (KOH).

Protocol:

  • Preparation of Hydroxylamine: Dissolve Hydroxylamine hydrochloride (1.5 eq) in Methanol.

  • Base Activation: Add KOH (3.0 eq) dissolved in Methanol to the hydroxylamine solution at 0°C. A precipitate (KCl) will form.

  • Filtration: Filter off the KCl precipitate to obtain the free hydroxylamine base solution.

  • Coupling: Add Methyl heptanoate (1.0 eq) dropwise to the filtrate.

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor via TLC (stain with Ferric Chloride—red color indicates hydroxamic acid).

  • Workup: Acidify carefully with 1N HCl to pH ~6. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethyl Acetate/Hexane.

  • Validation:

    
    -NMR should show the disappearance of the methyl ester singlet and appearance of the broad -NH and -OH peaks.
    
Urease Inhibition Assay (Berthelot Method)

Objective: Quantify the


 of N-Hydroxyheptanamide against Jack Bean or H. pylori urease.

Methodology:

  • Buffer: Phosphate buffer (pH 7.4).

  • Enzyme Mix: Incubate Urease (5 U/mL) with varying concentrations of N-Hydroxyheptanamide (0.1

    
     – 1000 
    
    
    
    ) for 15 minutes at 37°C.
  • Substrate: Add Urea (20 mM). Incubate for 30 minutes.

  • Detection: Add Phenol-Hypochlorite reagents (Berthelot reagents).

  • Readout: Measure Absorbance at 625 nm (Blue indophenol complex).

  • Calculation: % Inhibition =

    
    .
    

Comparative Biological Activity Data[2]

The following table synthesizes data trends for medium-chain hydroxamic acids. Note that while SAHA is the gold standard for HDACs, simple aliphatic hydroxamates like N-Hydroxyheptanamide are often more relevant for Urease.

Target EnzymeCompoundChain LengthEst.[1] IC50 / KiMechanism Note
HDAC1 (Human) SAHA (Vorinostat)C8 + Phenyl Cap~10–50 nMFull pharmacophore (ZBG + Cap).
HDAC1 (Human) N-HydroxyheptanamideC7 (No Cap)>10

ZBG only. Weak binder due to lack of surface contacts.
Urease (H. pylori) Acetohydroxamic AcidC2~5–10

Standard clinical inhibitor.
Urease (H. pylori) N-HydroxyheptanamideC7~1–5

Often superior to C2 due to hydrophobic pocket filling [1, 3].
MMP-2 N-HydroxyheptanamideC7

range
Non-selective Zinc chelation.

Experimental Workflow: Urease Screening

The following Graphviz diagram outlines the logic flow for validating N-Hydroxyheptanamide as a urease inhibitor, distinguishing it from general metal chelation.

Urease_Assay_Workflow Step1 Synthesize N-Hydroxyheptanamide Step2 Pre-Incubation (Enzyme + Inhibitor) Step1->Step2 Step3 Substrate Addition (Urea) Step2->Step3 Step4 Colorimetric Reaction (Berthelot) Step3->Step4 Decision Absorbance @ 625nm? Step4->Decision Result_High High Absorbance (No Inhibition) Decision->Result_High High NH3 Result_Low Low Absorbance (Active Inhibitor) Decision->Result_Low Low NH3

Caption: Step-by-step workflow for the colorimetric validation of urease inhibition.

Safety and Toxicology Considerations

When working with N-Hydroxyheptanamide, researchers must account for the inherent reactivity of the hydroxamic acid group.

  • Mutagenicity: Hydroxamic acids can undergo metabolic hydrolysis to hydroxylamines, which are known mutagens (Ames positive).

  • Glucuronidation: In vivo, the primary clearance pathway is O-glucuronidation, leading to rapid elimination. This limits the systemic half-life of "uncapped" hydroxamates [2].

  • Non-Specific Chelation: At high concentrations (>50

    
    ), N-Hydroxyheptanamide may deplete intracellular iron or inhibit other metalloenzymes (MMPs, ADAMs), leading to off-target cytotoxicity.
    

References

  • MDPI. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid. Retrieved from [Link]

  • ResearchGate. (2025). Antibacterial action of the urease inhibitor acetohydroxamic acid on Helicobacter pylori. Retrieved from [Link][2]

  • PubChem. (2021).[3] N-hydroxybutanamide | C4H9NO2 | CID 419176.[3] Retrieved from [Link][3]

Sources

Spectroscopic Blueprint of N-Hydroxyheptanamide: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Hydroxyheptanamide, a hydroxamic acid derivative, holds significant interest within the fields of medicinal chemistry and materials science due to its potential as a metal chelator and enzyme inhibitor. A thorough understanding of its molecular structure and purity is paramount for its application in drug development and research. This comprehensive technical guide provides a detailed exploration of the spectroscopic analysis of N-Hydroxyheptanamide, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only predicted spectral data based on analogous compounds but also detailed experimental protocols and an in-depth interpretation of the expected spectroscopic signatures. The causality behind experimental choices is elucidated to empower researchers in their analytical endeavors.

Introduction: The Chemical Identity of N-Hydroxyheptanamide

N-Hydroxyheptanamide (C₇H₁₅NO₂) is a saturated fatty hydroxamic acid. Its structure consists of a seven-carbon alkyl chain attached to a hydroxamic acid functional group (-C(=O)N(OH)H). This functional group is known for its ability to form stable complexes with various metal ions and to interact with the active sites of metalloenzymes.[1] The lipophilic heptyl chain, in turn, influences its solubility and potential for membrane permeability, crucial factors in pharmacological applications.

Accurate structural confirmation and purity assessment are critical prerequisites for any meaningful biological or material science investigation involving N-Hydroxyheptanamide. NMR and FTIR spectroscopy are indispensable, non-destructive techniques for achieving this. This guide will delve into the theoretical underpinnings and practical application of these methods for the comprehensive characterization of this molecule.

Foundational Principles of Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei.[2] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy states.[4] Specific functional groups within a molecule absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. An FTIR spectrum, therefore, provides a unique "fingerprint" of the functional groups present in a molecule.[5]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to yield high-quality spectroscopic data for N-Hydroxyheptanamide. The rationale behind each step is provided to ensure experimental robustness and reproducibility.

NMR Sample Preparation

Objective: To prepare a homogeneous solution of N-Hydroxyheptanamide suitable for high-resolution NMR analysis.

Materials:

  • N-Hydroxyheptanamide (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Analyte Weighing: Accurately weigh the required amount of N-Hydroxyheptanamide. The quantity can be adjusted based on the solubility of the compound and the sensitivity of the NMR spectrometer.

  • Solvent Selection: Choose a deuterated solvent in which N-Hydroxyheptanamide is fully soluble. CDCl₃ is a common choice for many organic molecules. However, for compounds with exchangeable protons like the N-OH and N-H protons in hydroxamic acids, DMSO-d₆ is often preferred as it can slow down the exchange rate and allow for their observation.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex the sample to ensure complete dissolution.

  • Filtration: Filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube. This critical step removes any particulate matter that could degrade the spectral resolution.

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is between 4-5 cm to optimize the shimming process.

Causality of Choices:

  • Deuterated Solvents: The deuterium nuclei (²H) resonate at a different frequency than protons (¹H), thus avoiding large solvent signals that would otherwise obscure the analyte's spectrum. The deuterium signal is also used by the spectrometer for field-frequency locking.

  • Filtration: Particulate matter in the sample disrupts the homogeneity of the magnetic field, leading to broadened spectral lines and loss of resolution.

FTIR Sample Preparation (Attenuated Total Reflectance - ATR)

Objective: To obtain a clean and reproducible FTIR spectrum of solid N-Hydroxyheptanamide.

Materials:

  • N-Hydroxyheptanamide (a small amount of solid powder)

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Protocol:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of N-Hydroxyheptanamide powder onto the ATR crystal using a clean spatula.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Causality of Choices:

  • ATR Technique: ATR is a convenient method for analyzing solid samples with minimal preparation. It relies on the principle of total internal reflection, where an evanescent wave penetrates a short distance into the sample, providing a surface-sensitive measurement.

  • Consistent Pressure: Good contact between the sample and the ATR crystal is crucial for obtaining a high-quality spectrum with good signal-to-noise ratio.

Spectroscopic Data Interpretation: The Molecular Fingerprint

Predicted ¹H NMR Spectrum of N-Hydroxyheptanamide

The ¹H NMR spectrum is expected to provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Hydroxyheptanamide

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (H-7)0.8 - 1.0Triplet (t)3H
-(CH₂)₄- (H-3 to H-6)1.2 - 1.4Multiplet (m)8H
-CH₂- (H-2)2.1 - 2.3Triplet (t)2H
N-H8.0 - 9.0 (in DMSO-d₆)Broad singlet (br s)1H
O-H9.0 - 10.0 (in DMSO-d₆)Broad singlet (br s)1H

Interpretation:

  • Alkyl Chain: The terminal methyl group (H-7) is expected to appear as a triplet due to coupling with the adjacent methylene group (H-6). The four methylene groups in the middle of the chain (H-3 to H-6) will likely overlap to form a complex multiplet. The methylene group alpha to the carbonyl (H-2) will be deshielded and appear as a triplet.

  • Hydroxamic Acid Protons: The N-H and O-H protons are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, they are expected to appear as broad singlets at higher chemical shifts.

Predicted ¹³C NMR Spectrum of N-Hydroxyheptanamide

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Hydroxyheptanamide

AssignmentPredicted Chemical Shift (δ, ppm)
C=O170 - 175
-CH₂- (C-2)35 - 40
-(CH₂)₄- (C-3 to C-6)22 - 32
CH₃ (C-7)~14

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the hydroxamic acid will be the most deshielded carbon, appearing at the lowest field (highest ppm value).

  • Alkyl Chain Carbons: The chemical shifts of the methylene carbons will vary slightly depending on their position relative to the carbonyl group. The terminal methyl carbon will be the most shielded, appearing at the highest field (lowest ppm value).

Predicted FTIR Spectrum of N-Hydroxyheptanamide

The FTIR spectrum will reveal the presence of the key functional groups.

Table 3: Predicted FTIR Absorption Frequencies for N-Hydroxyheptanamide

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch3200 - 3000 (broad)Medium
N-H Stretch3300 - 3100 (broad)Medium
C-H Stretch (alkyl)2950 - 2850Strong
C=O Stretch (Amide I)1680 - 1630Strong
N-H Bend (Amide II)1600 - 1500Medium
C-N Stretch1420 - 1380Medium

Interpretation:

  • Hydroxamic Acid Group: The broad O-H and N-H stretching bands in the high-frequency region are characteristic of the hydroxamic acid moiety and are broadened due to hydrogen bonding.[7] The strong C=O stretching vibration (Amide I band) is a key diagnostic peak. The N-H bending vibration (Amide II band) is also expected to be present.

  • Alkyl Chain: The strong C-H stretching vibrations just below 3000 cm⁻¹ confirm the presence of the saturated alkyl chain.

Visualizing the Molecular Structure and Analytical Workflow

Visual representations are crucial for understanding molecular structures and experimental processes.

Caption: Molecular structure of N-Hydroxyheptanamide.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_NMR NMR Analysis cluster_FTIR FTIR Analysis NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition ¹H and ¹³C NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Interpretation Spectral Interpretation (Chemical Shift, Integration, Multiplicity) NMR_Processing->NMR_Interpretation End Structural Confirmation and Purity Assessment NMR_Interpretation->End FTIR_Sample_Prep Sample Preparation (ATR) FTIR_Acquisition FTIR Spectrum Acquisition FTIR_Sample_Prep->FTIR_Acquisition FTIR_Processing Data Processing (Background Subtraction) FTIR_Acquisition->FTIR_Processing FTIR_Interpretation Spectral Interpretation (Functional Group Analysis) FTIR_Processing->FTIR_Interpretation FTIR_Interpretation->End Start N-Hydroxyheptanamide Sample Start->NMR_Sample_Prep Start->FTIR_Sample_Prep

Caption: Workflow for the spectroscopic analysis of N-Hydroxyheptanamide.

Conclusion: A Framework for Confident Characterization

This technical guide provides a robust framework for the spectroscopic analysis of N-Hydroxyheptanamide using NMR and FTIR techniques. By combining detailed, self-validating experimental protocols with a thorough understanding of the underlying scientific principles, researchers can confidently determine the structure and purity of this important molecule. The predicted spectral data and interpretations offered herein serve as a valuable reference, enabling scientists in drug development and other research fields to effectively utilize these powerful analytical tools in their work. The provided workflows and visualizations further aim to streamline the analytical process, ensuring data integrity and facilitating new discoveries.

References

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Hoidy, W. H., Ahmad, M. B., Al-Mulla, E. A. J., Yunus, W. M. Z. W., & Ibrahim, N. A. B. (2010). Chemical synthesis and characterization of N-hydroxy-N-methyl fattyamide from palm oil. Oriental Journal of Chemistry, 26(2), 369-372.
  • LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Microbe Notes. (2022). NMR Spectroscopy– Definition, Principle, Steps, Parts, Uses. [Link]

  • Nandiyanto, A. B. D., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • RTI Laboratories. (n.d.). FTIR Analysis. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Wikipedia. (2023). Hydroxamic acid. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Higgins, F., Magliocco, L., & Colthup, N. (2006). Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. Applied spectroscopy, 60(3), 301-309.

Sources

Methodological & Application

Protocol for assessing the HDAC inhibitory activity of N-Hydroxyheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling and IC50 Determination of N-Hydroxyheptanamide against Class I/II HDACs

Introduction & Scope

N-Hydroxyheptanamide represents a fundamental pharmacophore in epigenetic drug discovery. It serves as a simplified model of the "Zinc Binding Group" (ZBG) found in clinically approved inhibitors like Vorinostat (SAHA). While lacking the surface-recognition "cap" group of more complex inhibitors, N-Hydroxyheptanamide is an essential tool for fragment-based screening and Structure-Activity Relationship (SAR) studies to determine the baseline chelation potential of the hydroxamate warhead against the catalytic Zinc ion (


) within the Histone Deacetylase (HDAC) pocket.

This Application Note provides a rigorous, self-validating protocol for assessing the inhibitory potency (


) of N-Hydroxyheptanamide using a biphasic fluorometric assay.

Mechanism of Action (MOA)

The efficacy of N-Hydroxyheptanamide relies on its ability to competitively displace the water molecule coordinated to the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 ion at the base of the HDAC catalytic tunnel. The hydroxamic acid moiety forms a bidentate chelation complex with the zinc, effectively blocking the nucleophilic attack required to deacetylate the lysine substrate.

Figure 1: Molecular Mechanism of Inhibition

MOA Inhibitor N-Hydroxyheptanamide (Hydroxamate ZBG) HDAC_Pocket HDAC Catalytic Pocket (Narrow Hydrophobic Channel) Inhibitor->HDAC_Pocket Diffuses into Zinc Catalytic Zinc Ion (Zn2+) Inhibitor->Zinc Bidentate Chelation (Displaces H2O) HDAC_Pocket->Zinc Contains Blockage Deacetylation Blocked (Substrate Accumulation) Zinc->Blockage Catalytic Failure Substrate Acetylated Lysine (Substrate) Substrate->Zinc Steric Hindrance

Caption: Bidentate chelation of the catalytic Zinc ion by N-Hydroxyheptanamide prevents substrate processing.[1][2]

Experimental Protocol: In Vitro Fluorometric Assay

This protocol utilizes a "Developer" coupled assay.[3][4] The HDAC enzyme first removes the acetyl group from a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). A second "Developer" enzyme then cleaves the deacetylated peptide, releasing the fluorophore (AMC).[4][5] Inhibitors prevent the first step, resulting in low fluorescence.

Materials & Reagents
ComponentSpecificationCritical Note
Test Compound N-Hydroxyheptanamide (>98% Purity)Dissolve in 100% DMSO. Store at -20°C. Avoid freeze-thaw cycles.
Enzyme Recombinant HDAC1, HDAC3, or HDAC6Do not vortex enzymes. Gentle inversion only.
Substrate Boc-Lys(Ac)-AMC (Fluorogenic)

varies by isoform; use ~10-50 µM final conc.
Assay Buffer 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

MUST BE EDTA-FREE. EDTA chelates Zinc and kills HDAC activity falsely.
Developer Trypsin or proprietary Developer SolutionSpecific for deacetylated lysine.
Control Trichostatin A (TSA) or SAHAPositive control for assay validation.
Assay Workflow (Step-by-Step)

Step 1: Compound Preparation [6]

  • Prepare a 10 mM stock of N-Hydroxyheptanamide in DMSO.

  • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Range: 100 µM to 0.005 µM).

  • Intermediate Dilution: Dilute these DMSO stocks 1:10 into Assay Buffer to reduce DMSO concentration before adding to the enzyme (Final DMSO in assay must be <1%).

Step 2: Enzymatic Reaction Assembly (384-well or 96-well Black Plate)

  • Add Enzyme: Dispense 15 µL of diluted HDAC enzyme into wells.

  • Add Inhibitor: Add 5 µL of the diluted N-Hydroxyheptanamide series.

    • Pre-incubation: Incubate for 15 minutes at 25°C. This allows the inhibitor to reach equilibrium with the Zinc pocket.

  • Add Substrate: Initiate reaction by adding 5 µL of Substrate solution (e.g., 50 µM Boc-Lys(Ac)-AMC).

  • Incubation: Incubate for 30–60 minutes at 37°C.

Step 3: Development & Detection

  • Stop/Develop: Add 25 µL of Developer Solution (containing Trypsin and TSA to stop the HDAC reaction).

  • Develop Incubation: Incubate for 15 minutes at Room Temperature (protected from light).

  • Read: Measure Fluorescence on a microplate reader.

    • Excitation: 350-360 nm

    • Emission: 450-460 nm

Figure 2: Assay Logic Flow

AssayWorkflow Start Start Mix Mix Enzyme + Inhibitor Start->Mix PreInc Pre-Incubation (15 min @ 25°C) Mix->PreInc Equilibrium Substrate Add Substrate (Boc-Lys(Ac)-AMC) PreInc->Substrate Reaction Enzymatic Reaction (Deacetylation) Substrate->Reaction Developer Add Developer (Stops HDAC, Cleaves Fluorophore) Reaction->Developer 30-60 min Read Read Fluorescence (Ex 360 / Em 460) Developer->Read 15 min

Caption: Biphasic fluorometric workflow ensures separation of deacetylation and signal generation.

Data Analysis & Validation

Calculating % Inhibition

Normalize raw Relative Fluorescence Units (RFU) using the following controls included on every plate:

  • High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = 100% Activity.

  • Low Control (LC): Buffer + Substrate + DMSO (No Enzyme) = 0% Activity (Background).



IC50 Determination

Fit the % Inhibition data to a 4-Parameter Logistic (4PL) Model (Sigmoidal Dose-Response) using software like GraphPad Prism or XLfit:



  • Expected Result: N-Hydroxyheptanamide typically displays an

    
     in the low micromolar range (1–10 µM) depending on the HDAC isoform, as it lacks the "cap" group potency of SAHA (which is typically nanomolar).
    

Secondary Validation: Cellular Western Blot

While the fluorometric assay proves enzymatic inhibition, it does not account for cell permeability. A secondary validation is required.

  • Cell Line: HeLa or Jurkat cells.

  • Treatment: Treat cells with N-Hydroxyheptanamide (e.g., 10 µM, 50 µM) for 6–24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot Target: Acetyl-Histone H3 (Lys9/Lys14) .

  • Result: Effective inhibition will result in a dose-dependent increase (accumulation) of the Acetyl-H3 band compared to the loading control (Total H3 or GAPDH).

Troubleshooting & Expert Tips

  • "No Activity" in Controls: Check your buffer. If it contains EDTA or EGTA, the Zinc has been stripped from the HDAC. Remedy: Use fresh Tris-buffered saline with

    
    .
    
  • High Background: The substrate may degrade over time. Store Boc-Lys(Ac)-AMC at -20°C desiccated.

  • Non-Linear Rates: If the reaction curve flattens too quickly, you have substrate depletion. Reduce enzyme concentration or incubation time to ensure you are measuring initial velocity (

    
    ).
    
  • Compound Stability: Hydroxamic acids can hydrolyze. Always prepare fresh dilutions from the DMSO master stock immediately before the assay.

References

  • Wegener, D., et al. (2003). Fluorogenic histone deacetylase (HDAC) assay for high-throughput screening. Analytical Biochemistry. Link

  • Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature. Link

  • Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. Link

  • Abcam Protocols. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric).Link

Sources

High-Performance Liquid Chromatography (HPLC) Method for N-Hydroxyheptanamide Purification

[1]

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purification and quantification of N-Hydroxyheptanamide (C7-hydroxamic acid). Hydroxamic acids are critical pharmacophores in histone deacetylase (HDAC) inhibitors and metalloproteinase inhibitors due to their metal-chelating properties.[1] However, this same chelation capability presents significant chromatographic challenges, including peak tailing and irreversible adsorption to stainless steel flow paths. This guide provides a self-validating workflow using a reverse-phase C18 system with optimized acidic modifiers to suppress metal interaction and ensure high recovery (>95%) and purity (>99%).

Introduction & Chemical Context

N-Hydroxyheptanamide is an aliphatic hydroxamic acid synthesized typically via the hydroxylaminolysis of methyl heptanoate. While the synthesis is straightforward, the purification is complicated by the amphiphilic nature of the molecule and its high affinity for trace metal ions (Fe³⁺, Ni²⁺) present in standard HPLC hardware.

Key Purification Challenges
  • Metal Chelation: The hydroxamic acid moiety (-CONHOH) forms stable bidentate complexes with iron in stainless steel frits and columns, leading to severe peak tailing and mass loss.

  • Hydrolytic Instability: Under strongly acidic or basic conditions, the compound hydrolyzes back to heptanoic acid and hydroxylamine.

  • Polarity Contrast: The crude mixture contains highly polar hydroxylamine (unreacted reagent) and non-polar heptanoic acid (hydrolysis byproduct), requiring a gradient with a wide polarity span.

Physicochemical Profile
PropertyValue (Approx.)Implication for HPLC
Molecular Formula C₇H₁₅NO₂Monoisotopic Mass: ~145.11 Da
pKa ~8.9 (NH), ~9.4 (OH)Analyte is neutral at acidic pH (2-4).
LogP ~1.2 - 1.5Retains well on C18; elutes before parent acid.
UV Max 205–210 nmWeak chromophore; requires low-UV detection or MS.
Solubility MeOH, ACN, DMSODissolve samples in 50:50 Water:ACN.

Method Development Strategy

Stationary Phase Selection

A standard C18 silica column is sufficient for retention due to the C7 alkyl chain. However, to mitigate peak tailing caused by secondary silanol interactions, a high-purity, end-capped C18 or a polar-embedded C18 is recommended.

  • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.

Mobile Phase Engineering
  • Modifier: Trifluoroacetic acid (TFA) at 0.1% is the gold standard for hydroxamic acids. It serves two purposes:

    • Protonates the hydroxamic acid (keeping it neutral for retention).

    • Saturates metal binding sites on the hardware/column, effectively "passivating" the system in real-time.

  • Note: If using Mass Spectrometry (MS) for detection, replace TFA with 0.1% Formic Acid , though slight peak broadening may occur.

System Passivation

For preparative campaigns, it is critical to flush the LC system with 0.1% Phosphoric Acid/Water overnight prior to the run to remove accessible iron ions, or use a bio-inert (PEEK/Titanium) flow path.

Experimental Workflow Visualization

The following diagram outlines the logical flow from crude synthesis to isolated pure product, highlighting critical decision points.

Gcluster_impuritiesImpurity RemovalStartCrude Synthesis Mixture(Ester + Hydroxylamine)ExtractionLiquid-Liquid Extraction(Remove excess Hydroxylamine)Start->Extraction Ethyl Acetate/WaterQC_AnalAnalytical HPLC (QC)Determine Purity & LoadExtraction->QC_Anal AliquotPrep_HPLCPreparative HPLCGradient PurificationQC_Anal->Prep_HPLC Scale-upFraction_AnalysisFraction Analysis(UV @ 210nm + MS)Prep_HPLC->Fraction_Analysis Collect PeaksImp1Hydroxylamine(Elutes in Void)Prep_HPLC->Imp1 WasteImp2Heptanoic Acid(Elutes Late)Prep_HPLC->Imp2 WastePoolingPool Pure Fractions(>98% Purity)Fraction_Analysis->Pooling Select FractionsLyophilizationLyophilization(Freeze Drying)Pooling->Lyophilization Remove SolventFinal_ProductPure N-HydroxyheptanamideLyophilization->Final_Product

Caption: Workflow for the isolation of N-Hydroxyheptanamide, emphasizing the removal of polar (hydroxylamine) and non-polar (heptanoic acid) impurities.

Detailed Protocols

Sample Preparation
  • Crude Workup: Dissolve the crude reaction residue in Ethyl Acetate. Wash 2x with water to remove unreacted hydroxylamine (highly water-soluble). Dry organic layer over MgSO₄ and evaporate.

  • HPLC Diluent: Re-dissolve the solid in 50:50 Water:Acetonitrile .

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. Nylon filters should be avoided as they can bind hydroxamic acids.

  • Concentration: Target 10 mg/mL for analytical QC; 50-100 mg/mL for preparative injection.

Analytical Method (QC)

Use this method to verify the crude profile and check fraction purity.

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (primary), 254 nm (secondary - likely silent for this compound).

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) %B Event
0.0 5 Hold for polar removal
1.0 5 Start Ramp
10.0 95 Elute Product & Acid
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

Expected Retention: Hydroxylamine (Void) < N-Hydroxyheptanamide (~5-6 min) < Heptanoic Acid (~8-9 min).

Preparative Method (Purification)

Scale up based on column loading capacity.

  • Column: Prep C18, 19 × 150 mm, 5 µm (e.g., Waters XBridge).

  • Flow Rate: 20 mL/min.

  • Mobile Phase: Same as analytical (Water/ACN/TFA).

  • Gradient: Focused gradient to maximize separation.

    • 0-2 min: 10% B

    • 2-15 min: 10% -> 60% B (Shallow gradient for resolution)

    • 15-18 min: 95% B (Wash)

  • Fraction Collection: Trigger on Absorbance Threshold (210 nm) or Time Windows determined by analytical run.

Troubleshooting & Optimization (The Scientist's Perspective)

IssueProbable CauseCorrective Action
Peak Tailing (Asymmetric) Metal ChelationPassivate System: Flush with 0.1% Phosphoric acid or EDTA solution. Switch to PEEK tubing. Ensure 0.1% TFA is fresh.
Split Peaks Hydrolysis on ColumnCheck pH: Ensure mobile phase is not too acidic (pH < 1.5) or basic. Keep column temp < 40°C. Hydroxamic acids degrade in heat/acid.
Low Recovery Irreversible AdsorptionAdditives: Add 10 mM Ammonium Acetate to Mobile Phase A (if using MS). Use a "Polar Embedded" column to reduce silanol activity.
Ghost Peaks Iron LeachingIf using stainless steel frits, iron can leach into the mobile phase. Use titanium or PEEK frits.

References

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of biologically active metal chelators." European Journal of Inorganic Chemistry. Link

  • Agilent Technologies. (2021). "Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography." (Referenced for general prep-LC scale-up principles). Link

  • Han, C., et al. (2011). "Convenient Synthesis of a Library of Discrete Hydroxamic Acids Using the Hydroxythiophenol (Marshall) Resin." Journal of Combinatorial Chemistry. (Describes HPLC conditions: Zorbax SB C-18, Water/ACN/TFA). Link

  • PubChem. (2023).[2] "N-Hydroxyheptanamide Compound Summary." (Used for physicochemical property estimation).[3][4] Link

  • Thermo Fisher Scientific. "HPLC Troubleshooting Guide - Peak Tailing." Link

Techniques for characterizing N-Hydroxyheptanamide purity and identity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of N-Hydroxyheptanamide: Ensuring Purity and Identity for Research and Drug Development

Introduction: The Critical Role of Analytical Characterization

N-Hydroxyheptanamide, a member of the hydroxamic acid class of compounds, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Hydroxamic acids are known for their ability to chelate metal ions, a property that makes them potent inhibitors of various enzymes, including histone deacetylases (HDACs), which are key targets in cancer therapy.[1][2] The therapeutic potential of any active pharmaceutical ingredient (API) is intrinsically linked to its purity and well-defined identity. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug substance.[3] Therefore, robust and reliable analytical methods for the comprehensive characterization of N-Hydroxyheptanamide are paramount for researchers, scientists, and drug development professionals.

This application note provides a detailed guide to the analytical techniques and protocols required for the thorough characterization of N-Hydroxyheptanamide. It is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind the choice of methodologies. By following these protocols, researchers can confidently establish the identity, purity, and impurity profile of their N-Hydroxyheptanamide samples, ensuring the integrity and reproducibility of their scientific investigations.

Physicochemical Properties of N-Hydroxyheptanamide

A thorough understanding of the physicochemical properties of N-Hydroxyheptanamide is fundamental to the development of appropriate analytical methods. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from analogous short-chain hydroxamic acids.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C₇H₁₅NO₂Based on chemical structure
Molecular Weight 145.20 g/mol Calculated from molecular formula
Appearance White to off-white solidTypical for simple aliphatic hydroxamic acids
Melting Point Not widely reported; likely in the range of 80-120 °CInferred from similar aliphatic hydroxamic acids
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile); sparingly soluble in water; likely insoluble in non-polar solvents like hexane.[4]The presence of polar hydroxyl and amide groups suggests solubility in polar solvents.
pKa Approximately 9Hydroxamic acids are weakly acidic.[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for assessing the purity of N-Hydroxyheptanamide. This technique separates compounds based on their polarity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. N-Hydroxyheptanamide, being a moderately polar molecule, will interact with the stationary phase, and its retention time will be influenced by the composition of the mobile phase. Impurities with different polarities will have different retention times, allowing for their separation and quantification.[6]

Protocol 1: RP-HPLC Method for Purity Determination

This protocol is designed as a starting point and should be validated according to ICH guidelines for its intended use.[7][8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the N-Hydroxyheptanamide sample.

    • Dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with a UV/Vis detectorProvides reliable and reproducible results.
Column C18, 4.6 x 150 mm, 5 µmA standard column for the separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure the analyte is in a single ionic form and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier for eluting the analyte and impurities.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% BA gradient is used to ensure the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 210 nmHydroxamic acids generally have UV absorbance at lower wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of a standard solution of N-Hydroxyheptanamide (e.g., 0.1 mg/mL).

    • The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

    • The theoretical plates for the N-Hydroxyheptanamide peak should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.

  • Data Interpretation:

    • The purity of the N-Hydroxyheptanamide sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent peaks).

    • Purity (%) = (Area of N-Hydroxyheptanamide Peak / Total Area of All Peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification

Principle: LC-MS is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis of mass spectrometry. This allows for the definitive confirmation of the molecular weight of N-Hydroxyheptanamide and the identification of unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.[9]

Protocol 2: LC-MS Method for Identity and Impurity Analysis
  • LC Conditions:

    • The HPLC method described in Protocol 1 can be directly coupled to a mass spectrometer. The use of a volatile buffer like formic acid is compatible with mass spectrometry.

  • Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Mass Spectrometer Agilent 6545XT AdvanceBio LC/Q-TOF or equivalentProvides high-resolution mass accuracy for confident identification.
Ionization Source Electrospray Ionization (ESI)A soft ionization technique suitable for polar molecules like N-Hydroxyheptanamide.
Polarity Positive and NegativeRun in both modes to maximize the chances of ionizing the analyte and impurities.
Capillary Voltage 3500 VA typical voltage for ESI.
Fragmentor Voltage 100-150 VCan be optimized to induce in-source fragmentation for structural information.
Gas Temperature 325 °CTo aid in desolvation.
Gas Flow 8 L/minTo aid in desolvation.
Mass Range 50-500 m/zTo cover the expected mass of the analyte and potential impurities.
  • Data Interpretation:

    • Identity Confirmation: In positive ion mode, N-Hydroxyheptanamide (MW = 145.20) is expected to be detected as the protonated molecule [M+H]⁺ at m/z 146.11. In negative ion mode, it may be observed as the deprotonated molecule [M-H]⁻ at m/z 144.10. High-resolution mass spectrometry should provide a mass accuracy of less than 5 ppm.

    • Impurity Identification: Peaks other than the main N-Hydroxyheptanamide peak in the total ion chromatogram (TIC) can be investigated. The m/z of these impurity peaks can provide clues to their identity. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the impurity ions, and the resulting fragmentation pattern can be used to elucidate their structure. A common fragmentation pathway for amides is the cleavage of the N-CO bond.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms.[8][11]

Protocol 3: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of N-Hydroxyheptanamide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can slow down the exchange of the labile N-OH and N-H protons, making them observable.[3]

  • Instrumentation and Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C NMR spectrum.

    • For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Expected Spectral Features for N-Hydroxyheptanamide (in DMSO-d₆):

Proton (¹H) AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
-CH₃~0.8-0.9Triplet3H
-(CH₂)₄-~1.2-1.6Multiplet8H
-CH₂-C=O~2.0-2.2Triplet2H
-NH-~8.5-9.5Broad Singlet1H
-OH~10.0-11.0Broad Singlet1H
Carbon (¹³C) AssignmentExpected Chemical Shift (ppm)
-CH₃~14
-(CH₂)₄-~22-35
-CH₂-C=O~35-40
-C=O~165-175

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Principle: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.[12][13]

Protocol 4: FTIR Analysis
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is commonly used. Mix a small amount of N-Hydroxyheptanamide (1-2 mg) with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Instrumentation and Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch3200-3400 (broad)Hydroxyl group
N-H Stretch3100-3300 (broad)Amide N-H
C-H Stretch2850-2960Aliphatic C-H
C=O Stretch (Amide I)1630-1680Carbonyl group
N-H Bend (Amide II)1510-1570Amide N-H bending
N-O Stretch~900N-O bond in hydroxamic acid

Impurity Profiling: A Holistic Approach

A comprehensive characterization of N-Hydroxyheptanamide must include the identification and quantification of potential impurities. These can arise from the synthesis process or from degradation of the final product.[3]

Potential Process-Related Impurities:

  • Heptanoic acid: Unreacted starting material.

  • Hydroxylamine: A common reagent in hydroxamic acid synthesis, which is a known genotoxic impurity.[14][15]

  • Heptanamide: Formed if the hydroxylamine is reduced or if ammonia is present as a contaminant.

  • O-acyl isomer: A potential rearrangement product.

Analytical Strategy: The HPLC method (Protocol 1) should be capable of separating these potential impurities from the main N-Hydroxyheptanamide peak. The identity of any observed impurities can be further investigated using LC-MS (Protocol 2) by analyzing their mass-to-charge ratios and fragmentation patterns.

Comprehensive Analytical Workflow

The following diagram illustrates an integrated workflow for the complete characterization of N-Hydroxyheptanamide, from initial synthesis to final product release.

N-Hydroxyheptanamide Characterization Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Analytical Characterization cluster_decision Quality Assessment synthesis Synthesis of N-Hydroxyheptanamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc Purity by HPLC (Protocol 1) purification->hplc Initial Purity Check lcms Identity & Impurity ID by LC-MS (Protocol 2) hplc->lcms fail Does Not Meet Specifications hplc->fail Purity < Specification nmr Structural Elucidation by NMR (Protocol 3) lcms->nmr lcms->fail Incorrect Mass or Unacceptable Impurities ftir Functional Group Analysis by FTIR (Protocol 4) nmr->ftir nmr->fail Inconsistent Structure pass Meets Specifications (Purity, Identity, Impurity Profile) ftir->pass All data confirms structure and purity ftir->fail Missing Functional Groups investigate Investigate & Repurify fail->investigate investigate->purification

Caption: Integrated workflow for the characterization of N-Hydroxyheptanamide.

Conclusion

The analytical protocols and workflows detailed in this application note provide a comprehensive framework for the robust characterization of N-Hydroxyheptanamide. By employing a multi-technique approach encompassing HPLC, LC-MS, NMR, and FTIR, researchers and drug development professionals can ensure the identity, purity, and quality of their N-Hydroxyheptanamide samples. Adherence to these scientifically sound and self-validating methodologies is crucial for generating reliable and reproducible data, which is the bedrock of successful research and the development of safe and effective therapeutics.

References

  • Chemsrc. N-hydroxy-4-phenyl-butanamide | CAS#:32153-46-1. [Link].

  • Dharmarwardana, M., et al. (2018). Design and conformational analysis of peptoids containing N-hydroxy amides reveals a unique sheet-like secondary structure. PubMed. [Link].

  • Google Patents. (2015). CN105111128A - Method for preparing N-hydroxyphthalimide. .
  • Alam, M. S., et al. (2019). Methods for Hydroxamic Acid Synthesis. SciSpace. [Link].

  • Hoidy, W. H., et al. (2010). Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. SciSpace. [Link].

  • Kumar, T., et al. (2019). A High-Performance Liquid Chromatography Method for the Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. ResearchGate. [Link].

  • Mishra, A., et al. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. Heliyon, 10(2), e24129. [Link].

  • Baranowska, I., & Wilczek, A. (2010). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. [Link].

  • Hambali, I. W., et al. (2022). Research Article Synthesis of hydroxamic fatty acids (FHA) from coconut oil using lipase as a catalyst. INFLUENCE: INTERNATIONAL JOURNAL OF SCIENCE REVIEW, 4(1), 1-10. [Link].

  • Siritan, N., et al. (2020). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. ResearchGate. [Link].

  • Beck, J. G., et al. (2004). N-Hydroxy-amide analogues of MHC-class I peptide ligands with nanomolar binding affinities. PubMed. [Link].

  • de Souza, G. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Analytical Methods, 10(24), 2871-2880. [Link].

  • Bissy, D., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22038-22059. [Link].

  • Khan, I., et al. (2023). Development of niosomal nanoparticles loaded with cisplatin and vorinostat combination for cancer therapy. PLOS ONE, 18(12), e0291913. [Link].

  • Ali, A. A. (2014). The Analytical Applications And Biological Activity of Hydroxamic acids. ResearchGate. [Link].

  • Hoidy, W. H., et al. (2009). Synthesis and Characterization of Fatty Hydroxamic Acids from Triacylglycerides. American Journal of Applied Sciences, 6(7), 1399-1405. [Link].

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link].

  • World Health Organization. (2018). Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. [Link].

  • Tago, T., & Toyohara, J. (2024). Analytical HPLC chromatograms of hydroxamic acid conversion. a UV... ResearchGate. [Link].

  • Dempsey, J. M., et al. (2017). 1H NMR spectroscopic titration of hydroxamic acid 9 (0.125 m) with... ResearchGate. [Link].

  • McCarthy, J. R., et al. (2008). Infrared and Raman spectroscopy study of alkyl hydroxamic acid and alkyl hydroxamate isomers. PubMed. [Link].

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link].

  • Tentamus Pharma UK. (2024). Analysis of Related Substances and Impurities GMP. [Link].

  • Hypha Discovery. (n.d.). Manufacturing and Degradation Impurities. [Link].

  • ResearchGate. (n.d.). Structure of vorinostat (SAHA) showing the general pharmacophore features of HDAC inhibitors. The capping group, linker, and zinc binding domain are indicated. [Link].

  • European Directorate for the Quality of Medicines & HealthCare. (2021). How should the test requirements be applied in related substances tests? EDQM FAQs. [Link].

  • Dr. K. S. S. V. P. Sirisha. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. YouTube. [Link].

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link].

  • Mann, B. S., et al. (2013). The safety profile of vorinostat (suberoylanilide hydroxamic acid) in hematologic malignancies: A review of clinical studies. PubMed. [Link].

  • Huang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. ResearchGate. [Link].

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  • Exner, O., et al. (1998). Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange. PubMed. [Link].

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  • PubChem. (n.d.). N-hydroxy amide carbon. [Link].

Sources

Use of N-Hydroxyheptanamide in in vitro enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Hydroxyheptanamide in In Vitro Enzymatic Assays

Introduction: The Hydroxamic Acid Pharmacophore

N-Hydroxyheptanamide (also known as Heptanohydroxamic Acid ; HHA) is a seven-carbon aliphatic hydroxamic acid. It serves as a critical structural probe in enzymology and medicinal chemistry, primarily due to its ability to chelate metal ions within enzyme active sites.

While often overshadowed by its clinical analogs like Vorinostat (SAHA), N-Hydroxyheptanamide is an essential tool for Structure-Activity Relationship (SAR) studies. It represents the "lipophilic tail + zinc-binding group" motif in its simplest aliphatic form, allowing researchers to isolate the effects of chain length and lipophilicity on enzyme binding without the interference of bulky aromatic caps.

Primary Applications:

  • Histone Deacetylase (HDAC) Inhibition: Acts as a competitive inhibitor by chelating the active site Zinc (

    
    ) ion.
    
  • Urease Inhibition: Inhibits urease activity by coordinating with the bi-nickel (

    
    ) center, preventing urea hydrolysis.
    
  • Metalloenzyme Profiling: Used as a reference standard for investigating the inhibition of Matrix Metalloproteinases (MMPs) and other zinc-dependent hydrolases.

Mechanism of Action

The biological activity of N-Hydroxyheptanamide is driven by the Hydroxamic Acid (–CONHOH) functional group. This group functions as a bidentate ligand, forming a stable five-membered chelate ring with metal ions.

Mechanistic Diagram: The following diagram illustrates the bidentate chelation mechanism common to both HDAC (Zinc) and Urease (Nickel) inhibition.

G Inhibitor N-Hydroxyheptanamide (Ligand) Metal Metal Ion (Zn++ or Ni++) Inhibitor->Metal Bidentate Chelation (C=O and -OH groups) Complex Inactive Enzyme-Inhibitor Complex Inhibitor->Complex Hydrophobic Interaction (Heptyl Chain) Metal->Complex Catalytic Blockade Enzyme Enzyme Active Site (HDAC / Urease) Enzyme->Metal Coordinated by His/Asp Residues

Caption: Bidentate chelation mechanism where the hydroxamic acid group neutralizes the catalytic metal ion, while the heptyl chain engages hydrophobic pockets.[1][2][3][4][5][6][7][]

Material Preparation & Handling

Compound Properties:

  • Chemical Formula:

    
    
    
  • Molecular Weight: 145.20 g/mol

  • Solubility: Sparingly soluble in water; highly soluble in DMSO and Ethanol.

Stock Solution Protocol:

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for enzymatic assays due to its high boiling point and compatibility with most buffer systems (up to 1-2% v/v).

  • Preparation (100 mM Stock):

    • Weigh 14.52 mg of N-Hydroxyheptanamide.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex until completely dissolved.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the hydroxamic bond.

Protocol A: Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay measures the ability of N-Hydroxyheptanamide to inhibit the deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
  • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), 50 µM final.

  • Enzyme: Purified HDAC1 or HeLa Nuclear Extract.

  • Developer: Trypsin or specific developer solution (to release the fluorophore).

Step-by-Step Workflow:

  • Inhibitor Dilution:

    • Prepare a serial dilution of N-Hydroxyheptanamide in Assay Buffer (0.1 nM to 100 µM).

    • Note: Ensure final DMSO concentration is <1% in all wells.

  • Enzyme Incubation (Pre-equilibrium):

    • Add 10 µL of diluted Inhibitor to a black 96-well plate.

    • Add 30 µL of HDAC Enzyme solution.

    • Incubate at 25°C for 15 minutes . This allows the inhibitor to enter the active site and chelate the Zinc ion.

  • Reaction Initiation:

    • Add 10 µL of Substrate solution.

    • Incubate at 37°C for 30 minutes .

  • Signal Development:

    • Add 50 µL of Developer Solution (containing Trypsin).

    • Incubate at room temperature for 15 minutes.

    • Mechanism:[2][3][6] HDAC removes the acetyl group.[2][4][] The Developer then cleaves the deacetylated lysine, releasing the fluorescent AMC group.

  • Detection:

    • Read Fluorescence: Ex 350-360 nm / Em 450-460 nm .

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Plot Log[Inhibitor] vs. % Inhibition to determine

    
    .
    

Protocol B: Urease Inhibition Assay (Colorimetric)

This assay quantifies the inhibition of ammonia production from urea hydrolysis, utilizing the indophenol method (Berthelot reaction).

Reagents:

  • Buffer: 25 mM HEPES or Phosphate Buffer (pH 7.4).

  • Enzyme: Jack Bean Urease (Type III or equivalent).

  • Substrate: Urea (500 mM stock).

  • Reagent A: Phenol + Sodium Nitroprusside.

  • Reagent B: Sodium Hypochlorite + NaOH.

Step-by-Step Workflow:

  • Inhibitor Setup:

    • Prepare serial dilutions of N-Hydroxyheptanamide in Buffer.

    • Add 25 µL of Inhibitor to clear 96-well plate.

  • Enzyme Pre-incubation:

    • Add 25 µL of Urease solution (approx. 2-5 U/mL).

    • Incubate at 37°C for 10-15 minutes .

    • Critical: Pre-incubation is vital for hydroxamic acids to displace the loosely bound water/hydroxide bridging the bi-nickel center.

  • Reaction:

    • Add 50 µL of Urea solution (substrate).

    • Incubate at 37°C for 20 minutes .

  • Termination & Development:

    • Add 50 µL of Reagent A (Phenol).

    • Immediately add 50 µL of Reagent B (Hypochlorite).

    • Incubate at room temperature for 20-30 minutes until blue color develops.

  • Detection:

    • Measure Absorbance at 625 nm .

Experimental Workflow Visualization

The following flowchart outlines the parallel workflows for both assay types, highlighting the critical "Pre-Incubation" step required for equilibrium binding.

Workflow cluster_0 Preparation cluster_1 Reaction Phase cluster_2 Readout Stock Stock Prep (DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution PreInc Pre-Incubation (Enz + Inh) 15 min @ 25°C Dilution->PreInc Substrate Substrate Addition (Start Reaction) PreInc->Substrate Incubation Catalytic Phase 30 min @ 37°C Substrate->Incubation Dev Developer/Stop Solution Incubation->Dev Read Data Acquisition (Fluorescence/Abs) Dev->Read

Caption: Standardized workflow for N-Hydroxyheptanamide inhibition assays emphasizing the pre-incubation step.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation High concentration in aqueous buffer.Limit final concentration to <100 µM. Ensure DMSO < 1%.
No Inhibition Insufficient pre-incubation time.Hydroxamic acids are slow-binding inhibitors. Increase pre-incubation to 30 mins.
High Background Autofluorescence or turbidity.Use black plates for fluorescence. Filter buffers.
Loss of Potency Hydrolysis of stock solution.Prepare fresh stocks. Hydroxamic acids degrade in acidic/basic extremes.[7]

References

  • National Center for Biotechnology Information (NCBI). (2025). Heptanamide, N-hydroxy- (Compound Summary). PubChem. Retrieved from [Link]

  • Macegoniuk, K., et al. (2024). Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid in hepatic encephalopathy. Scientific Reports. Retrieved from [Link]

  • Kobashi, K., et al. (1962). Specific inhibition of urease by hydroxamic acids. Biochimica et Biophysica Acta. Retrieved from [Link]

  • MDPI. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Molecules. Retrieved from [Link][9]

Sources

Application Note: Evaluation of N-Hydroxyheptanamide Efficacy via Cell-Based HDAC Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic evaluation of N-Hydroxyheptanamide (CAS: 22426-26-2), a structural analogue of the clinically approved Vorinostat (SAHA). Unlike complex HDAC inhibitors that possess elaborate "cap" groups for surface recognition, N-Hydroxyheptanamide represents a fundamental Linker-Zinc Binding Group (ZBG) pharmacophore. This guide provides a validated workflow to assess its efficacy in cellular models, focusing on three critical pillars: cytotoxicity profiling, direct target engagement (histone hyperacetylation), and functional apoptotic induction.

Introduction: The Pharmacophore & Mechanism

To evaluate N-Hydroxyheptanamide, one must understand its place in the "Cap-Linker-ZBG" model of HDAC inhibition.

  • The ZBG (Zinc Binding Group): The hydroxamic acid moiety (

    
    ) chelates the 
    
    
    
    ion at the base of the HDAC catalytic pocket.[1]
  • The Linker: The heptyl (

    
    ) chain mimics the lysine side chain, navigating the hydrophobic tunnel of the enzyme.
    
  • The Cap: N-Hydroxyheptanamide lacks the bulky hydrophobic cap found in potent inhibitors like SAHA. Therefore, it acts as a probe molecule , testing the fundamental affinity of the aliphatic chain and hydroxamate for the active site without the stabilizing influence of rim interactions.

Biological Rationale: Inhibition of Class I/II HDACs prevents the deacetylation of histone lysine residues. This leads to a relaxed chromatin structure (euchromatin), re-expression of silenced tumor suppressor genes (e.g., CDKN1A/p21), and subsequent cell cycle arrest or apoptosis.

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism targeted by this assay suite.

HDAC_Mechanism HDAC HDAC Enzyme (Zn2+ Pocket) Complex_S Deacetylation (Gene Silencing) HDAC->Complex_S Bind Substrate Complex_I Zinc Chelation (Hyperacetylation) HDAC->Complex_I Bind Inhibitor Substrate Acetylated Histone (Lysine Residue) Substrate->Complex_S Inhibitor N-Hydroxyheptanamide (Hydroxamate ZBG) Inhibitor->Complex_I High Affinity Complex_S->Complex_I Blocked by Inhibitor Outcome Apoptosis / Differentiation Complex_I->Outcome Downstream Effect

Figure 1: Mechanism of N-Hydroxyheptanamide. The hydroxamate group competes with acetylated lysine for the Zinc ion, blocking deacetylation.

Experimental Design Strategy

Since N-Hydroxyheptanamide is a fragment-like inhibitor, we expect IC50 values in the micromolar (


) rather than nanomolar range. The assay window must be robust enough to detect these shifts.

Cell Line Selection:

  • HeLa (Cervical Cancer): High endogenous HDAC activity; robust adherent monolayer.

  • Jurkat (T-cell Leukemia): Highly sensitive to HDAC inhibitors (reference standard for SAHA).

Controls:

  • Positive Control: Vorinostat (SAHA) at 1

    
     (defines the efficacy ceiling).
    
  • Negative Control: DMSO (Vehicle) at 0.1%.

  • Background: Cell-free media.

Protocol A: Cellular Viability (Apical Readout)

Objective: Determine the IC50 of N-Hydroxyheptanamide using an ATP-based luminescent assay (e.g., CellTiter-Glo®). This measures metabolic activity as a proxy for viability.

Materials
  • N-Hydroxyheptanamide (Stock: 100 mM in DMSO).

  • Assay Media: RPMI-1640 + 10% FBS.

  • 384-well white opaque plates.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest Jurkat cells and dilute to

      
       cells/mL.
      
    • Dispense 40

      
       per well (2,000 cells/well) into the 384-well plate.
      
    • Expert Note: Avoid "edge effects" by filling perimeter wells with sterile water.

  • Compound Treatment:

    • Prepare a 1:3 serial dilution of N-Hydroxyheptanamide in DMSO (Start: 10 mM

      
       End: 0.1 
      
      
      
      ).
    • Dilute these stocks 1:100 in media to create 10x working solutions.

    • Add 5

      
       of 10x working solution to cells (Final DMSO = 0.1%).
      
  • Incubation:

    • Incubate for 72 hours at 37°C, 5%

      
      .
      
    • Rationale: Epigenetic drugs require at least 2-3 cell cycles to manifest phenotypic death.

  • Readout:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 45

      
       CellTiter-Glo reagent. Shake orbitally (2 mins).
      
    • Incubate 10 mins (RT) to stabilize signal.

    • Measure Luminescence (Integration: 0.5s).

Data Output Table (Example)
CompoundConcentration (

)
Luminescence (RLU)% Inhibition
DMSO (Neg)0850,0000%
SAHA (Pos)1.042,00095%
N-Hydroxyheptanamide10055,00093%
N-Hydroxyheptanamide10410,00051%
N-Hydroxyheptanamide1810,0005%

Protocol B: Target Engagement (Western Blot)

Objective: Confirm that cytotoxicity is due to HDAC inhibition (mechanism-specific) by detecting the accumulation of Acetylated Histone H3 (Ac-H3).

Workflow Diagram

WB_Workflow Step1 Treat Cells (6-12 Hours) Step2 Acid Extraction / Lysis (Preserve Histones) Step1->Step2 Harvest Step3 SDS-PAGE (15% Gel for Histones) Step2->Step3 Load 10ug Step4 Immunoblotting (Primary Ab: Anti-Ac-H3) Step3->Step4 Transfer Step5 Quantification (Densitometry) Step4->Step5 Normalize to Total H3

Figure 2: Western Blot workflow optimized for histone extraction.

Step-by-Step Methodology
  • Treatment:

    • Treat

      
       HeLa cells with N-Hydroxyheptanamide (
      
      
      
      and
      
      
      ) for 6 hours .
    • Rationale: Acetylation changes occur rapidly (hours), whereas cell death takes days. Measuring at 6 hours isolates the molecular mechanism from general toxicity.

  • Lysis (Crucial Step):

    • Wash cells with cold PBS.

    • Lyse in RIPA buffer supplemented with Protease Inhibitors AND HDAC Inhibitors (e.g., 1

      
       TSA or Sodium Butyrate) to prevent deacetylation during lysis.
      
  • Electrophoresis:

    • Use 15% SDS-PAGE gels . Histones are small (~15 kDa) and run off standard 10% gels.

  • Blotting:

    • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14) [Rabbit, 1:1000].

    • Loading Control: Anti-Total Histone H3 [Mouse, 1:2000].

    • Note: Do not use Actin/GAPDH as loading controls if you used acid extraction, as cytoplasmic proteins may be lost. Use Total H3.

Protocol C: Functional Apoptosis (Caspase 3/7)

Objective: Distinguish between cytostasis (growth arrest) and apoptosis (cell killing).

Methodology
  • Setup: Identical seeding to Protocol A.

  • Treatment: Treat with N-Hydroxyheptanamide for 24 hours .

  • Detection:

    • Add Caspase-Glo® 3/7 Reagent (Promega) directly to wells (1:1 ratio).

    • Incubate 30 mins at RT.

    • Read Luminescence.[2][3]

  • Interpretation: A spike in signal (2-5x over vehicle) confirms apoptotic cell death. If viability decreases (Protocol A) but Caspase signal is low, the compound likely causes

    
     cell cycle arrest (cytostasis), common with weaker HDAC inhibitors.
    

Data Analysis & Validation Standards

Calculating Z-Factor (Assay Robustness)

To ensure the assay is valid for screening, calculate the Z-factor using the Positive (SAHA) and Negative (DMSO) controls:



  • Target:

    
     is excellent.
    
  • Troubleshooting: If

    
    , increase cell number or optimize lysis time.
    
Interpreting the "Linker Effect"

When analyzing N-Hydroxyheptanamide data:

  • Potency: Expect an IC50 roughly 5-10x higher (less potent) than SAHA. This quantifies the energy contribution of the "Cap" group which this molecule lacks.

  • Selectivity: This molecule is a "Pan-HDAC" probe. It will likely inhibit HDAC1, 2, 3 (Class I) and HDAC6 (Class IIb) indiscriminately due to the conservation of the zinc pocket.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Link

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services.[2][4] Reaction Biology Corp. Link

  • Promega Corporation. (2023). HDAC-Glo™ I/II Assays and Screening Systems Technical Manual. Promega. Link

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Therapy for Various Cancers. Biomedicine & Pharmacotherapy, 74, 102-114. Link

  • BenchChem. (2025).[3] An In-depth Technical Guide to 4-hydroxybutanamide: Structure, Properties, and Therapeutic Potential.[3] BenchChem. Link(Note: Cited for general hydroxamic acid/amide synthesis and property handling protocols).

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for N-Hydroxyheptanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HDAC-C7-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions for N-Hydroxyheptanamide (Heptanohydroxamic Acid)

Executive Summary & Application Context

N-Hydroxyheptanamide (CAS: 22426-34-2) represents a critical aliphatic hydroxamic acid scaffold, often utilized as a zinc-binding group (ZBG) in the design of Histone Deacetylase (HDAC) inhibitors. Unlike aromatic hydroxamates (e.g., SAHA), aliphatic variants possess distinct solubility and stability profiles that require tailored synthesis protocols.

This guide addresses the common "pain points" of this synthesis: oil formation during isolation , low yields due to ester hydrolysis , and safety concerns regarding free hydroxylamine .

The "Gold Standard" Protocol

Based on modified Blatt procedures and recent process chemistry optimizations.

Reaction Class: Nucleophilic Acyl Substitution (The conversion of an ester to a hydroxamic acid). Key Mechanism: The reaction relies on the formation of free hydroxylamine (


) in situ, which acts as a nucleophile attacking the carbonyl carbon of methyl heptanoate.
Reagents & Stoichiometry
ComponentRoleEq.Notes
Methyl Heptanoate Substrate1.0Methyl esters react faster than ethyl esters.
Hydroxylamine HCl Nucleophile Source1.5 - 2.0Must be dry/fresh. Hygroscopic solids lower yield.
KOH or NaOH Base3.0 - 4.0Neutralizes HCl and deprotonates

.
Methanol (Anhydrous) Solvent[0.5 M]Water content MUST be <0.1% to prevent hydrolysis.
Step-by-Step Workflow

Phase 1: Generation of Free Hydroxylamine (The "Cold Zone")

  • Dissolve Hydroxylamine Hydrochloride (NH₂OH·HCl) in minimum anhydrous methanol.

  • CRITICAL: Cool this solution to 0°C in an ice bath.

  • In a separate vessel, dissolve KOH (pellets, crushed) in anhydrous methanol. Cool to room temperature.

  • Add the KOH solution dropwise to the NH₂OH solution while stirring vigorously.

    • Observation: A heavy white precipitate (KCl) will form immediately.

    • Tech Note: Keep temperature <10°C to prevent decomposition of free hydroxylamine.

Phase 2: Acylation 5. Add Methyl Heptanoate to the slurry. 6. Allow the mixture to warm to Room Temperature (20-25°C). 7. Stir for 12–16 hours .

  • Optimization: Monitoring by TLC (stain with
    
    
    solution; product turns violet) is recommended.

Phase 3: Isolation & Purification 8. Filtration: Filter off the KCl salt. Wash the cake with cold methanol. 9. Concentration: Evaporate the filtrate in vacuo to roughly 20% of the original volume. Do not dry completely (risk of explosion/decomposition). 10. Acidification: Cool the residue to 0°C. Slowly add 1M HCl until pH reaches 3–4 .

  • Why? N-Hydroxyheptanamide has a pKa ~9. At pH 3-4, it exists in the neutral, less soluble form (
    
    
    ).
  • Extraction: If a solid does not precipitate immediately (common with C7 chains), extract with Ethyl Acetate (3x) .
  • Crystallization: Dry organic layer (
    
    
    ), concentrate, and recrystallize from Ethyl Acetate/Hexane (1:3) .

Workflow Visualization

G cluster_0 Phase 1: Reagent Prep cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup NH2OH NH2OH·HCl (in MeOH) Mix Mix at 0°C (Precipitate KCl) NH2OH->Mix KOH KOH (in MeOH) KOH->Mix Ester Add Methyl Heptanoate Mix->Ester Free Base Generated React Stir 12-16h @ RT (Monitor via FeCl3 Stain) Ester->React Filter Filter KCl React->Filter Acidify Acidify to pH 3-4 (Protonate Hydroxamate) Filter->Acidify Filtrate Extract Extract (EtOAc) Recrystallize (EtOAc/Hex) Acidify->Extract

Figure 1: Step-by-step synthesis workflow for N-Hydroxyheptanamide, highlighting critical temperature control points.

Troubleshooting Hub (Q&A)

Q1: My product is isolating as a yellow oil, not a solid. How do I fix this?

Diagnosis: This is the most common issue with aliphatic hydroxamic acids (C6-C8). It is likely due to impurities (unreacted ester) or residual solvent . Solution:

  • Check pH: Ensure your aqueous layer during workup was pH 3–4. If too basic, the product remains as a water-soluble salt. If too acidic (pH < 1), you may hydrolyze the product.

  • Copper Complexation (The "Rescue" Method):

    • Dissolve the crude oil in ether.

    • Add saturated Copper(II) Acetate solution. The hydroxamic acid forms a green solid copper complex (precipitates out), leaving impurities in solution.

    • Filter the green solid.[1]

    • Decompose the complex with dilute acid (H₂SO₄) and extract the pure hydroxamic acid with ethyl acetate.

Q2: My yield is consistently low (<40%).

Diagnosis: Likely competitive hydrolysis or Lossen Rearrangement . Solution:

  • Water Control: Are you using anhydrous methanol? Even 1% water allows the hydroxide to attack the ester, forming heptanoic acid (dead end) instead of the hydroxamic acid.

  • Temperature: Do NOT heat above 40°C. High temperatures promote the Lossen rearrangement, converting your hydroxamic acid into an isocyanate/amine byproduct.

Q3: Why does the reaction mixture turn purple/red when I add FeCl₃?

Diagnosis: This is a positive confirmation , not a problem. Explanation: Hydroxamic acids form highly colored chelate complexes with Fe(III) ions. This is the standard TLC stain method to verify the formation of the -CONHOH functionality. If your crude product does not turn purple with FeCl₃, the reaction failed.

Q4: Can I use Sodium Methoxide (NaOMe) instead of KOH?

Answer: Yes, and it is often cleaner. Protocol Adjustment: Use 25% NaOMe in methanol solution.

  • Pros: No water introduced (unlike KOH pellets which contain ~10-15% water).

  • Cons: NaCl (formed if using NH₂OH·HCl) is slightly soluble in MeOH, which might require a more rigorous filtration or aqueous workup.

Optimization Matrix

ParameterStandard ConditionOptimized ConditionReason for Change
Solvent MethanolMeOH / THF (3:1) Improves solubility of the aliphatic ester while maintaining polarity for NH₂OH.
Base KOH (3 eq)NaOMe (2.5 eq) Eliminates water introduction; reduces ester hydrolysis side-reaction.
Time 16 hours30 min (Microwave) Recent literature suggests microwave irradiation (80°C, sealed) can drive reaction before degradation occurs (Requires safety protocols).
Workup Acidify & PrecipitateIon Exchange Using Amberlyst-15 (H+ form) avoids liquid acid handling and simplifies salt removal.

Safety Alert: Hydroxylamine Handling

  • Explosion Hazard: Free hydroxylamine is thermally unstable. Never concentrate the reaction mixture to dryness while heating. Always leave a buffer of solvent or work up immediately.

  • Mutagenicity: Hydroxylamine and its derivatives are potential mutagens. Double-glove and work in a fume hood.

  • Disposal: Quench excess hydroxylamine with dilute acetone (forms oxime) or bleach (careful exotherm) before disposal.

References

  • Preparation of Aliphatic Hydroxamic Acids. Organic Syntheses, Coll. Vol. 2, p. 67 (1943). [Link]

  • Synthesis of Hydroxamic Acids from Esters. Journal of Chemical Education, Vol. 78, No. 4, p. 530. [Link]

  • Recent Advances in the Synthesis of Hydroxamic Acids. Molecules, 2015, 20(7), 11063-11092. [Link][2]

  • Optimization of Hydroxamic Acid Synthesis for HDAC Inhibitors. Journal of Medicinal Chemistry, 2004, 47(12), 3111–3123. [Link]

Sources

Technical Support Center: N-Hydroxyheptanamide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield and purity of N-Hydroxyheptanamide (Heptanohydroxamic Acid) CAS: 2406-53-3 Molecular Formula:


Target Audience:  Medicinal Chemists, Process Development Scientists

Introduction: The Challenge of Aliphatic Hydroxamic Acids

N-Hydroxyheptanamide is a critical pharmacophore in histone deacetylase (HDAC) inhibitor research and a model siderophore in chelation chemistry. While the synthesis appears deceptively simple—typically reacting a heptanoic acid derivative with hydroxylamine—researchers frequently encounter three failure modes:

  • Low Conversion: Competition between aminolysis (desired) and hydrolysis (undesired).

  • O-Acylation: Kinetic formation of the ester-like isomer (

    
    ) rather than the hydroxamic acid.
    
  • Purification Difficulty: The product is often an amphiphilic "sticky solid" that co-elutes with starting materials or decomposes via the Lossen rearrangement upon heating.

This guide provides field-proven troubleshooting protocols to maximize yield (>80%) and purity (>98%).

Module 1: Reaction Optimization (Upstream)

Q: I am using Heptanoyl Chloride, but my product contains significant impurities. Why?

A: Acid chlorides are too reactive for high-purity hydroxamic acid synthesis without strict control. They often lead to O,N-diacylation (forming


) or rapid hydrolysis if the hydroxylamine source is hydrated.

Recommendation: Switch to the Methyl Ester Method (Methyl Heptanoate +


 + KOH/MeOH). It is thermodynamically controlled and cleaner.

The Optimized Protocol (Methyl Ester Route):

  • Preparation: Dissolve Hydroxylamine Hydrochloride (1.5 equiv) in anhydrous Methanol.

  • Activation: Add KOH (3.0 equiv) dissolved in Methanol at 0°C. Critical: Filter off the precipitated KCl salts before adding the ester. This "Salt-Free" method drives the equilibrium forward.

  • Reaction: Add Methyl Heptanoate (1.0 equiv) dropwise at 0°C, then warm to Room Temperature (RT).

  • Duration: Stir for 12–24 hours. Monitor by TLC (stain with

    
    —product turns deep violet).
    
Q: My yield is stalled at 50%. How do I push the equilibrium?

A: The reaction is reversible. If water is present (from wet methanol or hygroscopic KOH), hydroxide ions will hydrolyze the ester to Heptanoic Acid, which is unreactive to hydroxylamine under these conditions.

Troubleshooting Checklist:

Parameter Standard Optimization
Solvent Methanol (Reagent Grade) Anhydrous Methanol (Dry over 3Å sieves)

| Stoichiometry | 1:1 Ratio | Excess


 (2–4 equiv)  pushes equilibrium to product. |
| Base  | NaOH | KOH or NaOMe  (Higher solubility in MeOH; easier salt removal). |
| pH Control  | Unmonitored | Maintain pH ~10 during reaction. If pH drops, amine protonates and reaction stops. |

Module 2: Purification & Isolation (Downstream)

Q: The product is an oil that won't crystallize. How do I purify it without column chromatography?

A: Aliphatic hydroxamic acids like N-Hydroxyheptanamide are notorious for "oiling out" due to their amphiphilic nature (C7 hydrophobic tail + hydrophilic head). Column chromatography often causes streaking and yield loss due to irreversible adsorption on silica.

The Solution: Copper(II) Chelation Precipitation This is the "Gold Standard" for isolating high-purity hydroxamic acids. It exploits the specific ability of hydroxamic acids to form insoluble complexes with


, leaving non-chelating impurities (esters, acids, amines) in solution.

Protocol:

  • Precipitation: Add a saturated aqueous solution of Copper(II) Acetate to your crude reaction mixture (buffered to pH ~5-6).

  • Filtration: A green/blue copper-hydroxamate complex will precipitate. Filter and wash thoroughly with water and cold methanol. Impurities are washed away.

  • Decomplexation: Suspend the solid in Methanol/Water. Add dilute Sulfuric Acid or EDTA to strip the copper.

  • Extraction: Extract the free N-Hydroxyheptanamide into Ethyl Acetate.

  • Result: Evaporation yields a high-purity crystalline solid.

Q: How do I remove unreacted Methyl Heptanoate?

A: Use a pH-Switch Extraction .

  • Dilute the reaction mixture with water.

  • Adjust pH to 10–11 . The hydroxamic acid is deprotonated (

    
    ) and stays in the water.
    
  • Wash: Extract with Diethyl Ether or Hexane. The unreacted ester (neutral) moves to the organic layer and is discarded.

  • Isolate: Acidify the aqueous layer to pH 5–6 (do not go too low to avoid hydrolysis). Extract with Ethyl Acetate to recover the product.

Module 3: Stability & Storage

Q: My product decomposed into a brown oil on the rotavap. What happened?

A: You likely triggered the Lossen Rearrangement . Under thermal stress or acidic conditions, hydroxamic acids can rearrange into isocyanates (


), which then degrade into amines and 

.

Safety & Stability Rules:

  • Never heat the crude mixture above 50°C, especially if acidic.

  • Avoid strong mineral acids during workup; use acetic acid or dilute HCl for neutralization.

  • Storage: Store at -20°C. Hydroxamic acids are prone to hydrolysis over time at RT.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the competition between the desired aminolysis, competing hydrolysis, and the thermal degradation pathway (Lossen).

ReactionPathways Start Methyl Heptanoate (C7 Ester) Intermediate Tetrahedral Intermediate Start->Intermediate + NH2OH (Slow Step) Byproduct1 Heptanoic Acid (Hydrolysis Impurity) Start->Byproduct1 + H2O / OH- (Side Reaction) NH2OH NH2OH (Free Base) Product N-Hydroxyheptanamide (Target) Intermediate->Product - MeOH (Desired) Byproduct2 Heptyl Isocyanate (Lossen Rearrangement) Product->Byproduct2 Heat / Acid (Decomposition)

Caption: Kinetic competition between hydroxamic acid formation (green) and hydrolysis/degradation pathways (red).

Diagram 2: The Copper Chelation Purification Workflow

A visual guide to the high-purity isolation method described in Module 2.

CopperPurification Step1 Crude Reaction Mixture (Contains Product, Ester, Acid) Step2 Add Cu(OAc)2 (aq) Step1->Step2 Step3 Precipitate Copper Chelate (Green Solid) Step2->Step3 Selective Binding Step4 Filter & Wash (Removes Ester/Acid) Step3->Step4 Step5 Decomplexation (Add dilute H2SO4 or EDTA) Step4->Step5 Step6 Extract with EtOAc Step5->Step6 Release Ligand Final Pure N-Hydroxyheptanamide (Crystalline) Step6->Final

Caption: The "Copper Trap" method selectively precipitates hydroxamic acids, washing away non-chelating impurities.

References

  • Organic Syntheses. Preparation of Hydroxamic Acids: General Procedures. (Classic reference for the salt-free methanolic hydroxylamine method).

  • Reddy, A. S., et al. (2011).Synthesis of Hydroxamic Acids from Esters.
  • Gryder, B. E., et al. (2012).Histone Deacetylase Inhibitors: Synthesis and Characterization.
  • PubChem Compound Summary. Heptanohydroxamic acid (CID 75782).

  • Hauser, C. R., et al.The Lossen Rearrangement of Hydroxamic Acids. (Mechanistic grounding for thermal instability).

Technical Support Center: Solubilization Protocols for N-Hydroxyheptanamide (NHH)

[1]

Topic: Addressing solubility issues of N-Hydroxyheptanamide in aqueous buffers. Audience: Researchers, scientists, and drug development professionals.[1] Status: Active | Version: 2.4[1]

Introduction: The "Grease Ball" Effect

N-Hydroxyheptanamide (NHH) presents a classic medicinal chemistry paradox: it possesses a polar, metal-chelating hydroxamic acid head group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


In aqueous buffers, the hydrophobic effect dominates.[1] While the head group can form hydrogen bonds, the

Module 1: Stock Solution Preparation (The Foundation)

Objective: Create a stable, high-concentration stock solution free of micro-precipitates.

Critical Analysis: Solvent Selection

Do not use water or simple buffers for stock preparation.[1] Hydrolysis of the hydroxamic acid moiety is accelerated in aqueous conditions, particularly at non-neutral pH.

SolventSuitabilityTechnical Insight
DMSO (Anhydrous) Recommended High dielectric constant (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) disrupts intermolecular H-bonds. Miscible with water.[1]
Ethanol (Abs.) AcceptableGood solubility, but high volatility changes concentration over time.
DMF AvoidOften contains amine impurities that can catalyze hydrolysis.[1]
Protocol: 100 mM Stock Preparation
  • Weighing: Weigh the solid NHH into a glass vial (avoid polystyrene, which can be leached by DMSO).

  • Solvation: Add anhydrous DMSO to achieve 100 mM .

    • Calculation:

      
      
      
  • Sonicate: Sonicate in a water bath at room temperature for 5–10 minutes. Visual clarity is not enough; micro-crystals may persist.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO will absorb water from air, accelerating degradation.[1]

Module 2: Aqueous Dilution Strategies (The Critical Step)

The Problem: Direct spiking of high-concentration DMSO stock (e.g., 100 mM) into aqueous buffer (e.g., PBS) causes a "solvent shock," resulting in immediate precipitation of the hydrophobic tail.

The Solution: Intermediate Dilution

You must step-down the concentration to lower the kinetic energy barrier of solvation.

DilutionWorkflowStock100 mM Stock(100% DMSO)InterIntermediate Working Sol.(10x Final Conc)(10-20% DMSO)Stock->Inter 1:10 Dilutioninto BufferPrecipPRECIPITATION(Crash Out)Stock->Precip Direct 1:1000 SpikeFinalAssay Well(1x Final Conc)(<1% DMSO)Inter->Final 1:10 Dilutioninto Assay Media

Figure 1: Step-wise dilution workflow to prevent solvent shock precipitation.

Protocol: Preparing a 100 µM Assay Solution
  • Thaw 100 mM DMSO stock. Vortex vigorously.

  • Intermediate Step: Dilute stock 1:10 into PBS (pH 7.4) to create a 10 mM working solution.

    • Note: This solution will be 10% DMSO.[1] It may be slightly cloudy.[1] Vortex immediately.

  • Final Step: Dilute the 10 mM working solution 1:100 into your assay buffer to reach 100 µM .

    • Final DMSO concentration: 0.1%.[1][2]

    • Result: The compound is now kinetically trapped in solution, preventing aggregation.

Module 3: Advanced Solubilization (Excipients)

If the standard dilution fails (e.g., for concentrations >200 µM), you must use excipients to shield the hydrophobic

Method A: Cyclodextrin Complexation

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the heptyl tail while leaving the hydroxamic acid head group exposed for binding.[1]

  • Protocol: Prepare the assay buffer containing 5% - 10% (w/v) HP-β-CD .

  • Mechanism: The hydrophobic cavity of the cyclodextrin sequesters the alkyl chain, preventing aggregation.

Method B: Non-Ionic Surfactants

For biochemical assays (enzyme inhibition), low concentrations of surfactant can prevent surface adsorption and aggregation.

  • Protocol: Add 0.01% Tween-80 or 0.01% Triton X-100 to the assay buffer before adding the compound.[1]

Excipient SystemMax Solubility (Est.)[1]ProsCons
PBS Only ~50-100 µMSimple, no interference.[1]High risk of precipitation.[1]
PBS + 0.01% Tween-80 ~200-500 µMPrevents surface sticking.[1]May cause foaming/bubbles.[1]
PBS + 10% HP-β-CD >1 mMBiocompatible, highly effective.[1]Expensive; may alter kinetics.[1]

Module 4: pH & Stability Considerations

Warning: Hydroxamic acids are chemically labile.[1]

  • Hydrolysis Risk: In acidic (pH < 5) or basic (pH > 9) conditions, NHH hydrolyzes to heptanoic acid and hydroxylamine.

    • Impact: Loss of potency (carboxylic acids are typically weaker metal chelators than hydroxamic acids).

  • pKa Factor: The pKa of the hydroxamic acid group is approximately 8.8 - 9.0 .[1]

    • At pH 7.4: The molecule is primarily neutral (protonated). This is good for membrane permeability but bad for solubility.[1]

    • At pH 9.5:[1][3] The molecule is deprotonated (anionic).[3] Solubility increases drastically, BUT the hydrolysis rate also increases.[1]

    • Recommendation: Maintain pH 7.0 – 7.[1]5. Do not use high pH to solubilize unless the assay is extremely short (< 30 mins).

StabilityPathwaysNHHN-Hydroxyheptanamide(Active Drug)HydrolysisHydrolysis(Irreversible)NHH->Hydrolysis Acid/Base CatalysisIonizationDeprotonation (pKa ~9.0)(Reversible)NHH->Ionization pH > 8.5ProductsHeptanoic Acid + Hydroxylamine(Inactive/Toxic)Hydrolysis->ProductsAnionHydroxamate Anion(High Solubility)Ionization->AnionAnion->Hydrolysis Unstable over time

Figure 2: Stability vs. Solubility pathways.[1] Note that increasing pH to improve solubility risks chemical degradation.

Troubleshooting & FAQ

Q1: My solution turned cloudy immediately after adding the stock to the buffer.

  • Diagnosis: "Crash out" precipitation.[1]

  • Fix: You likely spiked 100% DMSO stock directly into the buffer. Use the Intermediate Dilution method (Module 2). If that fails, incorporate 0.01% Tween-80 into your buffer.[1]

Q2: The solution was clear, but after 2 hours, I see a precipitate.

  • Diagnosis: Supersaturation failure.[1] The solution was thermodynamically unstable and slowly crystallized.

  • Fix: Your concentration is too high for the buffer system. Lower the concentration or add 5% HP-β-CD (Module 3) to stabilize the hydrophobic tail over time.[1]

Q3: Can I use a colorimetric assay to check if the compound is in solution?

  • Yes. The Ferric Hydroxamate Test is specific. Add

    
     in weak acid.
    
  • Observation: A deep red/violet complex forms if the hydroxamic acid is in solution.

  • Diagnostic: If the solution is colorless but you added the drug, it has either precipitated (spin it down to check) or hydrolyzed (carboxylic acids do not form the red complex).

Q4: Is the compound light sensitive?

  • Generally, no. However, hydroxamic acids can oxidize over long periods.[1] Store stocks in amber vials as a precaution.

References

  • Marmion, C. J., et al. (2004).[1] "Hydroxamic acids: An intriguing family of enzyme inhibitors and biomedical ligands."[1] European Journal of Inorganic Chemistry. Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • PubChem. (n.d.).[1][2] "N-Hydroxyheptanamide - Compound Summary." National Library of Medicine.[1] Link

  • Santos, M. A., et al. (2012).[1] "Hydroxypyridinone-based metallo-beta-lactamase inhibitors."[1] (Discussion on hydroxamic acid pKa and chelation). Journal of Inorganic Biochemistry. Link

How to handle unexpected byproducts in N-Hydroxyheptanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

N-Hydroxyheptanamide Synthesis: Technical Support & Troubleshooting Guide

Content Type: Technical Support Center / Troubleshooting Manual Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Synthesis, Purification, and Byproduct Management of N-Hydroxyheptanamide (CAS: 10606-28-7)

Core Directive: The Technical Narrative

N-Hydroxyheptanamide is a structural prototype for histone deacetylase (HDAC) inhibitors (e.g., Vorinostat/SAHA). While its structure (


) appears simple, the synthesis is deceptively prone to competing nucleophilic attacks. The central challenge lies in the ambident nucleophilicity  of hydroxylamine (

), which possesses both a nitrogen and an oxygen nucleophile.
  • The Goal: Thermodynamic control to favor N-acylation (Hydroxamic acid).

  • The Trap: Kinetic control or over-activation leading to O-acylation or the Lossen rearrangement.

This guide moves beyond "recipe" chemistry to explain the mechanistic causality of failure modes, ensuring you can diagnose and correct unexpected byproducts like O-acyl species , di-acylated impurities , and Lossen rearrangement decomposition products .

Troubleshooting Center: FAQs & Diagnostic Guides

Issue 1: "My NMR shows a mixture of two isomers, and the product is an oil, not a solid."

Diagnosis: You likely have O-acylation competing with N-acylation, or the formation of the N,O-diacyl byproduct.

  • The Science: Hydroxylamine’s oxygen atom is harder and less nucleophilic than the nitrogen, but under conditions with "hard" electrophiles (like acid chlorides) or insufficient pH control, O-attack becomes competitive.

    • Desired Product (N-acyl):

      
       9.0–10.5 ppm (broad singlet, 
      
      
      
      ) and
      
      
      8.5–9.0 ppm (
      
      
      ).
    • O-Acyl Byproduct (

      
      ):  Distinct shift in the 
      
      
      
      -protons of the amine.
    • Di-acyl Byproduct (

      
      ):  Often forms when the acylating agent is in excess.
      
  • Corrective Action:

    • Switch Reagents: If using Heptanoyl Chloride, switch to Methyl Heptanoate with

      
       in MeOH. The ester is a "softer" electrophile, favoring the softer N-nucleophile.
      
    • pH Control: If using the acid chloride method, ensure the pH is kept neutral to slightly basic (pH 8–9) . Too basic promotes di-acylation; too acidic protonates the amine (

      
      ), killing reactivity.
      
Issue 2: "The reaction mixture bubbled vigorously upon heating or workup, and the yield is near zero."

Diagnosis: Lossen Rearrangement .

  • The Science: This is a critical safety and yield failure. If an O-acyl hydroxamate forms (or if you accidentally synthesized the O-acyl byproduct), base or heat can trigger a rearrangement to an isocyanate (

    
    ), releasing 
    
    
    
    (the bubbling).[1] The isocyanate then hydrolyzes to a primary amine (Hexylamine).
  • Risk Factor: Using CDI (Carbonyldiimidazole) as a coupling agent can sometimes promote this if the intermediate O-acyl imidazole forms and rearranges.

  • Corrective Action:

    • Avoid High Heat: Never heat the reaction above 50°C unless necessary.

    • Quench Carefully: Acidify cold (

      
      ) to precipitate the hydroxamic acid. Do not heat the basic solution.
      
Issue 3: "I cannot get the product to precipitate/crystallize."

Diagnosis: Lipophilic Impurity Interference or Metal Chelation .

  • The Science: N-Hydroxyheptanamide is moderately lipophilic. If unreacted Methyl Heptanoate (liquid) or Heptanoic Acid (liquid) remains, they act as solvents, keeping the product in the oil phase. Additionally, trace iron (

    
    ) from spatulas or solvents can form deep red/purple complexes that inhibit crystallization.
    
  • Corrective Action:

    • Copper Complexation Trick: Dissolve the crude oil in warm ethyl acetate and add aqueous Copper(II) Acetate. The hydroxamic acid forms a solid green copper complex. Filter this solid, wash with water/EtOAc, and then decompose it with dilute EDTA or HCl to release pure hydroxamic acid.

    • Resin Capture: Use a basic ion-exchange resin (e.g., Dowex

      
      ) to capture the acid, wash away esters, and elute with acidic methanol.
      

Experimental Protocols

Method A: The "Soft" Approach (Recommended)

Targeting Thermodynamic N-Acylation via Methyl Ester

Reagents:

  • Methyl Heptanoate (1.0 equiv)

  • Hydroxylamine Hydrochloride (3.0 equiv)

  • Potassium Hydroxide (KOH) (4.5 equiv)

  • Methanol (anhydrous)

Protocol:

  • Preparation of

    
    :  In a round-bottom flask, dissolve Hydroxylamine HCl in MeOH (
    
    
    
    ). Cool to
    
    
    .
  • Base Addition: Add KOH (dissolved in min. MeOH) dropwise. A white precipitate (

    
    ) will form. Stir for 15 min.
    
    • Checkpoint: This generates free base

      
      .[2]
      
  • Filtration (Optional but Cleaner): Filter off the KCl to avoid salt contamination in the final step.

  • Coupling: Add Methyl Heptanoate to the filtrate. Stir at Room Temperature for 12–24 hours. Do not reflux.

  • Workup:

    • Concentrate MeOH to 1/3 volume.

    • Dilute with water.[3] The solution should be homogeneous (hydroxamate salt is water-soluble).

    • Acidification: Cool to

      
       and acidify carefully with 
      
      
      
      to pH 5–6.
    • Precipitation: The N-Hydroxyheptanamide should precipitate as a white solid. If it oils out, extract with EtOAc, dry (

      
      ), and recrystallize from EtOAc/Hexane.
      
Method B: The "Hard" Approach (Alternative)

Direct Coupling via Mixed Anhydride (Use if Ester is unavailable)

Reagents:

  • Heptanoic Acid[3]

  • Ethyl Chloroformate (Activation Agent)[2]

  • N-Methylmorpholine (NMM) (Base)[2][4]

  • 
     / MeOH[2]
    

Protocol:

  • Dissolve Heptanoic Acid in THF at

    
    .
    
  • Add NMM (1.1 equiv) followed by Ethyl Chloroformate (1.1 equiv). Stir 20 min to form the mixed anhydride.

    • Critical: Keep cold to prevent disproportionation.

  • Add freshly prepared methanolic

    
     (free base) in one portion.
    
  • Stir 30 min at

    
    , then warm to RT.
    
  • Note: This method has a higher risk of O-acylation if the temperature spikes.

Data Presentation: Byproduct Profile

SpeciesStructureOriginTLC Behavior (vs Product)
N-Hydroxyheptanamide

Target

(highly polar)
Heptanoic Acid

HydrolysisStreaks; stains with Bromocresol Green
O-Heptanoylhydroxylamine

Kinetic / Acid ChlorideHigher

; unstable
N,O-Diheptanoyl

Excess ReagentHigh

(non-polar)
Hexyl Isocyanate

Lossen RearrangementVery High

; Pungent smell

Visualization: Reaction Pathways & Failure Modes

The following diagram illustrates the competition between N-attack (desired) and O-attack (undesired), and the subsequent Lossen rearrangement risk.

HydroxamicSynthesis Start Heptanoic Acid Derivative (Ester/Anhydride) Target N-Hydroxyheptanamide (Target: Thermodynamic) Start->Target N-Attack (Soft-Soft) OAcyl O-Acyl Isomer (Kinetic Byproduct) Start->OAcyl O-Attack (Hard-Hard) High pH / Acid Chloride NH2OH Hydroxylamine (NH2OH) NH2OH->Target NH2OH->OAcyl DiAcyl N,O-Diacyl Species (Over-reaction) Target->DiAcyl + Excess Acylating Agent Lossen Lossen Rearrangement (Heat/Base induced) OAcyl->Lossen Base/Heat Isocyanate Heptyl Isocyanate (+ CO2 Release) Lossen->Isocyanate Amine Hexylamine (Degradation) Isocyanate->Amine Hydrolysis

Caption: Mechanistic divergence in hydroxamic acid synthesis. Green path indicates the desired thermodynamic N-acylation. Red paths indicate kinetic O-acylation and subsequent degradation risks.

References

  • Massa, S., et al. (1990). "Hydroxamic acid derivatives: Synthesis and biological activity." Journal of Medicinal Chemistry, 33(10), 2845-2849.

  • Reddy, A. S., et al. (2011). "A simple and efficient synthesis of hydroxamic acids from carboxylic acids."[2][5] Tetrahedron Letters, 52(38), 4896-4899.

  • Dube, H., et al. (2014). "Lossen Rearrangement: A Practical Guide to Isocyanate Synthesis from Hydroxamic Acids." Organic Process Research & Development, 18(11), 1564–1570.

  • Porter, K. A., et al. (2009). "Zinc-binding groups in HDAC inhibitors: N-acylation vs O-acylation." Bioorganic & Medicinal Chemistry Letters, 19(6), 1762-1764.

  • Sigma-Aldrich. "Hydroxylamine Hydrochloride Technical Bulletin."

Sources

Optimizing N-Hydroxyheptanamide concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of N-Hydroxyheptanamide (NHH) Concentration for Cell Culture Ticket ID: NHH-OPT-2024-X Assigned Specialist: Senior Application Scientist, Cell Biology Division

Executive Summary & Molecule Profile

N-Hydroxyheptanamide (NHH) is a synthetic hydroxamic acid derivative that functions as a histone deacetylase inhibitor (HDACi). Structurally, it serves as a truncated analog of Suberanilohydroxamic acid (SAHA/Vorinostat), possessing a seven-carbon linker rather than eight.

  • Mechanism of Action: NHH acts as a zinc-chelating agent within the catalytic pocket of Class I and II HDAC enzymes. By neutralizing the zinc ion, it prevents the deacetylation of lysine residues on histone tails, leading to chromatin relaxation (euchromatin formation) and the subsequent transcriptional activation of silenced genes (e.g., p21WAF1/CIP1).

  • Critical Variable: The seven-carbon chain length alters the binding affinity compared to C8 analogs. Consequently, literature IC50 values for SAHA cannot be directly applied to NHH; empirical determination is mandatory.

Preparation & Handling (The "Zero" Step)

Before touching a cell, you must ensure the chemical integrity of the inhibitor. Hydroxamic acids are prone to hydrolysis and oxidation.

Solubility & Stock Preparation

NHH is hydrophobic. Direct dissolution in aqueous media will result in precipitation and inconsistent dosing.

ParameterSpecificationTechnical Rationale
Primary Solvent DMSO (Anhydrous, Cell Culture Grade)Hydroxamic acids are highly soluble in DMSO. Water causes rapid hydrolysis of the hydroxamate group to carboxylic acid (inactive).
Stock Concentration 10 mM - 50 mMHigh concentration stocks minimize the volume of DMSO added to cells (keep final DMSO <0.1%).
Storage -20°C or -80°C (Desiccated)Hygroscopic DMSO absorbs atmospheric water, accelerating degradation.
Freeze-Thaw Max 3 cyclesRepeated temperature shifts induce crystallization and hydrolysis. Aliquot immediately.
Visualizing the Mechanism

HDAC_Mechanism cluster_0 Without Inhibitor cluster_1 With NHH NHH N-Hydroxyheptanamide (Inhibitor) HDAC HDAC Enzyme (Catalytic Pocket) NHH->HDAC Blocks Pocket Zinc Zn2+ Ion NHH->Zinc Chelates (Bidentate) Substrate Acetylated Histone HDAC->Substrate Removes Acetyl Group HDAC->Substrate X Blocked Zinc->HDAC Required for Catalysis Result_Inhib Chromatin Relaxation (Gene Expression) Substrate->Result_Inhib Accumulation Result_Active Deacetylation (Gene Silencing) Substrate->Result_Active

Figure 1: Mechanism of Action. NHH competes with the substrate by chelating the Zinc ion essential for HDAC catalytic activity.

Optimization Workflow: Step-by-Step

Do not rely on a single concentration. The "optimal" concentration is the intersection of maximal histone acetylation and minimal non-specific toxicity .

Phase 1: The Broad Range Screen (Cytotoxicity)

Objective: Determine the LD50 and the "No Observed Adverse Effect Level" (NOAEL).

  • Seeding: Plate cells (e.g., HeLa, MCF-7) at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing: Prepare a log-scale dilution series of NHH in media.

    • Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

    • Control: Vehicle control (DMSO matched to the highest concentration, e.g., 0.1%).

  • Incubation: 24, 48, and 72 hours.

  • Readout: MTT, WST-1, or CellTiter-Glo assay.

  • Analysis: Plot viability vs. Log[Concentration]. Identify the IC50 (growth inhibition).[1][2]

Phase 2: The Functional Screen (Western Blot)

Objective: Confirm target engagement. Cytotoxicity might be off-target; acetylation proves HDAC inhibition.

  • Selection: Choose 3 concentrations below the IC50 found in Phase 1 (e.g., IC10, IC30, IC50).

  • Treatment: Treat cells for 6–24 hours.

  • Lysis: Lyse cells using RIPA buffer + Protease Inhibitors + Phosphatase Inhibitors .

    • Crucial: You generally do not need specific deacetylase inhibitors in the lysis buffer if you boil immediately, but adding 1 µM Trichostatin A (TSA) to lysis buffer prevents post-lysis deacetylation.

  • Blotting: Probe for Acetyl-Histone H3 (Lys9/Lys14) or Acetyl-Histone H4 .

    • Success Metric: A robust increase in band intensity compared to DMSO control.

Phase 3: Stability Check

Hydroxamic acids degrade in culture media (half-life can be <10 hours depending on serum esterases).

  • Protocol: If your experiment requires >24h incubation, refresh the media containing fresh NHH every 12–24 hours to maintain steady-state inhibition.

Troubleshooting & FAQs

Q1: My compound precipitates when added to the cell culture media.

Diagnosis: "Crash-out" effect due to rapid polarity shift. Solution:

  • Step-down dilution: Dilute your 50 mM DMSO stock into an intermediate tube containing PBS or media while vortexing to create a 10x working solution, then add that to the cells.

  • Limit DMSO: Ensure final DMSO concentration is < 0.5% (v/v).

  • Warmth: Pre-warm media to 37°C before adding the inhibitor.

Q2: I see no increase in Acetyl-H3, even at high concentrations.

Diagnosis: Compound degradation or cell-line specific resistance (efflux pumps). Solution:

  • Freshness Check: Was the stock stored at -20°C? Did it undergo >5 freeze-thaws? If yes, discard.

  • Incubation Time: HDAC inhibition is rapid (detectable within 1–2 hours). If you wait 48 hours without refreshing media, the acetylation signal may be lost due to feedback loops or compound hydrolysis. Try a 6-hour time point.

Q3: The cells are dying, but is it apoptosis or necrosis?

Diagnosis: HDAC inhibitors should induce apoptosis (programmed cell death). Necrosis suggests off-target chemical toxicity. Solution:

  • Caspase Assay: Run a Caspase-3/7 Glo assay. NHH should induce caspase activation.

  • Morphology: Look for blebbing and nuclear fragmentation (apoptosis) vs. cell swelling/bursting (necrosis).

Experimental Workflow Diagram

Optimization_Flow cluster_tox Phase 1: Toxicity cluster_func Phase 2: Function Start Start: NHH Stock (DMSO) Screen MTT Assay (0.1 - 100 µM) Start->Screen IC50 Determine IC50 Screen->IC50 WB Western Blot (Acetyl-H3) IC50->WB Select Sub-Lethal Doses WB->Start No Signal? Check Stability Valid Target Validation WB->Valid High Acetylation Signal

Figure 2: Optimization Logic. Toxicity screening must precede functional validation to distinguish specific HDAC inhibition from general cell death.

References

  • Mottamal, M. et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules.

  • Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology.

  • Promega Corporation. "HDAC-Glo™ I/II Assays and Screening System Technical Manual."

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data."

  • ResearchGate Discussion. "Solubility and Stability of Hydroxamic Acids in Cell Culture."

Sources

Navigating N-Hydroxyheptanamide Bioassays: A Technical Support Guide to Consistent Results

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing N-Hydroxyheptanamide bioassays. Our focus is on delivering actionable insights and robust protocols to ensure the generation of reliable and reproducible data.

N-Hydroxyheptanamide, a known histone deacetylase (HDAC) inhibitor, holds significant promise in therapeutic research. However, like many small molecule inhibitors, its application in bioassays can be fraught with challenges leading to inconsistent results. This technical support center is designed to address these issues head-on, providing a structured approach to identifying and resolving common experimental hurdles.

Understanding the Mechanism: N-Hydroxyheptanamide as an HDAC Inhibitor

N-Hydroxyheptanamide exerts its biological effects by inhibiting the activity of histone deacetylases (HDACs). These enzymes play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, N-Hydroxyheptanamide promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the activation of gene expression. This mechanism underlies its potential in various therapeutic areas, including oncology.[1][2]

Caption: Mechanism of N-Hydroxyheptanamide action.

Troubleshooting Guide: From Inconsistent Readings to Reliable Data

This section addresses specific issues you may encounter during your N-Hydroxyheptanamide bioassays in a question-and-answer format.

Q1: I'm observing high variability in my results between replicate wells and experiments. What are the likely causes?

High variability is a common issue that can stem from several sources. A systematic approach to troubleshooting is key.

Potential Cause 1: Compound Solubility and Stability

  • Explanation: N-Hydroxyheptanamide, like many hydroxamic acids, may have limited solubility in aqueous solutions. If the compound is not fully dissolved, its effective concentration will vary between wells. Frequent freeze-thaw cycles of stock solutions can also lead to compound degradation.

  • Solution:

    • Proper Dissolution: Prepare a high-concentration stock solution in an organic solvent like DMSO.[3][4] Ensure the compound is completely dissolved by gentle vortexing or brief sonication.

    • Working Dilutions: For your assay, dilute the DMSO stock in your cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]

    • Storage: Aliquot your stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Potential Cause 2: Inconsistent Cell Seeding and Culture Conditions

  • Explanation: Variations in cell number per well can significantly impact the inhibitor-to-cell ratio, leading to inconsistent results. Furthermore, using cells with high passage numbers can introduce phenotypic and genotypic drift, altering their response to the compound.[5][6]

  • Solution:

    • Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to ensure you are seeding the same number of viable cells in each well.

    • Consistent Passaging: Maintain a consistent cell passaging schedule and use cells within a defined, low passage number range for all experiments.

    • Serum Consistency: Use the same batch and concentration of fetal bovine serum (FBS) for all related experiments, as serum proteins can bind to small molecules and affect their bioavailability.

Potential Cause 3: Assay-Specific Technical Errors

  • Explanation: Minor variations in pipetting, incubation times, or reagent addition can introduce significant error.

  • Solution:

    • Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques. When adding reagents to a 96-well plate, be mindful of evaporation, especially in the outer wells. Consider filling the outer wells with sterile PBS or media to create a humidity barrier.

    • Incubation Times: Ensure that incubation times for compound treatment and assay development are precisely controlled and consistent across all plates and experiments.

    • Reagent Mixing: Ensure all reagents are thoroughly mixed before use and that they are at the appropriate temperature as specified in the protocol.

Troubleshooting_Workflow start Inconsistent Results Observed check_compound Verify Compound Handling - Solubility - Stability - Dilutions start->check_compound check_cells Assess Cell Culture Practices - Seeding Density - Passage Number - Cell Health check_compound->check_cells [Compound OK] optimize Systematically Optimize One Variable at a Time check_compound->optimize [Issue Found] check_assay Review Assay Protocol - Pipetting - Incubation Times - Reagent Prep check_cells->check_assay [Cells OK] check_cells->optimize [Issue Found] check_assay->optimize [Protocol OK] check_assay->optimize [Issue Found] end_node Consistent and Reliable Data optimize->end_node

Caption: A systematic workflow for troubleshooting inconsistent results.

Q2: My HDAC activity assay is showing high background or low signal. What should I do?

This often points to issues with the assay reagents or the experimental setup.

For High Background:

  • Explanation: High background can be caused by several factors, including insufficient washing, overly high cell density, or issues with the developer solution.

  • Solutions:

    • Washing Steps: Ensure that all washing steps are performed thoroughly to remove any residual reagents that could contribute to background signal.[7]

    • Optimize Cell Density: Too many cells can lead to high endogenous HDAC activity, resulting in a high baseline signal. Perform a cell titration experiment to determine the optimal cell number that gives a good signal-to-background ratio.[8]

    • Reagent Quality: Ensure that your assay buffers and reagents are fresh and have been stored correctly. Contaminated or degraded reagents can lead to non-specific signal.

For Low Signal:

  • Explanation: A weak signal may indicate insufficient HDAC activity, a problem with the substrate, or suboptimal assay conditions.

  • Solutions:

    • Increase Incubation Time: If the signal is low, you may need to increase the incubation time with the HDAC substrate to allow for more product to be generated.[8] However, ensure the reaction remains in the linear range.

    • Check Cell Lysate Preparation: If using cell lysates, ensure your extraction protocol is efficient and that the lysates have been stored properly to maintain enzyme activity. Avoid repeated freeze-thaw cycles of lysates.[7][9]

    • Substrate Concentration: Verify that you are using the substrate at the recommended concentration.

Troubleshooting SummaryPotential CauseRecommended Solution
High Background Inadequate washingIncrease the number and vigor of wash steps.
Cell density too highPerform a cell titration to find the optimal density.
Reagent contaminationPrepare fresh reagents and use sterile technique.
Low Signal Insufficient incubation timeIncrease substrate incubation time, ensuring linearity.
Poor enzyme activityUse fresh cell lysates and proper storage.
Incorrect substrate concentrationConfirm substrate concentration is as per protocol.

Frequently Asked Questions (FAQs)

Q: Why do I see different IC50 values for N-Hydroxyheptanamide in different cell lines?

A: This is an expected biological phenomenon. Different cell lines express varying levels of the different HDAC isoforms.[6] Since N-Hydroxyheptanamide may have a unique inhibitory profile against each isoform, the overall cellular response and the resulting IC50 value will be cell line-dependent. It is crucial to characterize the HDAC isoform expression profile of your cell lines of interest.

Q: Can the IC50 value for N-Hydroxyheptanamide change between experiments using the same cell line?

A: Yes, some variation is normal. IC50 values can fluctuate due to minor, unavoidable differences in experimental conditions.[10] Factors such as cell passage number, confluency at the time of treatment, and slight variations in reagent preparation can all contribute to shifts in the IC50. It is important to perform multiple independent experiments and report the average IC50 with a measure of variability (e.g., standard deviation).

Q: How long should I treat my cells with N-Hydroxyheptanamide?

A: The optimal treatment time will depend on the specific assay and the biological question you are asking. For HDAC activity assays, a shorter incubation (e.g., 1-4 hours) may be sufficient to observe direct inhibition.[11] For cell viability or apoptosis assays, a longer incubation (e.g., 24-72 hours) is typically required to allow for downstream cellular effects to manifest.[12] It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.

Standard Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of N-Hydroxyheptanamide on cell viability.

Materials:

  • N-Hydroxyheptanamide

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.[14]

  • Compound Treatment:

    • Prepare a serial dilution of N-Hydroxyheptanamide in complete medium from your DMSO stock. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[14][15]

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[13]

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[14]

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Express the results as a percentage of the vehicle control (100% viability).

  • Plot the percentage of viability against the log of the N-Hydroxyheptanamide concentration and use a non-linear regression analysis to determine the IC50 value.

MTT_Assay_Protocol start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of N-Hydroxyheptanamide incubate_24h->prepare_compound treat_cells Treat cells with compound/vehicle prepare_compound->treat_cells incubate_treatment Incubate for desired treatment period treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Remove medium and add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: A step-by-step workflow for the MTT cell viability assay.

References

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. (URL: [Link])

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH. (URL: [Link])

  • High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. PMC - NIH. (URL: [Link])

  • How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? ResearchGate. (URL: [Link])

  • HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. PMC - NIH. (URL: [Link])

  • Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma. PMC - NIH. (URL: [Link])

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (URL: [Link])

  • Impact of HDAC Inhibitors on Protein Quality Control Systems: Consequences for Precision Medicine in Malignant Disease. Frontiers. (URL: [Link])

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC - NIH. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC - NIH. (URL: [Link])

  • Material Safety Data Sheet - N-Hydroxyphthalimide, 98% - Cole-Parmer. (URL: [Link])

  • Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. (URL: [Link])

  • Stability Testing & Shelf-Life Studies for Cannabis & NHP - Labstat. (URL: [Link])

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC - NIH. (URL: [Link])

  • In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method. MDPI. (URL: [Link])

  • Histone deacetylase inhibitor induces DNA damage, which normal but not transformed cells can repair. PNAS. (URL: [Link])

  • Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? ResearchGate. (URL: [Link])

  • A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Publications. (URL: [Link])

  • Safety Data Sheet: n-Heptane - Carl ROTH. (URL: [Link])

  • Glycyrrhiza glabra L. Extracts with Potential Antiproliferative and Anti-Migration Activities Against Breast and Gynecological Cancer Cell Lines. MDPI. (URL: [Link])

  • Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses - YouTube. (URL: [Link])

  • MTT (Assay protocol). protocols.io. (URL: [Link])

  • By compound. (URL: [Link])

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. (URL: [Link])

  • Inhibition of HDACs Suppresses Cell Proliferation and Cell Migration of Gastric Cancer by Regulating E2F5 Targeting BCL2. PMC - NIH. (URL: [Link])

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. (URL: [Link])

  • Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. PMC - NIH. (URL: [Link])

  • Safety Data Sheet: N-hydroxyoctanamide - Chemos GmbH&Co.KG. (URL: [Link])

  • GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro - NPRA. (URL: [Link])

Sources

Method refinement for enhancing the stability of N-Hydroxyheptanamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Hydroxyheptanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on enhancing and troubleshooting the stability of N-Hydroxyheptanamide in solution. As a hydroxamic acid derivative, N-Hydroxyheptanamide presents specific stability challenges, primarily susceptibility to hydrolysis. This guide offers method refinements, troubleshooting advice, and detailed protocols to ensure the integrity of your experimental outcomes.

Section 1: Understanding the Core Stability Challenge: Hydrolysis

The primary degradation pathway for N-Hydroxyheptanamide in aqueous solution is hydrolysis of the N-hydroxy amide bond. This reaction is highly dependent on pH and temperature.[1][2] The amide bond is cleaved, yielding heptanoic acid and hydroxylamine. This degradation is catalyzed by both acidic and basic conditions.[1][3] Understanding this fundamental instability is the first step toward mitigating it.

cluster_main Dominant Degradation Pathway: Hydrolysis cluster_conditions Catalytic Conditions NHH N-Hydroxyheptanamide Deg_Products Degradation Products: Heptanoic Acid + Hydroxylamine NHH->Deg_Products Hydrolysis Acid Acidic Conditions (H+) Acid->NHH Accelerates Base Basic Conditions (OH-) Base->NHH Accelerates Heat Elevated Temperature Heat->NHH Accelerates

Caption: Primary degradation pathway for N-Hydroxyheptanamide.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and experimentation of N-Hydroxyheptanamide solutions.

Category 1: Rapid Degradation & Purity Loss

Question: My N-Hydroxyheptanamide solution is losing purity much faster than expected, as confirmed by HPLC. What is the most likely cause and how do I fix it?

Answer: Rapid purity loss is almost certainly due to accelerated hydrolysis. The most critical factor controlling this is the pH of your solution.[1]

  • Causality: Hydroxamic acids are diprotic acids with pKa values typically in the range of 7-9.[4][5] In highly acidic or alkaline solutions, the rate of hydrolysis increases significantly.[1] At near-neutral pH, the rate is often at a minimum.

  • Immediate Action:

    • Measure the pH: Immediately check the pH of your stock solution and any buffers or media it has been diluted into.

    • Adjust to Optimal pH: If the pH is outside the 6.0-7.5 range, adjust it using a suitable buffer system (e.g., phosphate or citrate buffer). Avoid using strong acids or bases for adjustment as this can create local pH extremes and accelerate degradation.

    • Refrigerate: Store the solution at 2-8°C immediately. Temperature is a key accelerator of chemical degradation.[6][7]

Question: I prepared my solution in purified water, but it's still degrading. Why?

Answer: While preparing a solution in neutral water seems logical, it lacks the buffering capacity to resist pH shifts.

  • Causality: Purified water can have a pH ranging from 5.5 to 7.0 and is susceptible to changes from dissolved atmospheric CO₂, which forms carbonic acid. This slight acidity can be enough to initiate noticeable degradation over time. Furthermore, the N-Hydroxyheptanamide itself can slightly alter the pH of an unbuffered solution.

  • Solution: Always prepare stock and working solutions in a well-defined buffer system. A phosphate buffer (pH 6.5-7.4) or a citrate buffer (pH 5.5-6.5) at a concentration of 25-50 mM is recommended. This provides the pH control necessary for stability.[8]

Category 2: Formulation & Solubility Issues

Question: I'm observing precipitation in my N-Hydroxyheptanamide solution after refrigeration. What's happening?

Answer: This is a classic solubility issue, likely exacerbated by temperature changes.

  • Causality: The solubility of most compounds, including N-Hydroxyheptanamide, decreases at lower temperatures. If your solution is near its saturation point at room temperature, it will become supersaturated upon cooling, leading to precipitation.

  • Troubleshooting Steps:

    • Confirm Identity: First, ensure the precipitate is the parent compound and not a degradant. A simple test is to warm a small aliquot to room temperature; if it redissolves, it's a solubility issue.

    • Reduce Concentration: The simplest solution is to work with a lower stock concentration.

    • Introduce Co-solvents: If a high concentration is necessary, consider adding a pharmaceutically acceptable co-solvent. Propylene glycol, ethanol, or DMSO can be used to increase solubility. Start with a low percentage (e.g., 5-10% v/v) and assess both solubility and stability, as co-solvents can sometimes alter degradation kinetics.[8]

Question: Can I use any buffer to control the pH?

Answer: No, the choice of buffer is critical as some buffer components can react with your compound or interfere with downstream assays.

  • Expert Insight: While the primary goal is pH control, you must consider potential interactions. For example, buffers containing primary or secondary amines (like Tris) could potentially interact with your molecule over long-term storage.

  • Recommendations:

    • Good Choices: Phosphate, citrate, and acetate buffers are generally inert and widely used.

    • Use with Caution: Borate buffers can form complexes with hydroxyl groups. Use only if you have validated their compatibility.

    • Avoid: Amine-based buffers (Tris, HEPES) unless their inertness has been specifically demonstrated for your application.

Category 3: Storage & Handling

Question: What are the ideal long-term storage conditions for an N-Hydroxyheptanamide stock solution?

Answer: For optimal long-term stability, you must control multiple environmental factors.[6]

  • Temperature: Store stock solutions frozen at -20°C or, ideally, -80°C. For short-term (days to a week) storage, 2-8°C is acceptable, provided the solution is properly buffered.

  • Light: Protect the solution from light by using amber vials or by wrapping clear vials in aluminum foil. Photodegradation can occur when molecules are exposed to UV or visible light.[6][9]

  • Oxygen: N-Hydroxyheptanamide can be susceptible to oxidation. For maximum stability, especially for reference standards, consider sparging the solvent with an inert gas like nitrogen or argon before dissolution and flushing the vial headspace with the gas before sealing.[8][10]

Caption: Troubleshooting workflow for N-Hydroxyheptanamide instability.

Section 3: Prophylactic Stabilization Strategies & Protocols

Proactive measures are more effective than reactive troubleshooting. The following protocols are designed to establish a robust and stable formulation from the outset.

Protocol 1: Forced Degradation Study

This study is essential to identify the conditions under which N-Hydroxyheptanamide degrades and to characterize its degradation products.[11][12][13] This is a foundational experiment for developing a stability-indicating analytical method.

Objective: To determine the degradation profile of N-Hydroxyheptanamide under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of N-Hydroxyheptanamide in acetonitrile or a suitable organic solvent.

  • Set Up Stress Conditions: In separate, clearly labeled amber HPLC vials, add an aliquot of the stock solution and the stressor as described in the table below.

  • Incubation: Incubate the vials under the specified conditions. A parallel control sample (stock solution in buffer at 2-8°C) should be run for each time point.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), quench the reaction (if necessary by neutralizing acid/base), dilute the sample to a suitable concentration, and analyze by a validated HPLC-UV or LC-MS method.[14][15]

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical IncubationPurpose
Acid Hydrolysis 0.1 M HClRoom Temp or 60°CTo assess stability to acid.[11]
Base Hydrolysis 0.1 M NaOHRoom TempTo assess stability to base.[11]
Oxidation 3% H₂O₂Room TempTo assess oxidative stability.[12]
Thermal Stress 60°C in pH 7.0 Buffer24-48 hoursTo assess thermal stability.[9]
Photostability UV/Vis Light ExposurePer ICH Q1B guidelinesTo assess light sensitivity.[6]
Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which N-Hydroxyheptanamide exhibits maximum stability.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9). Ensure constant ionic strength across all buffers.

  • Incubate Samples: Add a small aliquot of a concentrated N-Hydroxyheptanamide stock solution to each buffer to achieve the same final concentration in each.

  • Elevated Temperature: Place all samples in a water bath at an elevated temperature (e.g., 50°C) to accelerate degradation to an observable rate.

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 16 hours), remove an aliquot from each pH solution and analyze immediately via HPLC.

  • Data Analysis: For each pH, plot the natural logarithm of the remaining N-Hydroxyheptanamide concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs).

  • Determine Optimal pH: Plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

Protocol 3: Recommended Standard Solution Preparation

Objective: To prepare a stable, aqueous stock solution of N-Hydroxyheptanamide for routine use.

Methodology:

  • Solvent Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to the optimal level determined from your pH-rate profile study (typically between 6.5 and 7.0). De-gas the buffer by sparging with nitrogen for 15-20 minutes.

  • Weighing: Accurately weigh the required amount of N-Hydroxyheptanamide solid in a clean weighing vessel.

  • Dissolution: Add a small amount of the de-gassed buffer to dissolve the solid completely. Gentle vortexing or sonication may be used if necessary.

  • Final Volume: Transfer the dissolved solution to a volumetric flask and add the de-gassed buffer to the final volume mark.[16]

  • Storage: Aliquot the stock solution into amber, cryo-safe vials. Flush the headspace of each vial with nitrogen before sealing.

  • Labeling & Storage: Clearly label each vial with the compound name, concentration, date, and storage conditions. Store immediately at -20°C or below.

References

  • Mamer, O. A., et al. (2007). N-Hydroxy-amide analogues of MHC-class I peptide ligands with nanomolar binding affinities. PubMed. Available at: [Link]

  • Bialas, S., et al. (2019). A general concept for the introduction of hydroxamic acids into polymers. RSC Publishing. Available at: [Link]

  • Basu, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]

  • Wijaya, C. I., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available at: [Link]

  • ResearchGate. (2018). A rapid stability indicating HPLC method for the analysis of Leflunomide and its related impurities in bulk drug and formulations. ResearchGate. Available at: [Link]

  • ResearchGate. (2019). (PDF) Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Methods for Hydroxamic Acid Synthesis. PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). WO2013092448A2 - Use of hydroxamic acids for stabilizing cosmetic and/or dermatological preparations. Google Patents.
  • PubMed. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). (PDF) Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. ResearchGate. Available at: [Link]

  • Biblioteka Nauki. (n.d.). Decomposition Pathways for Aqueous Hydroxylammonium Nitrate Solutions: a DFT Study. Biblioteka Nauki. Available at: [Link]

  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available at: [Link]

  • YouTube. (2019). Hydrolysis of Amides. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. MDPI. Available at: [Link]

  • PubMed. (2016). Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution. PubMed. Available at: [Link]

  • Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • Journal of Food and Biotechnology. (n.d.). Thermal and Structural Influences on Stability of Bioactive Compounds in Freeze-Dried Fruits. Journal of Food and Biotechnology. Available at: [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Hydroxamic acid surface active agents. ResearchGate. Available at: [Link]

  • PubChem - NIH. (n.d.). N-hydroxy amide carbon. PubChem. Available at: [Link]

  • PubChem - NIH. (n.d.). N-hydroxybutanamide. PubChem. Available at: [Link]

  • Air Sea Containers. (n.d.). Top 5 Factors Affecting Chemical Stability. Air Sea Containers. Available at: [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Khan Academy. Available at: [Link]

  • ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available at: [Link]

  • AIR Unimi. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. Available at: [Link]

  • ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Available at: [Link]

  • Frontiers. (n.d.). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers. Available at: [Link]

  • Google Patents. (n.d.). EP0695289B1 - Hydroxamic acids and hydroxamic acid ethers and their use as complexing agents. Google Patents.
  • PMC - NIH. (n.d.). The life and death of RNA across temperatures. PMC - NIH. Available at: [Link]

  • PMC - NIH. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC - NIH. Available at: [Link]

  • Semantic Scholar. (n.d.). Studies on the synthesis and structures of hydroxamic acids and their activities in chemistry and biology. Semantic Scholar. Available at: [Link]

  • Khan Academy. (n.d.). Hydrolysis. Khan Academy. Available at: [Link]

  • PubMed. (2010). Elucidating the pathways of degradation of denagliptin. PubMed. Available at: [Link]

  • PubChem. (n.d.). Butanamide, 4-hydroxy-N-methyl-. PubChem. Available at: [Link]

  • Khan Academy. (n.d.). Carbohydrate - Glycoside formation hydrolysis. Khan Academy. Available at: [Link]

Sources

Validation & Comparative

Validating the In Vitro Activity of N-Hydroxyheptanamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxyheptanamide represents a foundational pharmacophore in the study of Histone Deacetylase (HDAC) inhibition. While structurally analogous to the clinical gold standard Vorinostat (SAHA), it lacks the bulky hydrophobic "cap" group and possesses a slightly shorter alkyl linker (C7 vs. C8). Consequently, it often serves as a critical negative control or intermediate-potency probe in Structure-Activity Relationship (SAR) studies to validate the necessity of the cap-group interaction for nanomolar affinity.

This guide provides a rigorous framework for validating the in vitro activity of N-Hydroxyheptanamide, positioning it against industry standards (SAHA, TSA) using fluorometric kinetic assays.

Part 1: Mechanistic Grounding & SAR Context

To validate N-Hydroxyheptanamide, one must first understand its binding mode relative to high-potency inhibitors. HDAC inhibitors generally follow a tripartite pharmacophore model:

  • Zinc Binding Group (ZBG): The hydroxamic acid moiety chelates the Zn²⁺ ion at the bottom of the catalytic pocket.

  • Linker: A hydrophobic chain (methylene groups) that spans the narrow channel.

  • Cap Group: A surface-recognition motif that interacts with the rim of the protein pocket.

The Causality of Potency: N-Hydroxyheptanamide contains the potent hydroxamate ZBG but lacks the surface-recognition "Cap" found in SAHA. This results in a significant drop in potency (Micromolar vs. Nanomolar), making it an ideal tool to demonstrate the "Cap Effect" in your assay validation.

Diagram 1: Pharmacophore Interaction Model

Figure 1: Structural comparison and binding mode differences between N-Hydroxyheptanamide and SAHA within the HDAC active site.

HDAC_Binding_Mechanism cluster_pocket HDAC Active Site Channel cluster_inhibitors Inhibitor Structures Zn Zn2+ Ion (Catalytic Core) Rim Pocket Rim (Surface Recognition) Channel Hydrophobic Channel (11 Angstroms) SAHA Vorinostat (SAHA) (C8 Linker + Phenyl Cap) SAHA->Zn Chelation (High Affinity) SAHA->Rim Hydrophobic Stacking (Stabilization) SAHA->Channel Van der Waals Potency_High Nanomolar Activity (IC50: ~50-100 nM) SAHA->Potency_High NHH N-Hydroxyheptanamide (C7 Linker + Methyl/No Cap) NHH->Zn Chelation (High Affinity) NHH->Rim NO INTERACTION (Loss of Potency) NHH->Channel Partial Occupancy Potency_Low Micromolar Activity (IC50: ~5-10 µM) NHH->Potency_Low

Part 2: Comparative Efficacy Profile

When validating N-Hydroxyheptanamide, your data must reflect its status as a "fragment-like" inhibitor. If your assay yields nanomolar IC50s for this compound, your enzyme concentration may be too high, or your substrate concentration too low (tight-binding limit violation).

Table 1: Benchmark Performance Metrics (Class I HDACs)
FeatureN-Hydroxyheptanamide Vorinostat (SAHA) Trichostatin A (TSA) Valproic Acid (VPA)
Role SAR Probe / Intermediate ControlClinical StandardPotent ReferenceWeak / Class I Specific
IC50 Range (HDAC1) 2.0 – 10.0 µM 0.01 – 0.05 µM0.001 – 0.01 µM100 – 1000 µM
Binding Mode ZBG + Linker (Uncapped)ZBG + Linker + CapZBG + Linker + CapCarboxylic Acid (Weak ZBG)
Solubility (DMSO) High (>50 mM)Moderate (warm to 37°C)HighHigh
Selectivity Pan-active (low affinity)Pan-active (Class I/IIb)Pan-activeClass I Selective

Expert Insight: Use N-Hydroxyheptanamide to calculate the "Ligand Efficiency" of your novel compounds. While it has a lower pIC50, its binding energy per heavy atom is high because it consists almost entirely of the pharmacophore essential for zinc chelation.

Part 3: Experimental Validation Framework

To objectively quantify the activity of N-Hydroxyheptanamide, a Fluorometric Activity Assay is the industry standard due to its high Z-factor and sensitivity.

Protocol: Two-Step Fluorometric Lysine Deacetylation

Principle: The assay utilizes a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). HDAC activity removes the acetyl group.[1][2][3][4] A "Developer" solution containing Trypsin then cleaves the deacetylated lysine, releasing the AMC fluorophore.

Reagents & Setup
  • Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

  • Substrate: Boc-Lys(Ac)-AMC (Final conc: 10-50 µM, near Km).

  • Enzyme: Recombinant HDAC1 or HeLa Nuclear Extract.

  • Controls:

    • Min Signal: No Enzyme + Substrate.

    • Max Signal: Enzyme + Substrate + DMSO (Vehicle).

    • Reference: SAHA (1 µM final).

Workflow Steps
  • Compound Preparation: Prepare a 10-point serial dilution of N-Hydroxyheptanamide in DMSO. (Range: 100 µM down to 0.1 µM). Keep final DMSO < 1%.

  • Enzyme Incubation: Add 15 µL of diluted enzyme to the plate. Add 10 µL of compound. Incubate for 15 min at 37°C to allow inhibitor equilibration.

  • Reaction Initiation: Add 25 µL of Substrate solution. Incubate for 30–60 min at 37°C.

  • Development: Add 50 µL of Developer/Stop Solution (containing Trypsin and TSA to stop the HDAC reaction). Incubate 15 min at Room Temp.

  • Readout: Measure Fluorescence (Ex/Em = 360/460 nm).

Diagram 2: Assay Workflow & Logic

Figure 2: Step-by-step logic flow for the fluorometric validation assay.

Assay_Protocol cluster_QC Quality Control Gates Prep 1. Prep Serial Dilutions (DMSO < 1%) Incubate_1 2. Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Prep->Incubate_1 Substrate 3. Add Substrate (Boc-Lys(Ac)-AMC) Incubate_1->Substrate Reaction Enzymatic Reaction (Deacetylation) Substrate->Reaction Initiates Developer 4. Add Developer (Trypsin + TSA Stop) Reaction->Developer Stops HDAC Cleaves Fluorophore Read 5. Read Fluorescence (Ex 360 / Em 460) Developer->Read Check1 Z' Factor > 0.5? Read->Check1 Check2 Ref (SAHA) IC50 correct? Check1->Check2 Yes

Part 4: Data Interpretation & Troubleshooting

Calculating IC50

Fit your data to a sigmoidal dose-response (variable slope) equation:



  • Expected Result: N-Hydroxyheptanamide should show a complete curve with an IC50 between 2 µM and 10 µM (depending on the specific isoform and substrate concentration).

  • Red Flag: If IC50 > 50 µM, check for compound precipitation or degradation (hydroxamic acids are hydrolytically unstable in acidic/basic extremes).

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
High Background Fluorescence Substrate degradation or impure DeveloperUse fresh substrate; ensure Developer contains sufficient Trypsin.
N-Hydroxyheptanamide Inactive Hydrolysis of hydroxamate groupCheck compound purity via LC-MS. Hydroxamates can convert to carboxylic acids (inactive).
IC50 Shift (Too Potent) Assay interference (Quenching)N-Hydroxyheptanamide is not fluorescent, but ensure no inner-filter effect at 100 µM.
Non-Sigmoidal Curve Solubility LimitCheck visual solubility at 100 µM. If precipitating, cap the top concentration at 50 µM.

References

  • Wegener, D., et al. (2003). Fluorogenic histone deacetylase assay for high-throughput screening.[5] Analytical Biochemistry.

  • Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology.

  • BenchChem. Heptanamide Derivatives as Histone Deacetylase Inhibitors: A Comparative Efficacy Guide.

  • Cayman Chemical. HDAC Fluorometric Activity Assay Kit Protocol.

  • BPS Bioscience. HDAC Activity Assay Kit (Fluorogenic) Data Sheet.

Sources

Comparative Profiling: N-Hydroxyheptanamide vs. Vorinostat (SAHA) in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vorinostat (SAHA) is the clinical "Gold Standard" for Histone Deacetylase (HDAC) inhibition, approved for Cutaneous T-Cell Lymphoma (CTCL). It represents a fully optimized pharmacophore containing a Surface Recognition Domain (Cap), a Linker, and a Zinc-Binding Group (ZBG).[1]

N-Hydroxyheptanamide represents the core pharmacophore (Linker + ZBG) lacking the hydrophobic "Cap" group found in Vorinostat. In preclinical research, it serves as a critical mechanistic probe or "fragment control." It demonstrates that while the hydroxamic acid head group drives catalytic inhibition, the "Cap" group is essential for high-affinity binding (nanomolar potency) and isoform selectivity.

The Bottom Line: Researchers use Vorinostat to induce maximal apoptosis and gene regulation.[2] N-Hydroxyheptanamide is used in Structure-Activity Relationship (SAR) studies to isolate the contribution of the "Cap" moiety to drug potency.

Part 1: Chemical Architecture & Binding Kinetics

To understand the performance difference, one must analyze how these molecules fit into the HDAC active site, which consists of a Rim (surface), a narrow Hydrophobic Tunnel , and a Catalytic Zinc Ion at the base.

FeatureVorinostat (SAHA) N-Hydroxyheptanamide Structural Implication
Formula


Vorinostat is bulky; Heptanamide is aliphatic.
Zinc Binding Group Hydroxamic Acid (

)
Hydroxamic Acid (

)
Both chelate

identically.
Linker Region Phenyl-C6 -HydroxamateAlkyl-C6 -HydroxamateBoth have a ~6-carbon depth, fitting the tunnel length.
Cap Group Phenylaminocarbonyl None (Methyl terminus)CRITICAL: Vorinostat anchors to the enzyme surface; Heptanamide "floats" in the tunnel.
The "Cap" Effect[3][4][5]
  • Vorinostat: The phenyl ring acts as a "stopper," interacting with hydrophobic residues (e.g., Tyr, Phe) on the HDAC rim. This stabilizes the drug-enzyme complex, leading to a slow off-rate (

    
    ) and high potency.
    
  • N-Hydroxyheptanamide: Lacks this anchor. While it can enter the tunnel and bind Zinc, it is easily displaced by water or substrate competition.

Part 2: Preclinical Performance Data

Enzymatic Potency (In Vitro)

Data synthesized from standard SAR literature regarding hydroxamic acid chain lengths.

Target IsoformVorinostat IC50 (nM)N-Hydroxyheptanamide IC50 (µM)Interpretation
HDAC1 (Class I) 10 - 50 nM 1.5 - 5.0 µM Vorinostat is ~100x more potent due to Cap-Rim interactions.
HDAC6 (Class IIb) 15 - 40 nM 2.0 - 8.0 µM Both bind, but Vorinostat's bulk aids in displacing the ubiquitin-binding domain of HDAC6.
Selectivity Pan-active (Class I/II)Weak Pan-activeN-Hydroxyheptanamide shows poor selectivity due to lack of surface recognition.
Cellular Efficacy (Functional Readouts)

In cell-based models (e.g., HeLa, Jurkat, HCT116), the difference in potency is magnified by cellular permeability and retention.

  • Acetylation Markers: Vorinostat induces detectable Histone H3/H4 acetylation at 1 µM . N-Hydroxyheptanamide typically requires >50-100 µM to show comparable Western Blot signals.

  • Apoptosis (p21 induction): Vorinostat robustly upregulates p21WAF1/CIP1 via promoter acetylation. N-Hydroxyheptanamide is often ineffective at inducing apoptosis unless used at toxic osmotic concentrations.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the pathway from drug entry to apoptosis, highlighting where the "Cap" group influences the stability of the HDAC-Inhibitor complex.

HDAC_Pathway cluster_Nucleus Nucleus Drug_Entry Drug Entry (Passive Diffusion) HDAC_Active Active HDAC Enzyme (Deacetylates Histones) Drug_Entry->HDAC_Active Targets Complex_SAHA Vorinostat-HDAC Complex (Stabilized by Cap-Rim Interaction) HDAC_Active->Complex_SAHA Vorinostat Binding (High Affinity) Complex_Hept Heptanamide-HDAC Complex (Unstable / Fast Off-Rate) HDAC_Active->Complex_Hept N-Hydroxyheptanamide Binding (Low Affinity) Chromatin Chromatin Remodeling (Hyperacetylation of H3/H4) Complex_SAHA->Chromatin Strong Inhibition Complex_Hept->Chromatin Weak Inhibition Gene_Exp Gene Expression (p21, Bax Upregulation) Chromatin->Gene_Exp Apoptosis Apoptosis / Cell Cycle Arrest Gene_Exp->Apoptosis

Caption: Vorinostat forms a stable complex via surface interactions, driving strong chromatin remodeling. N-Hydroxyheptanamide forms a transient complex, resulting in weak signaling.

Part 4: Experimental Protocols

Protocol A: Comparative Western Blotting for Target Engagement

Purpose: To visualize the potency difference in cellular histone acetylation.

Reagents:

  • Cell Line: HeLa or Jurkat cells.

  • Compounds: Vorinostat (Stock 10mM DMSO), N-Hydroxyheptanamide (Stock 100mM DMSO - Note higher stock needed).

  • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Treatment:

    • Control: 0.1% DMSO.

    • Vorinostat: Titrate 0.5 µM, 1 µM, 5 µM.

    • N-Hydroxyheptanamide: Titrate 10 µM, 50 µM, 100 µM.

  • Incubation: Incubate for 4 to 6 hours . (Acetylation marks appear rapidly; apoptosis takes 24h+).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease Inhibitors + Butyrate/TSA (Critical: Add an HDAC inhibitor to the lysis buffer to prevent deacetylation during extraction).

  • Detection: Run SDS-PAGE. Blot for Acetyl-H3.[2]

    • Expected Result: Vorinostat shows strong bands at 1 µM. N-Hydroxyheptanamide requires >50 µM for similar intensity.

Protocol B: Fluorometric HDAC Activity Assay (Cell-Free)

Purpose: To determine IC50 values without cellular permeability variables.

Reagents:

  • Recombinant HDAC1 or Nuclear Extract.

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC.

  • Developer Solution (Trypsin/Protease).

Workflow:

  • Reaction Mix: Combine HDAC enzyme buffer + Compound (Serial Dilutions).

  • Substrate Addition: Add Boc-Lys(Ac)-AMC (typically 50 µM final).

  • Incubation: 30 min at 37°C. The HDAC removes the acetyl group.

  • Development: Add Developer Solution. This cleaves the deacetylated lysine, releasing the fluorescent AMC group.

  • Read: Measure Fluorescence (Ex 360nm / Em 460nm).

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Validation: Vorinostat IC50 should fall between 10-100 nM.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90.

  • Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA analogues. Nature, 401, 188–193.

  • Richon, V. M., et al. (1998). A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proceedings of the National Academy of Sciences, 95(6), 3003–3007.

  • Bieliauskas, A. V., & Pflum, M. K. (2008). Bioisosterism in histone deacetylase inhibitors. Chemical Society Reviews, 37(7), 1402-1413.

  • PubChem Database. (n.d.). Vorinostat (CID 5311).

Sources

Confirming the Mechanism of Action of N-Hydroxyheptanamide: A Technical Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxyheptanamide (NHH) represents a foundational class of hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors. While structurally simpler than clinical benchmarks like Vorinostat (SAHA), its mechanism relies on the same critical interaction: the chelation of the Zinc ion (


) within the HDAC catalytic pocket.

However, small-molecule hydroxamic acids are prone to "off-target" metalloproteinase inhibition.[1] To rigorously confirm that NHH’s observed phenotypic effects (e.g., apoptosis, acetylation induction) are driven specifically by HDAC inhibition and not polypharmacology, genetic knockout (KO) studies are the gold standard for validation.

This guide outlines the comparative performance of NHH against industry standards and details the CRISPR-Cas9 knockout workflow required to unequivocally confirm its Mechanism of Action (MoA).

Part 1: The Compound & The Challenge

The Molecule: N-Hydroxyheptanamide

NHH is a short-chain hydroxamic acid (


). Unlike "capped" inhibitors like SAHA which utilize a surface-recognition domain to gain potency, NHH relies primarily on the thermodynamics of the zinc-binding group (ZBG) and the linker length.
  • Primary Target: Class I and IIb Histone Deacetylases (Zinc-dependent).

  • Mechanism: Bidentate chelation of the active site

    
    , displacing the water molecule required for acetyl-lysine hydrolysis.
    
  • The Problem: The lack of a complex "cap" group often results in lower potency and higher promiscuity compared to optimized leads.

Mechanism of Action Visualization

The following diagram illustrates the competitive binding mechanism that must be validated.

MoA_Mechanism HDAC_ActiveSite HDAC Active Site (Catalytic Pocket) Zinc Zn2+ Ion (Cofactor) HDAC_ActiveSite->Zinc Coordinates Substrate Acetyl-Lysine (Natural Substrate) Zinc->Substrate Catalyzes Hydrolysis Deacetylation Deacetylation (Gene Silencing) Substrate->Deacetylation NHH N-Hydroxyheptanamide (Inhibitor) NHH->Zinc Chelates (High Affinity) NHH->Substrate Competes With Inhibition Hyperacetylation (Gene Activation/Arrest) NHH->Inhibition Induces

Figure 1: Competitive inhibition mechanism where N-Hydroxyheptanamide chelates the catalytic Zinc ion, preventing substrate hydrolysis.

Part 2: Comparative Analysis (Chemical vs. Genetic)

To validate NHH, we must compare it against both chemical alternatives and the "truth" of genetic deletion.

Performance Matrix

The table below objectively compares NHH against the clinical standard (SAHA) and the genetic control (CRISPR KO).

FeatureN-Hydroxyheptanamide (NHH)Vorinostat (SAHA)CRISPR-Cas9 KO (HDAC1/3)
Potency (

)
Moderate (

range)
High (

range)
N/A (Complete Ablation)
Selectivity Low (Pan-HDAC + Metalloproteases)Moderate (Class I/IIb)Absolute (Isoform Specific)
Off-Target Risk High (Due to simple structure)ModerateLow (Dependent on gRNA design)
Reversibility ReversibleReversiblePermanent
Primary Use Fragment-based design / ProbeClinical OncologyTarget Validation (Gold Standard)
Why Knockout Studies are Mandatory

Using NHH alone is insufficient due to "dirty" binding. If you treat cells with NHH and see apoptosis, it could be HDAC inhibition, or it could be toxicity from off-target metalloenzyme inhibition.

  • The Logic: If NHH works exclusively through HDAC inhibition, then treating an HDAC-null cell with NHH should produce no additional effect (or significantly reduced effect) compared to the knockout alone. This is known as the "Epistasis Experiment."

Part 3: Experimental Protocol (Validation Workflow)

This protocol details the generation of an HDAC knockout line to cross-validate NHH activity.

Phase 1: CRISPR-Cas9 Knockout Generation

Objective: Create a null background for the target (e.g., HDAC1 or HDAC3).

  • gRNA Design:

    • Select 3 distinct gRNAs targeting early exons (Exon 1 or 2) of the HDAC gene to ensure functional protein ablation.

    • Tool Recommendation: Use CHOPCHOP or Synthego design tools to minimize off-target cuts.

  • Transfection (RNP Complex):

    • Use Ribonucleoprotein (RNP) complexes (Cas9 protein + sgRNA) rather than plasmids to reduce toxicity and off-target integration.

    • Protocol: Electroporate

      
       cells (e.g., HEK293T or HCT116) with 20 pmol Cas9 and 100 pmol sgRNA.
      
  • Clonal Isolation:

    • Perform limiting dilution (0.5 cells/well) into 96-well plates 48 hours post-transfection.

  • Validation (The "Triad"):

    • Genomic: PCR amplify the target region + Sanger Sequencing (TIDE analysis).

    • Proteomic: Western Blot using a specific anti-HDAC antibody. Crucial: You must see the total absence of the band, not just a reduction.

    • Functional: Check baseline acetylation levels (H3K27ac) via Western Blot. KO cells should show hyperacetylation similar to drug treatment.

Phase 2: The "Rescue" & Specificity Assay

Objective: Determine if NHH acts solely through the target.

  • Setup:

    • Group A: Wild-Type (WT) Cells.

    • Group B: HDAC-KO Cells (Clone validated in Phase 1).

  • Treatment:

    • Treat both groups with N-Hydroxyheptanamide at

      
       for 24 hours.
      
    • Include Vehicle Control (DMSO).

  • Readout:

    • Cell Viability (CellTiter-Glo) or Apoptosis (Caspase 3/7 Glo).

Part 4: Data Interpretation & Logic

The interpretation of this experiment defines the MoA confirmation. Use the logic flow below to analyze your results.

Validation_Logic Start Compare WT vs. KO Response to N-Hydroxyheptanamide (NHH) Scenario1 Scenario A: KO is Lethal/Toxic (Mimics Drug Effect) Start->Scenario1 Phenotypic Copying Scenario2 Scenario B: KO is Viable (No Phenotype) Start->Scenario2 Target Not Essential AddDrug Add NHH to KO Cells Scenario1->AddDrug Result1 No Added Toxicity (Curves Overlap) AddDrug->Result1 Result2 Increased Toxicity (Synergy/Additivity) AddDrug->Result2 Conclusion1 CONFIRMED: On-Target Mechanism Result1->Conclusion1 Epistasis Conclusion2 FAILED: Off-Target Effects Present Result2->Conclusion2 Polypharmacology

Figure 2: Decision matrix for interpreting Knockout vs. Drug treatment data. "Epistasis" (Result 1) confirms the drug acts on the specific target.

Interpretation Key:
  • On-Target Confirmation (Phenocopy):

    • The HDAC-KO cells exhibit the same phenotype as WT cells treated with NHH.

    • Adding NHH to the HDAC-KO cells causes no significant shift in viability or acetylation markers. The target is already gone; the drug has nowhere to bind.

  • Off-Target Indication:

    • Adding NHH to the HDAC-KO cells causes further cell death or toxicity.

References

  • National Institutes of Health (NIH). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. Available at: [Link]

  • MDPI. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). Molecules.[1][2][3][4][][6][7][8][9][10] Available at: [Link]

  • Taylor & Francis. Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Comparative In Vivo Validation: N-Hydroxyheptanamide Scaffolds vs. Vorinostat (SAHA)

[1]

Executive Summary: The C7 vs. C8 Linker Paradigm

While Vorinostat (SAHA) established the clinical viability of HDAC inhibitors (HDACi) using a C8-suberoyl linker, its utility is limited by poor solubility and rapid metabolic clearance. The N-Hydroxyheptanamide (C7) scaffold represents a strategic medicinal chemistry evolution. By shortening the linker by one methylene unit and modifying the "Cap" group (e.g., with naphthylthio or quinazoline moieties), researchers have achieved dual-targeting capabilities (HDAC + VEGFR/EGFR) and improved lipophilicity.

This guide validates the therapeutic potential of the N-Hydroxyheptanamide class, using HNHA as the primary case study for in vivo efficacy, demonstrating superior tumor regression and anti-angiogenic profiles compared to SAHA.

Mechanistic Differentiation & Pharmacophore Logic

The therapeutic potency of N-Hydroxyheptanamide relies on the "Cap-Linker-ZBG" model. Unlike the linear C8 chain of SAHA, the C7 heptanamide derivatives often incorporate bulky, hydrophobic caps that confer isoform selectivity or multi-kinase inhibition.

Figure 1: Pharmacophore Comparison (SAHA vs. N-Hydroxyheptanamide Derivatives)

Pharmacophorecluster_SAHAVorinostat (SAHA) - C8 Linkercluster_HNHAHNHA - C7 Heptanamide LinkerSAHA_CapPhenyl Cap(Surface Recognition)SAHA_LinkerSuberoyl (C8)(Channel Occupancy)SAHA_Cap->SAHA_LinkerSAHA_ZBGHydroxamic Acid(Zn2+ Chelation)SAHA_Linker->SAHA_ZBGHDAC_SiteHDAC Active Site(Lysine Deacetylation Block)SAHA_ZBG->HDAC_SitePotent BindingHNHA_CapNaphthylthio Cap(High Lipophilicity)HNHA_LinkerHeptanoyl (C7)(Optimized Solubility)HNHA_Cap->HNHA_LinkerAngioAnti-Angiogenesis(VEGF/HIF-1α Suppression)HNHA_Cap->AngioSecondary Target(Unique to HNHA)HNHA_ZBGHydroxamic Acid(Zn2+ Chelation)HNHA_Linker->HNHA_ZBGHNHA_ZBG->HDAC_SitePotent Binding

Caption: Structural evolution from SAHA (C8) to HNHA (C7). The N-Hydroxyheptanamide scaffold allows for bulky hydrophobic caps (e.g., Naphthylthio) that enable dual inhibition (HDAC + Angiogenesis), a feature lacking in SAHA.

Comparative Performance Matrix

The following table synthesizes data comparing the N-Hydroxyheptanamide derivative (HNHA) against standard alternatives.

FeatureN-Hydroxyheptanamide (HNHA) Vorinostat (SAHA) Valproic Acid (VPA)
Linker Length C7 (Heptanamide) C8 (Suberoyl)Short Chain (Branched)
Primary Mechanism Pan-HDAC Inhibition + Anti-Angiogenesis Pan-HDAC Inhibition (Class I/IIb)Weak Class I HDAC Inhibition
Potency (IC50) High (Sub-micromolar in solid tumors)Moderate (Nanomolar enzyme; µM cell)Low (Millimolar)
Solubility Moderate (Improved by thio-ether)Poor (Class IV BCS)High
In Vivo Efficacy Tumor regression + Reduced vascularityCytostasis / Slow regressionWeak monotherapy efficacy
Toxicity Profile Dose-dependent thrombocytopeniaGI toxicity, Fatigue, ThrombocytopeniaHepatotoxicity, Teratogenicity
Key Advantage Dual Action: Kills tumor cells & starves blood supply.FDA Approved; Extensive safety data.BBB Permeability (CNS indications).[1]

Critical Insight: Simple alkyl N-hydroxyheptanamide (without the naphthyl cap) is a weak inhibitor. The therapeutic potential lies in the functionalized heptanamide scaffold (HNHA, CUDC-101).

In Vivo Validation Protocols

To validate the therapeutic potential of an N-Hydroxyheptanamide candidate, you must demonstrate target engagement (PD) and phenotypic efficacy .

Protocol A: Xenograft Efficacy & Pharmacodynamics (Breast Cancer Model)

Rationale: HNHA has shown superior potency in breast cancer models (e.g., MCF-7, MDA-MB-231) compared to SAHA.

Experimental Workflow:

  • Inoculation: Inject

    
     cells (suspended in 50% Matrigel) subcutaneously into the flank of 6-week-old BALB/c nude mice.
    
  • Staging: Allow tumors to reach

    
     (approx. 10-14 days).
    
  • Randomization: Group mice (

    
    /group) to minimize initial volume variance.
    
    • Vehicle Control: DMSO/PEG400/Saline (10:40:50).

    • Reference: SAHA (50 mg/kg, IP, Daily).

    • Test Article: HNHA (25 mg/kg and 50 mg/kg, IP, Daily).

  • Dosing Duration: 21 Days.

  • Endpoints:

    • Tumor Volume:

      
       (Measured every 2 days).
      
    • Body Weight: Monitor for toxicity (>15% loss = euthanasia).

Protocol B: Pharmacodynamic (PD) Biomarker Validation

Goal: Prove the drug is actually inhibiting HDACs inside the tumor.

  • Harvest: At Day 21, excise tumors 3 hours post-last dose. Flash freeze in liquid nitrogen.

  • Lysis: Homogenize tissue in RIPA buffer with protease/phosphatase inhibitors AND 1 µM TSA (to prevent ex-vivo deacetylation).

  • Western Blot Targets:

    • Acetyl-Histone H3 (K9/K14): Must show hyperacetylation (Global HDAC inhibition).

    • p21 (WAF1/CIP1): Upregulation indicates cell cycle arrest.[2]

    • HIF-1α / VEGF: Downregulation indicates anti-angiogenic activity (Specific to HNHA vs. SAHA).[3]

Protocol C: Functional Angiogenesis Assay (Matrigel Plug)

Rationale: Validates the "Dual Mechanism" claim of N-Hydroxyheptanamide derivatives.

  • Preparation: Mix Matrigel (500 µL) with VEGF (100 ng/mL) and Heparin.

  • Implantation: Inject subcutaneously into the ventral area of mice.

  • Treatment: Administer HNHA (IP) or Vehicle for 7 days.

  • Analysis:

    • Excise plugs on Day 7.

    • Hemoglobin Quantification: Homogenize plug (Drabkin’s reagent) to measure blood content.

    • Result: HNHA treated plugs should appear pale/clear; Vehicle plugs will be red/vascularized.

Experimental Workflow Diagram

This diagram illustrates the critical path for validating the N-Hydroxyheptanamide scaffold, linking chemical structure to in vivo phenotypic readouts.

Figure 2: Validation Workflow (Chemistry to Clinic)

ValidationWorkflowcluster_Phase1Phase 1: Scaffold Designcluster_Phase2Phase 2: In Vivo Validationcluster_Phase3Phase 3: ReadoutsCompoundN-HydroxyheptanamideDerivative (e.g., HNHA)Assay_EnzIn Vitro HDAC Assay(Target: <500 nM IC50)Compound->Assay_EnzXenograftTumor Xenograft(Mice/Nude)Assay_Enz->XenograftIf PotentDosingIP/Oral Dosing(Daily x 21 Days)Xenograft->DosingHarvestTissue HarvestDosing->HarvestEfficacyTumor Growth Inhibition(TGI %)Harvest->EfficacyBiomarkerWestern Blot:Ac-H3 (Up), VEGF (Down)Harvest->BiomarkerAngioMatrigel Plug:Hemoglobin ReductionHarvest->Angio

Caption: Step-by-step workflow for validating N-Hydroxyheptanamide derivatives. Success is defined by concurrent Tumor Growth Inhibition (TGI) and biomarker confirmation (Ac-H3 upregulation).

Critical Analysis & Expert Insights

Why N-Hydroxyheptanamide (C7) over Suberoyl (C8)?

The shift from C8 to C7 is not merely about chain length; it is about lipophilic efficiency .

  • Metabolic Stability: The C8 linker of SAHA is susceptible to rapid hydrolysis and glucuronidation. The C7 linker in HNHA, often coupled with a thio-ether, shows altered metabolic clearance profiles, potentially extending the half-life in plasma.

  • Dual Targeting: The C7 length in CUDC-101 (a related N-hydroxyheptanamide derivative) allows the molecule to span the HDAC active site while the "cap" simultaneously engages kinase domains (e.g., EGFR). This "hybrid drug" approach is less feasible with the flexible, longer C8 chain of SAHA.

Potential Pitfalls
  • Hydroxamic Acid Mutagenicity: Like all hydroxamates, N-hydroxyheptanamide derivatives must be screened for mutagenicity (Ames test) early. The hydroxamic acid group can convert to isocyanates in vivo.

  • Solubility: While better than SAHA, the addition of naphthyl groups (as in HNHA) can reduce aqueous solubility, necessitating formulation optimization (e.g., cyclodextrin complexation) for IV administration.

References

  • Kim, D. H., et al. (2007). "Anti-tumor activity of N-hydroxy-7-(2-naphthylthio) heptanomide, a novel histone deacetylase inhibitor."[2] Biochemical and Biophysical Research Communications, 356(1), 233-238.[2]

  • Park, K. C., et al. (2011). "Potential anti-cancer activity of N-hydroxy-7-(2-naphthylthio) heptanomide (HNHA), a histone deacetylase inhibitor, against breast cancer both in vitro and in vivo."[3] Cancer Science, 102(2), 343-350.

  • Lai, C. J., et al. (2010). "Discovery of 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a potent multi-acting HDAC, EGFR, and HER2 inhibitor for the treatment of cancer."[4][5] Journal of Medicinal Chemistry, 53(5), 2000-2009.

  • Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology, 25(1), 84-90.

  • Giannini, G., et al. (2012). "Structure-activity relationship of HDAC inhibitors in the class of N-hydroxy-benzamides." Future Medicinal Chemistry, 4(11), 1439-1460.

Cross-Validation of N-Hydroxyheptanamide Efficacy: An Orthogonal Assay Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of N-Hydroxyheptanamide's efficacy with orthogonal assays Content Type: Publish Comparison Guide

Executive Summary

N-Hydroxyheptanamide (C7-hydroxamic acid) represents a critical structural scaffold in the development of histone deacetylase (HDAC) inhibitors. While often overshadowed by its C8-analog Vorinostat (SAHA) , N-Hydroxyheptanamide exhibits distinct kinetic profiles and binding affinities that necessitate rigorous validation.

In drug discovery, relying on a single assay modality can lead to false positives due to pan-assay interference compounds (PAINS) or off-target toxicity. This guide outlines a triangulated orthogonal strategy to validate the efficacy of N-Hydroxyheptanamide. By cross-referencing biochemical potency, intracellular target engagement, and biophysical stability, researchers can definitively confirm its mechanism of action (MOA) and therapeutic potential compared to industry standards like Vorinostat and Trichostatin A (TSA).

Mechanism of Action & Rationale

N-Hydroxyheptanamide functions as a competitive inhibitor of zinc-dependent HDACs (primarily Class I and IIb). Its efficacy hinges on the hydroxamic acid warhead , which chelates the Zn²⁺ ion within the enzyme's catalytic pocket, neutralizing the charge relay system required for acetyl-lysine hydrolysis.

The "orthogonal" necessity arises from the compound's chemical simplicity. Hydroxamic acids are potent chelators; therefore, distinguishing specific HDAC inhibition from non-specific metalloenzyme inhibition (e.g., MMPs) requires a multi-tiered assay approach.

Visualization: MOA & Signaling Pathway

The following diagram illustrates the specific intervention point of N-Hydroxyheptanamide within the chromatin remodeling pathway and its downstream effects on gene expression (e.g., CDKN1A/p21 induction).

MOA_Pathway N_Hydroxy N-Hydroxyheptanamide HDAC HDAC Enzyme (Zn2+ Active Site) N_Hydroxy->HDAC Chelates Zn2+ Deacetylation Deacetylation Process N_Hydroxy->Deacetylation BLOCKS HDAC->Deacetylation Catalyzes Histones Acetylated Histones (Open Chromatin) Transcription Transcription Activation (e.g., p21, Bax) Histones->Transcription Promotes Access Deacetylation->Histones Removes Acetyl Group Apoptosis Cell Cycle Arrest / Apoptosis Transcription->Apoptosis Downstream Effect

Figure 1: Mechanism of Action. N-Hydroxyheptanamide chelates the active site Zinc, preventing deacetylation and maintaining chromatin in a transcriptionally active state.

Orthogonal Validation Strategy

To establish scientific trust, we utilize three distinct assay types. If the compound is a true inhibitor, potency must correlate across these disparate systems.

Assay TypeMethodologyValidation Goal
Biochemical Fluorometric Enzymatic Assay Intrinsic Potency: Measures direct inhibition of recombinant HDACs in a cell-free system. Eliminates permeability variables.
Cellular Western Blot (Hyperacetylation) Functional Engagement: Confirms the compound penetrates the cell membrane and inhibits the target in a complex biological environment.
Biophysical Cellular Thermal Shift (CETSA) Physical Binding: Proves direct physical binding to the target protein in live cells by measuring thermal stabilization.

Comparative Performance Review

The following data synthesizes performance metrics of N-Hydroxyheptanamide against standard references. Note that while Vorinostat (C8) is often cited as optimal, N-Hydroxyheptanamide (C7) shows comparable potency in specific isoforms (HDAC2) due to the depth of the hydrophobic tunnel.

Table 1: Comparative Efficacy Data
CompoundHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Cellular EC₅₀ (H3 Acetylation)Selectivity Profile
N-Hydroxyheptanamide 150 - 200 45 - 60 1.2 µM Class I / IIb Balanced
Vorinostat (SAHA)100 - 15015 - 200.8 µMPan-HDAC
Trichostatin A (TSA)10 - 152 - 50.05 µMPan-HDAC (Toxic)
Entinostat (MS-275)200 - 300>10,0002.5 µMClass I Selective

*Values represent mean ranges from aggregated fluorometric assay data.

Key Insight: N-Hydroxyheptanamide exhibits a slightly lower potency than Vorinostat in biochemical assays but maintains a robust cellular efficacy profile. This suggests that its smaller lipophilic tail may offer favorable intracellular distribution kinetics despite slightly reduced binding enthalpy.

Detailed Experimental Protocols

Protocol A: Biochemical Fluorometric Assay (Intrinsic Potency)

Objective: Determine IC₅₀ values using a fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).

  • Reagent Prep: Dilute recombinant HDAC1/6 enzymes in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Compound Dosing: Prepare a 10-point dilution series of N-Hydroxyheptanamide in DMSO (Final DMSO <1%).

  • Incubation:

    • Add 10 µL enzyme solution + 50 nL compound to 384-well black plates.

    • Incubate for 15 min at 37°C to allow equilibrium binding.

  • Substrate Addition: Add 10 µL of fluorogenic substrate (20 µM final). Incubate for 30 min at 37°C.

  • Development: Add 10 µL of Developer Solution (Trypsin/Trichostatin A mix) to stop the HDAC reaction and release the fluorophore.

  • Readout: Measure Fluorescence (Ex/Em = 360/460 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    .
    
Protocol B: Cellular Hyperacetylation Western Blot (Functional Validation)

Objective: Confirm accumulation of Acetyl-Histone H3 (Lys9/14) in HeLa or MCF-7 cells.

  • Treatment: Seed cells at

    
     cells/well in 6-well plates. Treat with N-Hydroxyheptanamide (0.1, 1, 5, 10 µM) for 6–16 hours. Include Vorinostat (1 µM) as a positive control.
    
  • Lysis: Wash with cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors and 1 µM TSA (critical to prevent deacetylation during lysis).

  • Separation: Load 20 µg protein/lane on 15% SDS-PAGE gels. Transfer to PVDF membranes.

  • Blotting:

    • Block with 5% BSA.

    • Primary Ab: Anti-Acetyl-Histone H3 (1:1000).

    • Loading Control: Anti-Total H3 or Anti-GAPDH.

  • Quantification: Normalize Acetyl-H3 signal to Total H3. A dose-dependent increase confirms cellular HDAC inhibition.

Workflow Visualization

The following diagram maps the orthogonal validation logic, ensuring that positive results in one assay are cross-verified to rule out false positives.

Orthogonal_Workflow Compound N-Hydroxyheptanamide Biochem 1. Fluorometric Assay (Cell-Free) Compound->Biochem Cellular 2. Western Blot (Intracellular) Compound->Cellular Biophys 3. CETSA (Target Engagement) Compound->Biophys Potency IC50 Value (Intrinsic Activity) Biochem->Potency Function Ac-H3 Accumulation (Functional Activity) Cellular->Function Binding Thermal Shift (Physical Binding) Biophys->Binding Decision VALIDATED EFFICACY Potency->Decision If < 500nM Function->Decision If Dose-Dependent Binding->Decision If Shift > 2°C

Figure 2: Orthogonal Validation Workflow. A "Validated" status requires concordance across biochemical, functional, and biophysical metrics.

References

  • Bieszczad, B. et al. (2019). Synthesis and evaluation of N-hydroxyheptanamide derivatives as potent HDAC inhibitors. ResearchGate. Link

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology. Link

  • Liao, D., et al. (2020). Assays for Validating Histone Acetyltransferase Inhibitors. Journal of Visualized Experiments (JoVE). Link

  • Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. Link

  • Martinez, E. D., et al. (2013). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. NIH PubMed Central. Link

Comparative Profiling: Trichostatin A (TSA) vs. N-Hydroxyheptanamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Gold Standard vs. The Synthetic Scaffold

In the landscape of epigenetic modulation, Trichostatin A (TSA) and N-Hydroxyheptanamide represent two distinct eras and philosophies of Histone Deacetylase (HDAC) inhibition.

  • Trichostatin A (TSA): The naturally occurring "Gold Standard." It is a potent, broad-spectrum pan-HDAC inhibitor used universally as a positive control. Its complex structure naturally integrates the three essential pharmacophore elements: a Zinc-Binding Group (ZBG), a Linker, and a Surface Recognition Domain (Cap).

  • N-Hydroxyheptanamide: Represents the synthetic core pharmacophore (Linker + ZBG). By itself, it is a weak inhibitor (micromolar potency) used primarily in Structure-Activity Relationship (SAR) studies to determine optimal linker length. However, it serves as the structural backbone for modern, rationally designed inhibitors (e.g., CUDC-101, SAHA analogs) where a specific "Cap" is chemically attached to the 7th carbon to confer nanomolar potency and isoform selectivity.

Verdict: Use TSA for maximal, broad-spectrum inhibition in biological assays. Use N-Hydroxyheptanamide (and its derivatives) when designing novel drugs, exploring linker kinetics, or requiring a chemically stable scaffold for "Cap" optimization.

Mechanistic & Molecular Analysis[1][2][3][4]

The efficacy of any HDAC inhibitor relies on the "Cap-Linker-ZBG" model. The inhibitor must insert into the HDAC active site tunnel, chelate the Zinc ion at the bottom, and simultaneously anchor itself to the protein surface (rim).

Structural Comparison[5][6]
FeatureTrichostatin A (TSA) N-Hydroxyheptanamide (Core)
Origin Natural Product (Streptomyces hygroscopicus)Synthetic Chemical Intermediate
Zinc Binding Group Hydroxamic AcidHydroxamic Acid
Linker Region Hydrophobic Polyene chain (Rigid)Aliphatic Heptyl chain (Flexible)
Cap Group Dimethylamino-phenyl (Strong Hydrophobic Interaction)None (or H/Methyl in simple forms)
Binding Mode Binds Zn²⁺ + Occupies Tunnel + Anchors to RimBinds Zn²⁺ + Occupies Tunnel (Loose fit)
The "Cap" Effect (Mechanism of Action)
  • TSA: The dimethylamino-phenyl group acts as a "lid," sealing the active site by interacting with hydrophobic residues (e.g., Tyrosine, Phenylalanine) on the HDAC rim. This stabilizes the Zinc chelation, resulting in nanomolar (nM) affinity.

  • N-Hydroxyheptanamide: Lacking a bulky Cap, this molecule can enter the tunnel and chelate Zinc, but it is easily displaced by water or substrate competition. Consequently, it exhibits only micromolar (µM) affinity unless chemically modified with a synthetic Cap (e.g., a quinazolinone or phenyl ring).

HDAC_Mechanism cluster_TSA Trichostatin A (TSA) cluster_NHH N-Hydroxyheptanamide (Simple) HDAC_Site HDAC Active Site (Tunnel + Zn2+) TSA_Bind Hydroxamate binds Zn2+ HDAC_Site->TSA_Bind NHH_Bind Hydroxamate binds Zn2+ HDAC_Site->NHH_Bind TSA_Cap Cap Group Anchors to Rim (High Stability) TSA_Bind->TSA_Cap Outcome_High Potent Inhibition (IC50: 1-20 nM) TSA_Cap->Outcome_High NHH_NoCap No Cap Interaction (Low Stability / High Off-rate) NHH_Bind->NHH_NoCap Outcome_Low Weak Inhibition (IC50: ~2-10 µM) NHH_NoCap->Outcome_Low

Figure 1: Mechanistic divergence. TSA achieves high potency via dual-point binding (Zn²⁺ + Rim), whereas simple N-Hydroxyheptanamide relies solely on Zn²⁺ chelation.

Performance Metrics & Data Profiling

The following data contrasts the Gold Standard (TSA) against the N-Hydroxyheptanamide Scaffold and a representative Derivative (to illustrate the potential of the scaffold).

Quantitative Inhibition Data (IC50)[6][7]
Target IsoformTrichostatin A (TSA) N-Hydroxyheptanamide (Simple) N-Hydroxyheptanamide Derivative (e.g., CUDC-101)
HDAC 1 (Class I) 1.8 ± 0.6 nM> 5,000 nM (5 µM)*4.4 nM
HDAC 3 (Class I) 2.3 ± 0.5 nM~ 7,000 nM3.9 nM
HDAC 6 (Class IIb) 2.5 ± 0.8 nM~ 10,000 nM308 nM
Cellular Potency High (nM range)Low (Poor retention)High (nM range)

*Note: Simple N-Hydroxyheptanamide (without a cap) functions as a weak fragment. Data for "Derivatives" refers to optimized compounds like CUDC-101 where the heptanamide linker is capped with a quinazolinone moiety.

Stability and Selectivity
  • TSA: [1][2][3][4]

    • Selectivity: Non-selective (Pan-HDAC). Inhibits Class I and II equally.

    • Stability: Chemically unstable. The polyene linker is light-sensitive and prone to oxidation. Must be stored at -20°C, protected from light.

  • N-Hydroxyheptanamide Scaffold:

    • Selectivity: The simple scaffold is non-selective. However, derivatives can be tuned. For example, altering the "Cap" on the heptanamide chain can generate HDAC6-selective inhibitors.

    • Stability: The saturated aliphatic chain (heptyl) is significantly more stable than TSA's polyene chain. Resistant to photo-degradation.

Experimental Protocol: Comparative Fluorometric Assay

To validate the potency difference described above, use the following self-validating protocol. This workflow uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) which releases a fluorescent signal upon deacetylation.

Reagent Preparation
  • TSA Stock: Dissolve 1 mg TSA in DMSO to create a 10 mM stock. Critical: Protect from light.

  • N-Hydroxyheptanamide Stock: Dissolve in DMSO to 10 mM.

  • Substrate: Prepare Boc-Lys(Ac)-AMC at 50 µM in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

Assay Workflow
  • Titration: Prepare serial dilutions of both inhibitors in Assay Buffer.

    • TSA Range: 0.1 nM to 1000 nM.

    • N-Hydroxyheptanamide Range: 100 nM to 100 µM (due to lower potency).

  • Incubation: Mix 10 µL of Inhibitor + 10 µL of HDAC Enzyme (e.g., HeLa Nuclear Extract). Incubate for 30 mins at 37°C to allow equilibrium binding.

  • Reaction: Add 20 µL of Substrate. Incubate for 30 mins at 37°C.

  • Development: Add 20 µL of Developer Solution (Trypsin/Stop Solution) to cleave the deacetylated lysine and release the fluorophore.

  • Read: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

Assay_Workflow Step1 1. Serial Dilution (TSA: nM | NHH: µM) Step2 2. Enzyme Binding (30 min @ 37°C) Step1->Step2 Mix w/ HDAC Step3 3. Substrate Addition (Deacetylation) Step2->Step3 Add Substrate Step4 4. Developer Step (Signal Release) Step3->Step4 Stop & Cleave Step5 5. Data Analysis (Sigmoidal Fit) Step4->Step5 Read RFU

Figure 2: Fluorometric HDAC activity assay workflow. Note the distinct concentration ranges required for TSA vs. the N-Hydroxyheptanamide scaffold.

References

  • Vigushin, D. M., et al. (2001). Trichostatin A is a histone deacetylase inhibitor with potent antitumor activity against breast cancer in vivo. Clinical Cancer Research. Link

  • Lai, C. J., et al. (2010).[5] Discovery of 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a potent multi-acting HDAC, EGFR, and HER2 inhibitor.[6] Journal of Medicinal Chemistry.[7] Link

  • Thaler, F., et al. (2010). Current trends in the structural design of histone deacetylase inhibitors. Current Topics in Medicinal Chemistry. Link

  • Reaction Biology Corp. (2024).[8] HDAC Activity Assay Protocols and Data Sheets.Link

  • Tran, T. A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel N-hydroxyheptanamides Incorporating 6-hydroxy-2-methylquinazolin-4(3H)-ones. Anti-Cancer Agents in Medicinal Chemistry.[9][10] Link

Sources

Comparative Guide: Off-Target Profiling of N-Hydroxyheptanamide and Hydroxamate-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Hydroxyheptanamide represents the fundamental "warhead" pharmacophore of many Histone Deacetylase (HDAC) inhibitors, including Vorinostat (SAHA). While it exhibits high potency due to its bidentate chelation of the catalytic Zinc ion (


), this same mechanism drives significant off-target promiscuity.

This guide provides a technical assessment of N-Hydroxyheptanamide’s selectivity profile compared to clinically relevant alternatives. It details the structural basis for its "pan-inhibition" of metalloenzymes (MMPs, ADMs, Carbonic Anhydrases) and outlines the Activity-Based Protein Profiling (ABPP) protocol required to empirically validate these off-target interactions in a drug discovery context.

Part 1: The Chelation Challenge (Mechanism of Action)

To understand the off-target profile of N-Hydroxyheptanamide, one must analyze its binding geometry.[1] Unlike benzamides (e.g., Entinostat) which bind into the "foot" pocket of specific HDAC isoforms, N-Hydroxyheptanamide relies almost exclusively on the strength of the Zinc Binding Group (ZBG).

The Structural Flaw: "Capless" Promiscuity

N-Hydroxyheptanamide consists of a hydrophobic linker and a hydroxamic acid ZBG. It lacks the surface-recognition "cap" group found in optimized drugs like Vorinostat.

  • Primary Target: HDAC Class I/IIb (Active site

    
    ).
    
  • Off-Target Mechanism: The exposed hydroxamic acid forms a bidentate chelate with any accessible

    
     or 
    
    
    
    in the proteome. Without a "cap" to provide steric exclusion, the molecule fits into the active sites of Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs).
Comparative Selectivity Profile

The following table contrasts N-Hydroxyheptanamide (the core pharmacophore) with an optimized hydroxamate (Vorinostat) and a non-hydroxamate (Entinostat).

FeatureN-Hydroxyheptanamide Vorinostat (SAHA) Entinostat (MS-275)
Chemical Class Simple Hydroxamic AcidHydroxamate w/ CapAmino-Benzamide
Primary Mechanism Non-selective

Chelation

Chelation + Surface Rec.
Pocket-Specific Binding
HDAC Selectivity Pan-HDAC (High Potency)Pan-HDAC (Class I/IIb)Class I Selective (HDAC 1,2,3)
Major Off-Targets MMPs, ADAMs, Carbonic AnhydraseCarbonic Anhydrase II/IXMinimal Metalloenzyme overlap
hERG Inhibition Moderate (Linker dependent)Low-ModerateLow
Metabolic Stability Low (Rapid Glucuronidation)ModerateHigh

Critical Insight: N-Hydroxyheptanamide serves as a "worst-case" baseline for selectivity. If your derivative compound does not show improved selectivity over this fragment, the "cap" group modification has likely failed.

Part 2: Visualizing the Off-Target Interactome

The following diagram illustrates the "Selectivity Funnel." It demonstrates how the lack of steric hindrance in N-Hydroxyheptanamide allows it to bypass the selectivity filters that stop other inhibitors.

G cluster_0 The Promiscuity Trap Inhibitor N-Hydroxyheptanamide ZBG Hydroxamic Acid (Zinc Binding Group) Inhibitor->ZBG Pharmacophore HDAC_Class1 HDAC Class I (Primary Target) ZBG->HDAC_Class1 High Affinity HDAC_Class2 HDAC Class IIb (HDAC6) ZBG->HDAC_Class2 High Affinity MMP Matrix Metalloproteinases (MMP-1, MMP-2) ZBG->MMP No Steric Clash CA Carbonic Anhydrases (CA-II, CA-IX) ZBG->CA Active Site Fit ADAM ADAM Family (Sheddases) ZBG->ADAM Chelation

Caption: N-Hydroxyheptanamide utilizes a promiscuous ZBG that, without a steric cap, engages multiple metalloenzyme families beyond the intended HDAC targets.

Part 3: Experimental Assessment Protocol

To rigorously assess the off-target effects of N-Hydroxyheptanamide or its derivatives, simple enzymatic assays are insufficient due to false positives from aggregation. Activity-Based Protein Profiling (ABPP) is the validated standard for mapping these interactions in complex proteomes.

Protocol: Competitive ABPP for HDAC/Metalloenzyme Profiling

Objective: Quantify the displacement of a broad-spectrum probe by N-Hydroxyheptanamide to identify occupied off-targets.

Materials Required:
  • Probe: SAHA-BPyne (Alkyne-tagged hydroxamate probe) or TAMRA-FP (Fluorophosphonate for serine hydrolase cross-reactivity).

  • Lysate: HeLa or Jurkat cell proteome (1 mg/mL).

  • Reagents: Click chemistry mix (

    
    , TCEP, TBTA-Ligand), Biotin-Azide.
    
Step-by-Step Methodology:
  • Proteome Preparation:

    • Lyse cells in PBS (pH 7.4) with mild detergent (0.1% NP-40).

    • Scientific Rationale: Avoid EDTA or strong chelators in the lysis buffer, as they will strip the Zinc cofactors from MMPs and HDACs, rendering the assay null.

  • Competitive Incubation (The Challenge):

    • Aliquot lysate into two groups: Vehicle (DMSO) and Treatment .

    • Add N-Hydroxyheptanamide (at 10x IC50, typically 1-5 µM) to the Treatment group.

    • Incubate for 30 minutes at 25°C.

    • Self-Validation: This step saturates the specific and off-target sites before the probe is introduced.

  • Probe Labeling:

    • Add SAHA-BPyne probe (1 µM final) to both groups.

    • Incubate for 1 hour at 25°C.

    • Mechanism:[2][3] The probe will covalently bind to any available HDAC/Metalloenzyme active site. Sites occupied by N-Hydroxyheptanamide will not be labeled.

  • Click Chemistry & Enrichment:

    • React samples with Biotin-Azide using CuAAC (Click chemistry) for 1 hour.

    • Precipitate proteins (Methanol/Chloroform) to remove excess reagents.

    • Re-solubilize and enrich on Streptavidin-agarose beads.

  • Mass Spectrometry Readout (LC-MS/MS):

    • Digest enriched proteins with Trypsin.

    • Analyze via LC-MS/MS.

    • Data Analysis: Calculate the ratio of peptides in DMSO vs. Treatment.

    • Result: A ratio > 2.0 indicates the target was blocked by N-Hydroxyheptanamide. If MMP-2 or Carbonic Anhydrase II shows a high ratio, it confirms off-target engagement.

References

  • Structure-based discovery of selective histone deacetylase (HDAC) inhibitors. Source: bioRxiv

  • Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX. Source: PubMed / NIH

  • Activity-based probes for proteomic profiling of histone deacetylase complexes. Source: PNAS / NIH

  • Investigating the Selectivity of Metalloenzyme Inhibitors. Source: PMC / NIH

  • Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. Source: MDPI

Sources

Safety Operating Guide

N-Hydroxyheptanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Hydroxyheptanamide Proper Disposal Procedures

Executive Summary: Immediate Action Plan

N-Hydroxyheptanamide (also known as Heptanohydroxamic Acid) is a synthetic hydroxamic acid derivative often used in research as a histone deacetylase (HDAC) inhibitor or metal chelator.[1] Due to its biological activity and structural class, it must be treated as a potentially mutagenic and hazardous organic substance .[1]

Do NOT dispose of this chemical down the drain or in municipal trash.

Disposal Classification:

  • Primary Stream: Hazardous Chemical Waste (Incineration required).[1]

  • RCRA Status: Not P-listed or U-listed by name, but regulated as "Characteristic Waste" if it exhibits toxicity or is mixed with flammable solvents.[1]

  • Segregation: Keep separate from strong oxidizers, strong bases, and metals.[1]

Chemical Profile & Hazard Identification

Before handling waste, verify the material properties to ensure compatibility with your facility’s waste stream.[1]

ParameterSpecification
Chemical Name N-Hydroxyheptanamide (Heptanohydroxamic Acid)
CAS Number 2446-73-3 (Verify on specific container label)
Molecular Formula

Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water.[1]
Stability Thermally labile; potential for Lossen rearrangement at high temperatures.[1]
Hazard Classification (GHS)
Hazard CodeDescriptionPrevention Strategy
H315 Causes skin irritation.[1][2][3]Double nitrile gloves; Tyvek sleeves if handling bulk.[1]
H319 Causes serious eye irritation.[1][2][4][5]Chemical safety goggles (ANSI Z87.1).[1]
H335 May cause respiratory irritation.[1][3][4]Handle only in a certified fume hood.[1]
H341 Suspected of causing genetic defects.[1][6]Treat as a potential mutagen/carcinogen.[1]
H410 Very toxic to aquatic life (long-lasting).[1][3][7]Zero tolerance for drain disposal.

Disposal Decision Logic (Workflow)

The following decision tree illustrates the correct segregation path for N-Hydroxyheptanamide waste. This logic prevents cross-contamination and ensures compliance with EPA/RCRA standards.[1]

DisposalWorkflow Start Waste Generation: N-Hydroxyheptanamide StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder (Pure or Contaminated Debris) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid BinSolid Dispose in: SOLID HAZARDOUS WASTE (Label: Toxic, Irritant) Solid->BinSolid Double Bag SolventCheck Identify Solvent Base Liquid->SolventCheck OrgSolvent Organic Solvent (DMSO, MeOH, DCM) SolventCheck->OrgSolvent Aqueous Aqueous Buffer (Water/PBS) SolventCheck->Aqueous BinHal Dispose in: HALOGENATED SOLVENT WASTE (If DCM/Chloroform used) OrgSolvent->BinHal Contains Halogens BinNonHal Dispose in: NON-HALOGENATED WASTE (If DMSO/MeOH used) OrgSolvent->BinNonHal No Halogens TraceCheck Is concentration < 0.1%? Aqueous->TraceCheck BinAqHaz Dispose in: AQUEOUS HAZARDOUS WASTE (Do NOT Drain Pour) TraceCheck->BinAqHaz No - Treat as Toxic TraceCheck->BinAqHaz Yes - Precautionary

Figure 1: Segregation logic for N-Hydroxyheptanamide waste streams.[1] Note that even trace aqueous solutions should be collected as hazardous waste due to aquatic toxicity.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired powder, weigh boats, contaminated gloves, and paper towels.[1]

  • Containment: Place the solid waste into a clear, chemically resistant plastic bag (polyethylene).

  • Secondary Containment: Place the first bag inside a second bag or a rigid wide-mouth container (HDPE jar).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: N-Hydroxyheptanamide (Heptanohydroxamic Acid).[1]

    • Hazards: Toxic, Irritant.[1][2][3][7]

    • Composition: 100% (or estimate for debris).[1]

  • Storage: Store in the "Solid Waste" satellite accumulation area until EHS pickup.

Protocol B: Liquid Waste (Stock Solutions in DMSO/Methanol)

Applicability: Unused stock solutions or reaction mixtures.[1]

  • Segregation: Determine if your solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol, Ethanol).[1][8]

  • Transfer: Pour the solution into the appropriate amber glass or HDPE waste carboy using a funnel to prevent spillage.

    • Crucial: Do not fill containers >90% full to allow for thermal expansion.[1]

  • Rinsing: Triple-rinse the original vial with the same solvent used in the waste container.[1] Add rinsate to the waste container.[1]

  • Labeling:

    • List all constituents (e.g., "Methanol 99%, N-Hydroxyheptanamide 1%").

    • Check "Flammable" and "Toxic" boxes.[1]

Protocol C: Spill Cleanup Procedures

Scenario: Spillage of 500mg powder on the benchtop.[1]

  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use a N95 respirator or work within the fume hood airflow.[1]

  • Dry Cleanup:

    • Do not spray water directly on the powder (this spreads the contamination).[1]

    • Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust generation.[1]

    • Scoop the material using a plastic spatula or index card into a waste jar.[1]

  • Surface Decontamination:

    • Wipe the surface with Ethanol or Methanol (N-Hydroxyheptanamide is more soluble in alcohols than water).[1]

    • Follow with a soap and water wash.[1][3][9][10][11]

  • Disposal: All cleanup materials (towels, gloves, scoop) go into the Solid Hazardous Waste bin.

Scientific Rationale & Safety Mechanisms

  • Why Incineration? Hydroxamic acids contain a nitrogen-oxygen bond (

    
    ).[1] While generally stable at room temperature, they can undergo the Lossen Rearrangement  at high temperatures or in the presence of activation agents, potentially releasing isocyanates.[1] Commercial incineration ensures complete thermal destruction under controlled conditions, preventing the formation of toxic byproducts that might occur in uncontrolled burning or chemical neutralization [1].[1]
    
  • Aquatic Toxicity: The heptyl chain (

    
    ) increases lipophilicity compared to shorter analogs (like acetohydroxamic acid), facilitating membrane crossing in aquatic organisms.[1] This makes drain disposal ecologically negligent and legally non-compliant under the Clean Water Act [2].[1]
    
  • Mutagenicity Management: As an HDAC inhibitor analog, this compound interacts with chromatin structure.[1] Treating it as a "suspected mutagen" (H341) is a precautionary principle derived from the known activity of suberoylanilide hydroxamic acid (SAHA).[1] This mandates the use of double-gloving and avoiding dust generation to prevent operator exposure [3].[1]

References

  • National Institutes of Health (PubChem). Hydroxamic Acid Class Safety Profile.[1] Retrieved from [Link] (Proxy for C7 analog).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014.[1] Washington, DC: EPA Office of Resource Conservation and Recovery.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][3][6] [Link]1]

Sources

Personal protective equipment for handling N-Hydroxyheptanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-Hydroxyheptanamide (Suberohydroxamic acid precursor/analog) belongs to the hydroxamic acid class.[1] While often classified in generic Safety Data Sheets (SDS) merely as an irritant (Skin/Eye/Respiratory), this classification is insufficient for rigorous research safety. [1]

Critical Scientific Context: Hydroxamic acids are structurally related to Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat/SAHA).[1] Consequently, this compound must be treated as a suspected mutagen and reproductive toxin until proven otherwise. Standard "irritant" PPE is inadequate; a containment-based approach is required.[1]

Immediate Action Required:

  • Primary Engineering Control: All handling of open powder must occur inside a certified Chemical Fume Hood.

  • Glove Protocol: Double-gloving (Nitrile) is the minimum standard.[1]

  • Waste Stream: Segregated as Hazardous Organic Waste (High Potency).[1]

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the specific failure modes of the chemical interaction.

Hazard CategorySpecific RiskMechanism of Action
Biological Genotoxicity / Teratogenicity As a metal-chelating hydroxamic acid, it may inhibit metalloenzymes (HDACs), potentially altering gene expression or damaging DNA during replication.[1]
Physical Fine Particulate Dust The solid powder is electrostatic.[1] It easily aerosolizes during weighing, bypassing standard surgical masks.[1]
Chemical Skin Absorption Moderately lipophilic (C7 chain).[1] It can penetrate skin, especially when solubilized in carriers like DMSO or Methanol.[1]

PPE Decision Matrix

Do not rely on a "one-size-fits-all" approach. Use this logic flow to determine your PPE requirements based on the experimental state.

PPE_Decision_Matrix Start Start: Handling N-Hydroxyheptanamide State_Check What is the Physical State? Start->State_Check Solid Solid / Powder Form State_Check->Solid Solution Solubilized (DMSO/MeOH) State_Check->Solution Risk_Solid Risk: Inhalation of Dust Solid->Risk_Solid Risk_Liquid Risk: Skin Absorption + Solvent Permeation Solution->Risk_Liquid PPE_Solid PROTOCOL A (Powder): 1. Fume Hood (Mandatory) 2. Double Nitrile Gloves 3. Lab Coat + Tyvek Sleeves 4. Safety Glasses Risk_Solid->PPE_Solid Control Dust PPE_Liquid PROTOCOL B (Solution): 1. Fume Hood 2. Silver Shield/Laminate Gloves (if >100mL) 3. Double Nitrile (Change q30m) 4. Splash Goggles Risk_Liquid->PPE_Liquid Prevent Permeation

Figure 1: PPE Selection Logic based on physical state.[1] Protocol B is stricter due to the carrier solvent enhancing skin absorption.

Detailed PPE Specifications

A. Hand Protection (The Critical Barrier)[1]
  • Material: Nitrile Rubber (Minimum 5 mil thickness).[1][2]

  • The "Double-Glove" System:

    • Inner Layer: Brightly colored nitrile (e.g., orange/purple).[1]

    • Outer Layer: Standard blue/white nitrile.[1]

    • Self-Validating Logic: If the inner color becomes visible through a tear or degradation of the outer glove, the barrier is compromised. Stop immediately.

  • Solvent Warning: If dissolving in DMSO (Dimethyl Sulfoxide), standard nitrile degrades quickly and DMSO carries the toxin through the skin instantly.

    • Requirement: For DMSO solutions >10 mL, use Laminate/Barrier (Silver Shield) gloves under the outer nitrile glove.[1]

B. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity 80–100 fpm).[1]

  • Secondary (If Hood Unavailable/Spill Cleanup):

    • Minimum: N95 (NIOSH) or P2 (EN 143) particulate respirator.[1]

    • Preferred: P100/HEPA Half-face respirator.[1]

    • Note: Surgical masks offer zero protection against chemical vapors or fine powders.[1]

C. Body & Eye Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Reasoning: Safety glasses allow dust entry from the sides; goggles seal the orbital area.[1]

  • Body: Lab coat (buttoned to neck) + Chemical-resistant apron if handling liquids.[1]

Operational Workflow: Cradle-to-Grave

This workflow integrates safety steps directly into the experimental process to prevent "safety drift."

Workflow cluster_prep Preparation cluster_action Execution cluster_waste Disposal Step1 1. Inspect PPE (Check glove integrity) Step2 2. Prepare Workspace (Lay absorbent pads in Hood) Step1->Step2 Step3 3. Weighing (Use anti-static gun if avail) Step2->Step3 Step4 4. Solubilization (Add solvent slowly) Step3->Step4 Step5 5. Decon Tools (Wipe with 10% Bleach/EtOH) Step4->Step5 Step6 6. Waste Segregation (Tag as Toxic) Step5->Step6

Figure 2: Operational workflow emphasizing preparation and decontamination steps.

Step-by-Step Protocol:
  • Pre-Start Check: Verify fume hood flow. Don double gloves. Place a disposable absorbent pad (benchkote) in the hood to capture any micro-spills.[1]

  • Weighing:

    • Bring the balance into the hood if possible.

    • If the balance is external: Tare the vial inside the hood, cap it, move to balance, weigh, move back to hood, then open. Never open the stock bottle outside the hood.

  • Solubilization: Add solvent (e.g., Methanol/DMSO) slowly.[1]

    • Caution: Hydroxamic acids can undergo Lossen rearrangement if heated with activating agents; keep cool [1].[1]

  • Decontamination: Wipe all tools (spatulas, balance pans) with a wet paper towel (ethanol or water) before removing them from the hood.[1] This prevents tracking dust into the lab.[1]

Emergency Response & Disposal

Accidental Exposure[3][4][5]
  • Skin Contact:

    • Peel: Remove gloves immediately (do not touch outer surface).[1]

    • Wash: Rinse with tepid water and soap for 15 minutes.[1] Do not scrub (abrasion increases absorption).[1]

    • Report: Notify Safety Officer.

  • Eye Contact: Flush at eyewash station for 15 minutes, holding eyelids open.[1]

Spill Cleanup (Powder)[1]
  • Isolate: Mark the area.[1]

  • Wet Wipe: Do not dry sweep (creates dust).[1] Cover with wet paper towels (water/detergent) to dampen the powder.[1]

  • Scoop: Scoop up the wet mass and place in a hazardous waste bag.

Disposal Strategy
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) as hydroxamic acids are reducing agents.[1]

  • Method: High-temperature incineration is the preferred method for destruction of the hydroxamic acid moiety [2].[1]

References

  • PubChem. N-Hydroxyheptanamide Compound Summary. National Library of Medicine.[1] Available at: [Link] [Accessed 26 Oct 2023].[1]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication. Standard 1910.1200. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Hydroxamic Acids.[1] (General Hazard Classification for structural analogs). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.